molecular formula C5H2ClFIN B1423867 3-Chloro-2-fluoro-4-iodopyridine CAS No. 796851-05-3

3-Chloro-2-fluoro-4-iodopyridine

Cat. No.: B1423867
CAS No.: 796851-05-3
M. Wt: 257.43 g/mol
InChI Key: NPDICENVXROWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDICENVXROWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716566
Record name 3-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-05-3
Record name 3-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-2-fluoro-4-iodopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Versatile Halogenated Pyridine Building Block

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This compound stands out as a trifunctionalized building block of significant interest. Its unique arrangement of chloro, fluoro, and iodo substituents on the pyridine core provides a powerful platform for sequential and site-selective chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a solid organic compound whose utility is defined by its distinct physicochemical properties. The presence of three different halogens allows for a high degree of control in synthetic transformations.

PropertyValueSource(s)
CAS Number 796851-05-3[1][2][3][4]
Molecular Formula C₅H₂ClFIN[1][2][3]
Molecular Weight 257.43 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 98-99 °C[2]
Boiling Point 254.8 ± 35.0 °C at 760 mmHg (Predicted)[2]
Density 2.129 ± 0.06 g/cm³ (Predicted)[2]
InChI Key NPDICENVXROWJV-UHFFFAOYSA-N[2]
MDL Number MFCD16610366[1][3]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is highly susceptible to metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, typically requiring more forcing conditions for substitution, while the carbon-fluorine bond is generally the least reactive, often carried through multiple synthetic steps. This reactivity hierarchy enables chemists to perform sequential functionalization.

For instance, the iodine at the C4 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via standard cross-coupling protocols like Suzuki-Miyaura, Sonogashira, or Stille reactions.[5] The remaining chloro and fluoro groups can then be targeted in subsequent steps or left in place to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[5]

Reactivity_of_this compound cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Functionalized Products main C₅H₂ClFIN suzuki Suzuki Coupling (Pd catalyst, Base) main->suzuki Iodo group at C4 (Most Reactive) sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) main->sonogashira Iodo group at C4 aryl_product 4-Aryl-3-chloro-2-fluoropyridine suzuki->aryl_product alkynyl_product 4-Alkynyl-3-chloro-2-fluoropyridine sonogashira->alkynyl_product nucleophilic Nucleophilic Aromatic Substitution (SNAr) substituted_product Further Substituted Pyridines nucleophilic->substituted_product aryl_product->nucleophilic Chloro group at C3 (Less Reactive) alkynyl_product->nucleophilic Chloro group at C3 Synthesis_Step_1 start 2,3-Dichloropyridine reagents1 CsF, DMSO 110 °C start->reagents1 intermediate1 3-Chloro-2-fluoropyridine reagents1->intermediate1

Caption: Step 1: Synthesis of the 3-chloro-2-fluoropyridine intermediate.

Methodology:

  • To a solution of 2,3-dichloropyridine (1.0 eq) in DMSO, add cesium fluoride (2.0 eq). [6]2. Heat the reaction mixture to 110 °C and stir for 20-24 hours. [6]3. After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-chloro-2-fluoropyridine. [6]

Step 2: Directed Ortho-Metalation and Iodination

The second step involves the regioselective introduction of iodine. The fluorine atom at C2 is a known ortho-directing group. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) will selectively deprotonate the C4 position. Quenching this lithiated intermediate with an iodine source (e.g., I₂) will furnish the final product.

Synthesis_Step_2 intermediate1 3-Chloro-2-fluoropyridine reagents2 1. LDA, THF, -78 °C 2. I₂ intermediate1->reagents2 product This compound reagents2->product

Caption: Step 2: Iodination to yield the final product.

Methodology:

  • Prepare a solution of 3-chloro-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.0-1.1 eq) in THF/hexanes, maintaining the temperature at -78 °C. [7]4. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Quench the reaction by adding a solution of iodine (1.1-1.2 eq) in THF. [7]6. Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing biologically active molecules. [3]The substituted pyridine motif is a common feature in many therapeutic agents, particularly kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. [5]

  • Pharmaceuticals: It serves as a key intermediate for creating novel compounds in antiviral, anticancer, and anti-inflammatory research. [8][9]The ability to introduce diverse substituents at the C4 position allows for extensive exploration of structure-activity relationships (SAR). [5]* Agrochemicals: The compound is used in the development of next-generation herbicides and pesticides, where the specific halogenation pattern can enhance efficacy and selectivity. [8]* Materials Science: It is employed in the synthesis of advanced materials, including polymers and functional coatings, where its incorporation can impart desirable properties such as thermal stability and specific electronic characteristics. [10]

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. While full spectra should be acquired for confirmation, the expected features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling between them (J-coupling) would be characteristic of adjacent protons on a pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic pyridine ring.

Spectroscopic data, including ¹H NMR, is available for reference from various chemical suppliers. [1][11]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. [2]Avoid inhalation of dust and contact with skin and eyes. [2][12]Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [13][14]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][10]Recommended storage is under an inert atmosphere at 2-8°C. [1]* Hazards: While detailed toxicological data is not widely available, related halogenated pyridines are classified as irritants, causing skin, eye, and respiratory irritation. [12][13]It is harmful if swallowed, in contact with skin, or if inhaled. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure and the differential reactivity of its halogen substituents provide chemists with a reliable and powerful tool for the efficient construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a strategic entry point to novel and diverse chemical entities, facilitating the development of next-generation products.

References

  • Allfluoro pharmaceutical co .ltd. This compound,796851-05-3. Available from: [Link]

  • LookChem. Cas 148639-07-0, 2-CHLORO-3-FLUORO-4-IODOPYRIDINE. Available from: [Link]

  • ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]

  • American Elements. This compound | CAS 796851-05-3. Available from: [Link]

  • PubChem - NIH. 2-Fluoro-4-iodopyridine. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Organic Synthesis. Available from: [Link]

  • LookChem. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China. Available from: [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Chloro-2-fluoro-4-iodopyridine, a key building block for researchers, scientists, and drug development professionals. This document details a robust two-step synthetic pathway, commencing with the nucleophilic fluorination of 2,3-dichloropyridine to yield the 3-chloro-2-fluoropyridine intermediate, followed by a regioselective iodination at the C4 position via directed ortho-metalation. The rationale behind experimental choices, detailed step-by-step methodologies, characterization data, and critical safety protocols are presented to ensure scientific integrity and successful replication.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The unique arrangement of three distinct halogen atoms on the pyridine ring offers multiple, orthogonal sites for further chemical elaboration. The iodine atom at the 4-position is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, while the fluorine and chlorine atoms modulate the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions. This trifunctional scaffold allows for the rapid construction of complex molecular architectures, making it a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials.[2][3]

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2,3-dichloropyridine. This strategy is predicated on the selective introduction of the fluorine and iodine atoms onto the pyridine core.

Overall Synthetic Workflow

Synthesis_Workflow Start 2,3-Dichloropyridine Intermediate 3-Chloro-2-fluoropyridine Start->Intermediate Step 1: Fluorination CsF, DMSO, 110 °C Product This compound Intermediate->Product Step 2: Iodination 1. LDA, THF, -78 °C 2. I₂, THF, -78 °C to RT

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Chloro-2-fluoropyridine via Nucleophilic Aromatic Substitution

The initial step involves the selective monofluorination of 2,3-dichloropyridine. The chlorine atom at the C2 position is more susceptible to nucleophilic attack than the chlorine at the C3 position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate. Cesium fluoride (CsF) is employed as the fluoride source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[4] CsF is chosen for its higher solubility and greater reactivity compared to other alkali metal fluorides in this type of transformation.

Step 2: Regioselective Iodination via Directed ortho-Metalation (DoM)

The second and final step is the introduction of an iodine atom at the C4 position of 3-chloro-2-fluoropyridine. This is achieved through a directed ortho-metalation (DoM) reaction.[5][6] In this process, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the most acidic proton on the pyridine ring. The fluorine atom at C2 and the chlorine atom at C3 act as directing metalation groups (DMGs), guiding the deprotonation to the adjacent C4 position.[7] The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. This method offers excellent regioselectivity, which can be challenging to achieve through direct electrophilic aromatic substitution on such a deactivated ring system. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and to control the reaction's exothermicity.[8]

A potential side reaction in such lithiations is the "halogen dance," where the initial organolithium species rearranges to a more thermodynamically stable isomer.[9][10][11] However, by maintaining a low temperature and carefully controlling the reaction time, the kinetic product of C4-lithiation can be trapped effectively.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoropyridine

Materials:

  • 2,3-Dichloropyridine

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cesium fluoride (2.05 g, 13.51 mmol) at room temperature.[4]

  • Heat the reaction mixture to 110 °C and stir for 20 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature and quench with ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 3-chloro-2-fluoropyridine as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • 3-Chloro-2-fluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.

  • Work-up: After the addition of iodine is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Quantitative Data and Characterization

ParameterValueReference(s)
Compound Name This compound[12][13]
CAS Number 796851-05-3[12][13]
Molecular Formula C₅H₂ClFIN[12][13]
Molecular Weight 257.43 g/mol [12]
Appearance SolidN/A
Melting Point 98-99 °C[12]
Boiling Point 254.8 ± 35.0 °C at 760 mmHg[12]
¹H NMR Spectrum available[14]
¹³C NMR Spectrum availableN/A

Safety and Handling

Reagent-Specific Precautions
  • Organolithium Reagents (n-BuLi, LDA): These reagents are pyrophoric and will ignite on contact with air and moisture.[15][16][17] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware and syringe/cannula techniques.[8][18] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves under neoprene gloves are recommended).[15][17] Have a Class D fire extinguisher readily accessible.

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[19][20] It is also toxic if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[21]

  • Halogenated Pyridines: These compounds are generally considered to be toxic and irritants.[22] Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

General Laboratory Safety
  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By leveraging a nucleophilic aromatic substitution for the initial fluorination and a highly regioselective directed ortho-metalation for the subsequent iodination, this method allows for the controlled synthesis of this valuable and versatile building block. Adherence to the described experimental procedures and safety precautions is paramount for achieving successful and safe outcomes in the laboratory.

References

  • University of California, Riverside (UCR) EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • Sandtorv, A. H. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54681. [Link]

  • New Jersey Institute of Technology (NJIT). PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Wu, Y. J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

  • Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • Van der Eycken, J., & De Kimpe, N. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 17(10), 11763–11776. [Link]

  • Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • LookChem. Cas 148639-07-0,2-CHLORO-3-FLUORO-4-IODOPYRIDINE. [Link]

  • SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]

  • American Elements. This compound. [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

  • Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]

  • Tota, A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13236–13245. [Link]

  • Google Patents.
  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. [Link]

Sources

A Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and other key interactions within biological targets has cemented its role in a vast array of FDA-approved drugs.[1] Among the myriad of pyridine derivatives, those bearing multiple, distinct halogen substituents have emerged as particularly powerful building blocks. These "polysubstituted" pyridines offer a rich platform for synthetic diversification, enabling chemists to fine-tune the steric and electronic properties of lead compounds. This guide focuses on a particularly strategic, yet underexplored, member of this class: 3-Chloro-2-fluoro-4-iodopyridine .

This technical guide will provide an in-depth analysis of the molecular properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, medicinal chemists, and professionals in the field of drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature.[2][3] Its trifunctionalized nature—possessing chloro, fluoro, and iodo substituents—presents a unique set of reactive handles for the synthetic chemist. The distinct electronic environments of the carbon-halogen bonds allow for selective transformations, a feature of paramount importance in multi-step synthetic campaigns.

PropertyValueSource(s)
Molecular Formula C₅H₂ClFIN[2][4]
Molecular Weight 257.43 g/mol [2][4]
CAS Number 796851-05-3[2][5]
Appearance White to off-white solid[2][3]
Melting Point 98-99 °C[2][3]
Boiling Point (Predicted) 254.8 ± 35.0 °C at 760 mmHg[2][3]
Density (Predicted) 2.129 ± 0.06 g/cm³[2][3]
LogP (Predicted) 2.47870[3]

Synthetic Pathways: A Divergent Approach

The strategic placement of the three distinct halogen atoms on the pyridine ring allows for a divergent synthetic approach, primarily leveraging the high reactivity of the carbon-iodine bond at the 4-position for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of molecular fragments, including aryl, heteroaryl, alkynyl, and amino moieties.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)₂) A->B Pd Catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd Catalyst, Base E 4-Aryl-3-chloro-2-fluoropyridine B->E F 4-Alkynyl-3-chloro-2-fluoropyridine C->F G 4-Amino-3-chloro-2-fluoropyridine D->G

Sources

Spectroscopic Data for 3-Chloro-2-fluoro-4-iodopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluoro-4-iodopyridine (CAS No. 796851-05-3), a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis.[1][2][3][4] This document is structured to offer not just the data, but also the underlying scientific rationale for its interpretation and acquisition, reflecting field-proven insights for the scientific community.

Introduction

This compound is a versatile building block in medicinal and materials chemistry. Its unique substitution pattern, featuring three different halogens on the pyridine ring, offers multiple sites for synthetic modification, making it a valuable precursor for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in subsequent chemical transformations. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Molecular Structure and Key Features

The structure of this compound is presented below. The presence of a fluorine atom allows for the powerful technique of ¹⁹F NMR, while the distinct electronic environments of the two aromatic protons and five carbon atoms provide a rich dataset for ¹H and ¹³C NMR. The iodine and chlorine atoms, along with the overall molecular weight, are key determinants in its mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The spectrum available from ChemicalBook confirms this expectation.[5]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HH-6
~7.5Doublet1HH-5

Interpretation: The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and thus appear at a lower field (~8.1 ppm). The proton at the 5-position (H-5) would consequently appear at a slightly higher field (~7.5 ppm). The coupling between these two adjacent protons would result in both signals appearing as doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~155C-2 (C-F)
~148C-6
~140C-3 (C-Cl)
~130C-5
~95C-4 (C-I)

Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-2) is expected to have the most downfield chemical shift. The carbon adjacent to the nitrogen (C-6) will also be significantly deshielded. The carbon bearing the chlorine atom (C-3) will also be downfield. The C-5 carbon will have a chemical shift typical for an aromatic CH. The carbon attached to the iodine atom (C-4) is expected to be the most upfield due to the heavy atom effect of iodine.[6]

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Data for this compound

Predicted Chemical Shift (δ, ppm)
-60 to -90

Interpretation: The chemical shift of fluorine in fluoroaromatic compounds is sensitive to the electronic environment. For a fluorine atom at the 2-position of a pyridine ring, a chemical shift in the range of -60 to -90 ppm relative to CFCl₃ is anticipated.[7][8]

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube. prep1->prep2 acq1 Place the NMR tube in the spectrometer. prep2->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts using the solvent residual peak or an internal standard. proc2->proc3

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[9] The solution is then filtered through a Pasteur pipette containing a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Data are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters: Standard pulse programs are used for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[11]

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺257.8977

Interpretation: The molecular formula of this compound is C₅H₂ClFIN, with a monoisotopic mass of 256.8904 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion, with a predicted m/z of 257.8977. The isotopic pattern of this ion will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Due to the high mass of iodine, fragmentation may involve the loss of an iodine radical.

Experimental Protocol: ESI-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source of the mass spectrometer. prep1->acq1 acq2 Acquire the mass spectrum in positive ion mode over a suitable m/z range. acq1->acq2 proc1 Identify the [M+H]⁺ ion and analyze its isotopic pattern. acq2->proc1

Caption: Workflow for ESI-MS data acquisition.

  • Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a solvent compatible with ESI, such as methanol or acetonitrile.[12]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode over an appropriate mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic ring)
1300-1200C-F stretching
850-750C-Cl stretching
Below 600C-I stretching

Interpretation: The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the substituted pyridine ring. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1600-1450 cm⁻¹ region. The C-F stretch will give a strong absorption band typically in the 1300-1200 cm⁻¹ range. The C-Cl and C-I stretching vibrations will appear at lower wavenumbers, with the C-I stretch being in the far-IR region.[13]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer. prep2->acq1 acq2 Acquire the IR spectrum. acq1->acq2

Caption: Workflow for FT-IR data acquisition (KBr pellet method).

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[14] The homogenous mixture is then compressed in a die using a hydraulic press to form a thin, transparent pellet.[15][16][17][18]

  • Instrumentation: The spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the beam path, and the sample spectrum is acquired.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

SolventPredicted λmax (nm)
Methanol or Ethanol~210, ~260

Interpretation: Substituted pyridines typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions. For this compound, these bands are expected around 210 nm and 260 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). prep2 Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. prep1->prep2 acq1 Record a baseline spectrum with the solvent-filled cuvette. prep2->acq1 acq2 Record the UV-Vis spectrum of the sample solution. acq1->acq2

Caption: Workflow for UV-Vis data acquisition.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[19][20][21] The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: The spectrum is recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A baseline is recorded with a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over the appropriate wavelength range (e.g., 200-400 nm).[22][23]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, MS, IR, and UV-Vis spectroscopy offers a powerful toolkit for researchers working with this important synthetic intermediate. The provided protocols and interpretations are intended to serve as a valuable resource for the scientific community, ensuring the reliable and accurate use of this compound in research and development.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Kintek Solution. [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters | Oxford Academic. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • NMR Sample Preparation. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]

  • Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Electrospray Ionization Mass Spectrometry. [Link]

  • Modeling the ionization efficiency of small molecules in positive electrospray ionization. Analytical Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound | CAS 796851-05-3. AMERICAN ELEMENTS ®. [Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • 796851-05-3 | MFCD16610366 | this compound. Aaron Chemicals. [Link]

  • 3-chloro-4-iodo-2-(trifluoromethyl)pyridine. PubChemLite. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • 19Flourine NMR. [Link]

    • 13C NMR Spectroscopy. [Link]

  • This compound,796851-05-3->Allfluoro pharmaceutical co .ltd. [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • 19F NMR Reference Standards. [Link]

  • 3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867. PubChem. [Link]

  • (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... ResearchGate. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Zeitschrift für Naturforschung. [Link]

Sources

1H NMR and 13C NMR of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-fluoro-4-iodopyridine

Abstract

This technical guide provides a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR) characteristics of this compound, a highly substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages high-quality computational NMR prediction methodologies to forecast the ¹H and ¹³C NMR spectra. The guide offers an in-depth interpretation of predicted chemical shifts (δ) and coupling constants (J), grounding the analysis in the fundamental principles of substituent effects on aromatic systems. It is intended to serve as a valuable resource for scientists for structural verification, spectral assignment, and experimental planning.

Introduction and Strategic Context

This compound is a halogen-rich pyridine derivative. Such polysubstituted heterocyclic scaffolds are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The precise arrangement of chloro, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modification through reactions like cross-coupling.

Given its complex substitution pattern, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive, predicted ¹H and ¹³C NMR analysis to aid researchers in the structural elucidation of this compound. The predictions are based on established computational algorithms that correlate structure with extensive databases of experimental data.[1][2]

Molecular Structure and Electronic Effects

The NMR spectrum of a molecule is exquisitely sensitive to its electronic structure. The substituents on the pyridine ring in this compound exert significant and competing electronic effects that dictate the chemical shifts of the remaining ring protons and carbons.

  • Fluorine (C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a moderate, though often subordinate, electron-donating mesomeric effect (+M) due to its lone pairs. Its primary influence in NMR is the induction of large, predictable through-bond spin-spin couplings to nearby carbon and hydrogen nuclei.

  • Chlorine (C3): Chlorine also exhibits a strong inductive (-I) and a weak mesomeric (+M) effect, withdrawing electron density from the ring.

  • Iodine (C4): Iodine has the weakest inductive effect among the halogens but possesses a notable "heavy atom effect," which can significantly influence the chemical shift of the carbon to which it is attached (C4), often shifting it to a higher field (lower ppm) than expected based on electronegativity alone.

  • Nitrogen (N1): The nitrogen atom in the pyridine ring is inherently electron-withdrawing, lowering the overall electron density of the ring compared to benzene and shifting all ring protons and carbons downfield.

dot

Figure 1: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to H-5 and H-6. The primary diagnostic features will be their chemical shifts and their coupling patterns, which arise from both proton-proton and proton-fluorine interactions.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 8.05 Doublet of doublets (dd) ⁴J(H,H) ≈ 5.0 Hz, ⁴J(H,F) ≈ 2.5 Hz

| H-5 | 7.75 | Doublet (d) | ⁴J(H,H) ≈ 5.0 Hz |

Data predicted using NMRDB.org, which utilizes a combination of HOSE codes and neural networks.[1][3]

Interpretation of Predicted ¹H Spectrum:
  • H-6 Signal (δ ≈ 8.05 ppm): This proton is positioned ortho to the ring nitrogen, which strongly deshields it, placing it furthest downfield. Its multiplicity is predicted as a doublet of doublets (dd). This arises from:

    • A standard ortho coupling to H-5, with a typical coupling constant of ³J(H6,H5) ≈ 5.0 Hz .

    • A four-bond coupling to the fluorine atom at C-2, with a smaller coupling constant of ⁴J(H6,F2) ≈ 2.5 Hz . This type of through-bond coupling is common in fluorinated aromatic systems.

  • H-5 Signal (δ ≈ 7.75 ppm): This proton is meta to the ring nitrogen and is therefore expected to be upfield relative to H-6. It is predicted to be a doublet (d), arising solely from the ortho coupling to H-6, ³J(H6,H5) ≈ 5.0 Hz . Any five-bond coupling to the fluorine (⁵J(H5,F2)) is typically too small to be resolved in a standard 1D spectrum.

dot

proton_couplings H6 H-6 H5 H-5 H6->H5 ³J(H,H) ≈ 5.0 Hz F2 F-2 H6->F2 ⁴J(H,F) ≈ 2.5 Hz

Figure 2: Key predicted J-coupling interactions for the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the attached halogens, and the fluorine atom will introduce characteristic C-F splitting patterns.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-2 158.5 ¹J(C,F) ≈ 240 Hz
C-6 149.0 ³J(C,F) ≈ 4 Hz
C-5 135.0 ⁴J(C,F) ≈ 3 Hz
C-3 125.0 ²J(C,F) ≈ 20 Hz

| C-4 | 95.0 | ³J(C,F) ≈ 5 Hz |

Data predicted using NMRDB.org.[2]

Interpretation of Predicted ¹³C Spectrum:
  • C-2 (δ ≈ 158.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and shifted far downfield. It will appear as a large doublet due to the one-bond C-F coupling, ¹J(C,F) , which is predicted to be very large, around 240 Hz . This signal is the most diagnostic feature in the ¹³C spectrum.

  • C-6 (δ ≈ 149.0 ppm): As an α-carbon to the nitrogen, C-6 is inherently downfield. It is expected to show a small three-bond coupling to fluorine, ³J(C,F) .

  • C-5 (δ ≈ 135.0 ppm): This is the only carbon attached to a hydrogen atom (CH). Its chemical shift is less influenced by the substituents compared to the other carbons. A very small four-bond C-F coupling may be observable.

  • C-3 (δ ≈ 125.0 ppm): This carbon is attached to chlorine and is two bonds away from fluorine. It will appear as a doublet with a significant two-bond coupling constant, ²J(C,F) , predicted to be around 20 Hz .

  • C-4 (δ ≈ 95.0 ppm): This carbon is bonded to iodine. The "heavy atom effect" causes significant shielding, shifting the signal substantially upfield to an unusual position for an aromatic carbon. It is also expected to exhibit a small three-bond C-F coupling.

Recommended Experimental Protocol

To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing power for many organic compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm). If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) can be used as the internal standard for chemical shift referencing.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the deuterium lock signal as a reference.

For ¹H NMR:

  • Experiment: Standard single-pulse (zg30) experiment.

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

For ¹³C{¹H} NMR:

  • Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

This guide provides a robust, theory-grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted data highlight key diagnostic features, including the downfield shift and complex coupling of H-6, the significant upfield shift of the iodine-bearing C-4, and the characteristic large one-bond C-F coupling for C-2. These detailed predictions, coupled with the provided experimental protocol, offer researchers a reliable roadmap for the empirical analysis and structural confirmation of this valuable synthetic intermediate.

References

  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • Pretsch, E., Fürst, A., Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org: Online spectral prediction. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-4-iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. Its trifunctional substitution pattern offers a versatile scaffold for the development of novel molecules with unique biological and physical properties. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical considerations for its solubility, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in different solvent systems. The known properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₂ClFIN[1]
Molecular Weight 257.43 g/mol [1]
Appearance Solid[2]
Melting Point 98-99 °C[1]
Boiling Point 254.8 ± 35.0 °C at 760 mmHg[1]
Density (Predicted) 2.129 ± 0.06 g/cm³[1]
Predicted XLogP3 2.6[1]

Theoretical Solubility Predictions

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solute and the solvent are key determinants of miscibility. This compound possesses a polar pyridine ring, but the presence of three halogen substituents (chloro, fluoro, and iodo) significantly increases its lipophilicity.

The predicted XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit favorable solubility in a range of organic solvents, particularly those with intermediate to low polarity.[1] By examining structurally similar compounds, we can further refine these expectations:

  • Pyridine , the parent heterocycle, is highly soluble in a broad array of organic solvents.[3][4]

  • 2-Fluoro-4-iodopyridine is reported to be soluble in methanol.[5]

  • 3-Chloro-4-iodopyridine is described as having good solubility in organic solvents.[6]

Based on this collective information, this compound is anticipated to be soluble in common organic solvents such as:

  • Alcohols (e.g., methanol, ethanol)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Ketones (e.g., acetone)

  • Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)

It is expected to have lower solubility in non-polar aliphatic hydrocarbon solvents like hexane and heptane.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow undissolved solid to settle C->D E Filter or centrifuge to obtain a clear saturated solution D->E F Accurately dilute the saturated solution E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in g/100 mL or mg/mL) G->H

Caption: Workflow for the experimental determination of solubility using the Shake-Flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate for each solvent is recommended for statistical validity). The key is to have undissolved solid remaining at the end of the experiment to ensure that the solution is saturated.

    • Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant carefully collected.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in the chosen solvent, remembering to account for the dilution factor. The solubility is typically expressed in units of g/100 mL or mg/mL.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend storage in an inert atmosphere at 2-8°C.[8] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis suggests good solubility in a range of common organic solvents. This guide provides the necessary theoretical framework and a detailed, practical experimental protocol to enable researchers and drug development professionals to accurately determine its solubility in solvents relevant to their specific applications. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical intermediate.

References

  • Pipzine Chemicals. (n.d.). 2-Fluoro-4-Iodopyridine. Retrieved from [Link]

  • LabSolutions. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]

  • Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-Chloro-4-iodopyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-Chloro-2-fluoropyridine, 95%, Thermo Scientific. Retrieved from [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). Journal of Fluorescence, 34(4), 1845–1853. [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2025). Request PDF. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-fluoro-4-iodopyridine in Modern Synthesis

This compound is a polysubstituted heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive exploration of its reactivity, providing insights into the strategic considerations that underpin its application in the synthesis of complex molecular architectures.

The strategic placement of chloro, fluoro, and iodo substituents dictates a predictable hierarchy of reactivity, enabling chemists to orchestrate a series of transformations with a high degree of control. The iodine atom, being the most labile, serves as the primary handle for palladium-catalyzed cross-coupling reactions.[2] The chlorine atom offers a secondary site for coupling under more forcing conditions, while the fluorine atom, generally more resistant to substitution, can influence the electronic properties of the pyridine ring and enhance the metabolic stability and binding affinity of target molecules.[2] This differential reactivity is the cornerstone of its utility as a scaffold for constructing diverse chemical libraries.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Functionalization

The iodine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and substituted pyridine structures.[4] In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or alkyl groups at the C4 position.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7]

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For electron-rich and sterically unhindered boronic acids, a simple Pd(PPh₃)₄ catalyst may suffice. However, for more challenging substrates, such as electron-deficient or sterically hindered boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the rate-determining oxidative addition and reductive elimination steps.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, a valuable motif in medicinal chemistry and materials science.[8][9] This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

Mechanism and Key Considerations: The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] It is crucial to perform the reaction under anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[8]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylamine) as the solvent.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[11][12] This reaction couples an amine with the aryl iodide in the presence of a palladium catalyst and a strong base.[13]

Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[14] Bulky, electron-rich ligands are generally required to promote both the oxidative addition of the aryl halide and the reductive elimination of the resulting arylamine.[15] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly employed.[11]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, LHMDS) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic phases over anhydrous sulfate, and concentrate. Purify the crude product via flash column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Effects

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[16][17] While the iodine at C4 is the primary site for cross-coupling, SNAr reactions can occur, particularly with strong nucleophiles and under forcing conditions. The fluorine at C2 and chlorine at C3 can also be displaced, with the relative reactivity depending on the specific nucleophile and reaction conditions. Generally, SNAr reactions on halopyridines are facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[17][18]

Predicting Regioselectivity: The regioselectivity of SNAr on this compound can be complex. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[16] The relative leaving group ability (I > Br > Cl > F) also plays a significant role. Therefore, while C4 is electronically activated, the excellent leaving group ability of iodine makes it the most probable site for substitution. However, under certain conditions, attack at C2 with displacement of fluoride can be competitive.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP).

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-3.0 equiv) and, if necessary, a base (e.g., K₂CO₃, DBU).

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 100-180 °C) and monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.

Part 3: Directed Ortho-Metalation and Halogen Dance - Advanced Functionalization Strategies

For more intricate molecular designs, advanced strategies such as directed ortho-metalation (DoM) and the halogen dance reaction can be employed.

Directed ortho-Metalation (DoM)

The fluorine atom at the C2 position can act as a directing group for lithiation at the C3 position.[19][20] Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at C3, generating a lithiated intermediate that can be trapped with various electrophiles.[21][22] However, the presence of the C3-chloro substituent complicates this, and careful optimization of reaction conditions is necessary to achieve selectivity.

Halogen Dance Reaction

Data Presentation

Reaction TypePositionTypical ReagentsKey Considerations
Suzuki-Miyaura Coupling C4Boronic acids/esters, Pd catalyst, baseCatalyst/ligand choice is crucial for substrate scope.[5][6]
Sonogashira Coupling C4Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, amine baseRequires anaerobic conditions to prevent alkyne homocoupling.[8][9]
Buchwald-Hartwig Amination C4Amines, Pd catalyst, bulky phosphine ligand, strong baseLigand selection is critical for reaction efficiency.[11][12]
Nucleophilic Aromatic Substitution C4 (primarily)Strong nucleophiles (amines, alkoxides, thiols)High temperatures are often required.[17][29]
Directed ortho-Metalation C3Strong lithium amide bases (e.g., LDA)Low temperatures are necessary to control regioselectivity.[19][20]
Halogen Dance IsomerizationStrong basesCan provide access to alternative substitution patterns.[23][24]

Visualization of Reactivity

Reactivity_Profile cluster_starting_material This compound cluster_reactions Reaction Pathways cluster_products Functionalized Products Start This compound I Cl F Suzuki Suzuki-Miyaura Coupling Start:c4->Suzuki Pd-cat. Boronic Acid Sonogashira Sonogashira Coupling Start:c4->Sonogashira Pd-cat., Cu(I) Terminal Alkyne Buchwald Buchwald-Hartwig Amination Start:c4->Buchwald Pd-cat. Amine SNAr SNAr Start:c4->SNAr Nucleophile DoM Directed ortho- Metalation Start:c2->DoM LDA, then E+ Prod_C4_Aryl 4-Aryl/Alkyl Product Suzuki->Prod_C4_Aryl Prod_C4_Alkynyl 4-Alkynyl Product Sonogashira->Prod_C4_Alkynyl Prod_C4_Amino 4-Amino Product Buchwald->Prod_C4_Amino Prod_C4_Nu 4-Substituted Product SNAr->Prod_C4_Nu Prod_C3_E 3-Substituted Product DoM->Prod_C3_E

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[30] The ability to introduce diverse functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, fluorinated pyridine motifs are found in numerous kinase inhibitors, where the fluorine atom can enhance binding affinity and metabolic stability.[2] The chlorine atom is also a common feature in many approved drugs.[31][32] In materials science, the controlled synthesis of highly substituted pyridines is crucial for developing novel organic light-emitting diodes (OLEDs), polymers, and coatings.[30]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity profile, characterized by the differential reactivity of its three halogen substituents, allows for a high degree of control in the construction of complex molecules. A thorough understanding of the principles governing its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other advanced transformations is essential for leveraging its full potential in the development of new medicines and materials.

References

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Brégent, T., Ivanova, M. V., Poisson, T., & Legros, J. (2022). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

  • Chadwick, S. T., Ramirez, A., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(24), 11210–11223. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Arkivoc, 2005(4), 213-233. [Link]

  • Gros, P., & Fort, Y. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Request PDF. Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • G., R. K., M., S., K., N., C., S. M., S., D., & H., Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

  • Kato, K. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Brégent, T., Ivanova, M. V., Poisson, T., Barbey, R., Berhault, A., Grolleau, J., ... & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]

  • Mibu, N., Amii, H., & Uneyama, K. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig coupling - YouTube. (2019, January 7). Retrieved from [Link]

  • Dykstra, K. M., & Campos, K. R. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Smith, A. M., & Greaney, M. F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Česnek, M., & Hocek, M. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Shields, J. D., & Sanford, M. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Directed Ortho Metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Asghar, S., Channar, P. A., Shah, M. R., & Raza, H. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • G, R. K., M, S., K, N., C, S. M., S, D., & H, Q. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Viciu, M. S., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Sammakia, T., & Stangeland, E. L. (2000). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 2(13), 1887–1889. [Link]

  • Jouffroy, M., & Sanford, M. S. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (n.d.). Retrieved from [Link]

Sources

The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

3-Chloro-2-fluoro-4-iodopyridine, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the realm of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising chloro, fluoro, and iodo groups on the pyridine scaffold—offers a rich platform for selective and diverse chemical transformations. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, a plausible synthetic pathway, and its strategic application in the development of novel therapeutics, particularly in the domain of kinase inhibitors. The strategic placement of these halogens allows for a hierarchical reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions, making it an invaluable tool in the construction of complex, biologically active molecules.[1]

Physicochemical Properties and Identification

  • Chemical Name: this compound

  • CAS Number: 796851-05-3[2]

  • Molecular Formula: C₅H₂ClFIN[1]

  • Molecular Weight: 257.43 g/mol [1]

  • Appearance: Typically a white to off-white solid

PropertyValueSource
Melting Point98-99 °C[2]
Boiling Point254.8 ± 35.0 °C at 760 mmHg (Predicted)[2]
Density2.129 ± 0.06 g/cm³ (Predicted)[2]
XLogP32.6[2]
PSA12.9[2]

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Purity levels typically exceed 95%, with many suppliers offering grades of 99% or higher.[2][3] When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity. While many suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and LC-MS, this information should be explicitly requested and reviewed to ensure material quality.[4][5]

Key Suppliers:

  • Shaanxi Kaierkai Pharmaceutical Technology Co., Ltd.[2]

  • HANGZHOU LEAP CHEM CO., LTD.[2]

  • Henan Lihao Chem Plant Limited[2]

  • ChemicalBook[3]

  • Aaron Chemicals[1]

  • BLD Pharm[4]

  • SynHet[5]

  • American Elements[6]

Lead times can vary depending on the supplier and stock availability, but it is generally procurable within a reasonable timeframe for research purposes.

Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of this compound A 3-Chloro-2-fluoropyridine C Lithium 3-chloro-2-fluoro-4-pyridyl A->C Directed Ortho-Metalation B Lithium Diisopropylamide (LDA) THF, -78 °C E This compound C->E Iodination D Iodine (I₂)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

  • Formation of the Lithiating Agent: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise to a solution of diisopropylamine in THF at -78 °C to generate Lithium Diisopropylamide (LDA) in situ.

  • Directed Ortho-Metalation: A solution of 3-chloro-2-fluoropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine and chlorine substituents direct the deprotonation to the C4 position.

  • Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for an additional 1-2 hours at this temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

While publicly available, verifiable spectroscopic data is limited, chemical suppliers often provide this upon request.[4][5][7] Based on the structure and known chemical shifts of similar compounds, the following are expected spectroscopic characteristics:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to iodine will be significantly shifted to a higher field.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom.

Applications in Medicinal Chemistry and Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom is the most reactive site for Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[9] The chlorine atom can subsequently be targeted under more forcing conditions or via different catalytic systems. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.[10]

Role in Kinase Inhibitor Synthesis

A significant application of this scaffold is in the development of kinase inhibitors for oncology and other therapeutic areas.[10] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors. The substituents at the 2, 3, and 4 positions can be elaborated to occupy the hydrophobic pockets of the ATP-binding site. While specific examples directly citing this compound are not prevalent in the immediate literature, its utility can be inferred from the widespread use of similarly substituted pyridines in patented kinase inhibitors.[11]

G cluster_1 Strategic Application in Kinase Inhibitor Synthesis Start This compound Step1 Intermediate 1 (4-Aryl-3-chloro-2-fluoropyridine) Start->Step1 Selective C-I Functionalization Suzuki Suzuki Coupling (Ar-B(OH)₂) Final Kinase Inhibitor Scaffold Step1->Final C-Cl Functionalization Buchwald Buchwald-Hartwig Amination (R-NH₂)

Caption: General scheme for the use of this compound in creating kinase inhibitor scaffolds.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. The following GHS hazard statements are associated with this compound and similar structures:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its unique substitution pattern allows for a range of selective chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the field of kinase inhibitors. While a dedicated peer-reviewed synthesis is not readily apparent, a robust synthetic route can be proposed based on established chemical principles. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its hazardous nature. The continued application of this and similar scaffolds is expected to contribute to the discovery of novel and effective therapeutic agents.

References

  • BLD Pharm. 796851-05-3|this compound.

  • ECHEMI. Buy this compound from Shaanxi Kaierkai Pharmaceutical Technolo.

  • ChemicalBook. This compound | 796851-05-3.

  • Sigma-Aldrich. This compound | 796851-05-3.

  • SynHet. This compound.

  • Aaron Chemicals. 796851-05-3 | MFCD16610366 | this compound.

  • American Elements. This compound | CAS 796851-05-3.

  • Benchchem. Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.

  • Ossila. 3-Fluoro-4-iodopyridine - SAFETY DATA SHEET.

  • Chem-Impex. 3-Chloro-4-iodopyridine.

  • ChemicalBook. This compound(796851-05-3) 1H NMR spectrum.

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

  • ChemicalBook. 3-FLUORO-4-IODOPYRIDINE synthesis.

  • Ossila. 3-Fluoro-4-iodopyridine | CAS 22282-75-3.

  • 13C NMR Spectroscopy.

  • Supporting Information - The Royal Society of Chemistry.

  • Drug Hunter. 2025 Medicinal Chemistry Reviews at a Glance.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline.

  • Sigma-Aldrich. 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3.

Sources

The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-chloro-2-fluoro-4-iodopyridine, a tri-halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Possessing three distinct halogen atoms—iodine, chlorine, and fluorine—at strategic positions on the pyridine ring, this building block offers a unique platform for sequential and site-selective functionalization. This guide will detail its physicochemical properties, a proposed synthetic pathway, and its exceptional utility in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the chemoselective reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing molecular diversity. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, alongside a discussion of its application in the synthesis of complex molecular architectures, particularly kinase inhibitors.

Introduction: The Architectural Advantage of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship to a phenyl ring make it a privileged structure in drug design. The strategic placement of multiple, differentiated halogen atoms on this core, as seen in this compound, unlocks a powerful approach for the rapid construction of complex, three-dimensional molecules.

The key to the utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity follows the general trend of C-I > C-Br > C-Cl, while the C-F bond is typically inert under these conditions. This predictable hierarchy allows for the selective functionalization at the 4-position via the highly reactive C-I bond, while retaining the chloro and fluoro substituents for potential subsequent transformations or for their intrinsic electronic and metabolic effects on the final molecule. The 2-fluoro substituent, in particular, can be crucial for modulating the pKa of the pyridine nitrogen and for forming key interactions within protein binding pockets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical Properties
PropertyValueReference(s)
CAS Number 796851-05-3[1][2][3]
Molecular Formula C₅H₂ClFIN[1][3]
Molecular Weight 257.43 g/mol [1][3]
Appearance White to off-white solid/crystal[4]
Melting Point 98-99 °C[3][4]
Boiling Point (Predicted) 254.8 ± 35.0 °C at 760 mmHg[3]
Density (Predicted) 2.129 ± 0.06 g/cm³[3]
Spectroscopic Data

While full spectral data are best obtained from the supplier's Certificate of Analysis, typical expected values are as follows. These are critical for reaction monitoring and product verification.[5][6]

  • ¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions of the pyridine ring. The coupling between these protons (J-coupling) would be observable.

  • ¹³C NMR: The carbon spectrum will display five distinct signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached halogens.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position. The chemical shift of this signal is a sensitive probe of the electronic environment of the ring.[7][8][9][10]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway start 2,3-Dichloropyridine step1_product 3-Chloro-2-fluoropyridine start->step1_product  Step 1: Fluorination  CsF, DMSO, 110 °C   step2_product 3-Chloro-2-fluoro-4-lithiopyridine step1_product->step2_product  Step 2: Directed ortho-Lithiation  LDA, THF, -78 °C   final_product This compound step2_product->final_product  Step 3: Iodination  I₂, THF, -78 °C to RT   Reactivity_Hierarchy cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling CI C-I Bond (Most Reactive) CCl C-Cl Bond (Less Reactive) CI->CCl >> CF C-F Bond (Inert) CCl->CF >>

Caption: Reactivity hierarchy of carbon-halogen bonds.

This reactivity profile enables the C-4 position to be functionalized with a wide variety of aryl, heteroaryl, alkynyl, and amino groups, while leaving the C-Cl and C-F bonds intact for further manipulation or as permanent structural features. [11]

Key Experimental Protocols

The following protocols are representative procedures for the functionalization of this compound at the C-4 position. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl structures. [12][13][14] Reaction Scheme: (Illustrative scheme showing this compound reacting with an arylboronic acid)

Step-by-Step Protocol:

  • Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing access to valuable arylalkyne scaffolds. [6][15][16][17][18][19] Reaction Scheme: (Illustrative scheme showing this compound reacting with a terminal alkyne)

Step-by-Step Protocol:

  • Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation for the synthesis of many biologically active compounds. [20][21][22][23][24] Reaction Scheme: (Illustrative scheme showing this compound reacting with an amine)

Step-by-Step Protocol:

  • Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by silica gel column chromatography.

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up & Purification start_pyridine This compound setup Combine Reactants, Pd Catalyst, Ligand, Base in Degassed Solvent start_pyridine->setup coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine) coupling_partner->setup reaction Heat under Inert Atmosphere & Monitor Progress (TLC/LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification final_product 4-Substituted-3-chloro-2-fluoropyridine purification->final_product

Caption: General experimental workflow for cross-coupling reactions.

Applications in the Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent motifs in a large number of kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction in the hinge region of the ATP binding site. The strategic functionalization enabled by this compound makes it an attractive starting material for the synthesis of such inhibitors.

For instance, a new class of triple-angiokinase inhibitors (targeting VEGFR2, FGFR1, and PDGFRβ) features a 4-phenoxy-quinoline core. [25]One potent example, WXFL-152, incorporates a 3-chloro-2-fluorophenoxy moiety. The synthesis of such compounds highlights the importance of building blocks containing the 3-chloro-2-fluorophenyl structural unit. This compound provides a direct route to introduce a similarly substituted pyridine ring, which could be used to generate novel analogues with potentially improved properties. The selective introduction of an aryl or heteroaryl group at the 4-position via Suzuki coupling, followed by further modifications, could lead to potent and selective kinase inhibitors. [26][27]

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its well-differentiated halogen atoms provide a predictable platform for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the highly reactive C-4 iodo position. This allows for the efficient and modular synthesis of complex 2,3,4-trisubstituted pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in the development of novel therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. [URL: provided by grounding tool]
  • TCI America. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. [URL: provided by grounding tool]
  • ChemicalBook. (n.d.). 3-Chloro-2-fluoro-pyridine synthesis. [URL: provided by grounding tool]
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. [URL: provided by grounding tool]
  • Li, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7193911/]
  • Dow AgroSciences. (1985). Novel halopyridines and methods of making. European Patent No. EP 0136593 A2. [URL: provided by grounding tool]
  • Grigalevicius, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659114/]
  • Zentiva, K.S. (2014). An improved production method and new intermediates of synthesis of elvitegravir. WIPO Patent No. WO 2014/056465 A1. [URL: provided by grounding tool]
  • Wang, L., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342111/]
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [URL: provided by grounding tool]
  • ChemicalBook. (n.d.). This compound(796851-05-3) 1H NMR spectrum. [URL: provided by grounding tool]
  • American Elements. (n.d.). This compound. [URL: https://www.americanelements.com/3-chloro-2-fluoro-4-iodopyridine-796851-05-3]
  • BLD Pharm. (n.d.). 796851-05-3|this compound. [URL: provided by grounding tool]
  • Google Patents. (2012). Preparing method of 2-chloro-3-fluoropyridine. Chinese Patent No. CN102584689A. [URL: https://patents.google.
  • ISK Biosciences Corporation. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. European Patent No. EP1626045A1. [URL: https://patents.google.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,796851-05-3. [URL: provided by grounding tool]
  • ChemicalBook. (2025). This compound | 796851-05-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52494955_EN.htm]
  • Daugulis, O., et al. (2020). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Angewandte Chemie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7383457/]
  • Guidechem. (n.d.). This compound 796851-05-3. [URL: https://www.guidechem.com/product_show-pid-1279165.html]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Shaanxi Kaierkai Pharmaceutical Technolo. (n.d.). Buy this compound. ECHEMI. [URL: https://www.echemi.com/products/3-chloro-2-fluoro-4-iodopyridine-796851-05-3.html]
  • ResearchGate. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. [URL: https://www.researchgate.net/publication/327318357_Practical_application_of_3-substituted-26-difluoropyridines_in_drug_discovery_Facile_synthesis_of_novel_protein_kinase_C_theta_inhibitors]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine. [URL: provided by grounding tool]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. [URL: provided by grounding tool]
  • Gerig, J. T. (2010). New Frontiers and Developing Applications in 19F NMR. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259278/]
  • European Patent Office. (1985). Preparation of difluorpyridine compounds. European Patent No. EP 0146924 A2. [URL: provided by grounding tool]
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [URL: https://web.chem.ucsb.edu/~nmr/19f-nmr-chemical-shifts-and-coupling-constants/]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • AstraZeneca. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9247657/]
  • Aaron Chemistry GmbH. (n.d.). 796851-05-3 | MFCD16610366 | this compound. [URL: https://www.aaronchem.com/product/3-chloro-2-fluoro-4-iodopyridine-cas-796851-05-3-mfcd16610366]
  • Ossila. (n.d.). 3-Fluoro-4-iodopyridine | CAS 22282-75-3. [URL: https://www.ossila.com/products/3-fluoro-4-iodopyridine]
  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.923412/full]
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/401140/1/Sonogashira_coupling_of_bromocyanofluoropyridine.pdf]
  • Nature Communications. (2025). Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides. [URL: https://www.
  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://www.researchgate.net/publication/259182015_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]
  • ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [URL: https://www.researchgate.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/26/24/7581]
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. [URL: https://www.scbt.com/p/5-chloro-2-fluoro-4-iodopyridine-659731-48-3]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This is particularly true in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. The substrate, 3-Chloro-2-fluoro-4-iodopyridine, is a highly valuable, albeit challenging, building block for drug discovery professionals. Its polyhalogenated nature offers multiple points for diversification, but also demands a nuanced understanding of reactivity to achieve selective functionalization. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and iodo groups serve as handles for cross-coupling.[3]

This document provides a detailed guide to the selective Suzuki-Miyaura coupling of this compound, focusing on the preferential reaction at the C-4 position. We will delve into the mechanistic rationale behind the selectivity, provide optimized protocols, and discuss critical parameters for successful execution.

Principle of Regioselectivity: Harnessing Halogen Reactivity

The key to selectively functionalizing this compound lies in the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[4][5] This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where the weaker C-I bond is more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[4][6]

For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds. Consequently, with a judicious choice of catalyst and reaction conditions, the palladium(0) catalyst will selectively insert into the C-I bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This inherent reactivity allows for a predictable and high-yielding coupling at the C-4 position.[6]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-I) of the this compound, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.[2][7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]

Below is a diagram illustrating this catalytic cycle for the reaction of this compound.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide Ar-Pd(II)L₂(I) Intermediate OxAdd->PdII_Halide Transmetal Transmetalation PdII_Aryl Ar-Pd(II)L₂(R') Intermediate Transmetal->PdII_Aryl RedElim Reductive Elimination Product Ar-R' (Coupled Product) PdII_Aryl->Product RedElim->Pd0 ArylHalide This compound (Ar-I) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Experimental Protocols

The following protocols are designed as a robust starting point for the selective Suzuki coupling at the C-4 position of this compound. Optimization may be necessary for specific boronic acids or esters.

Recommended Reagents and Conditions
ParameterRecommendedRationale
Palladium Precatalyst Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)Pd(PPh₃)₄ is often effective for reactive C-I bonds. PdCl₂(dppf) is a robust and versatile catalyst for a wide range of Suzuki couplings.[8]
Ligand (If not using a pre-formed complex) PPh₃For the highly reactive C-I bond, a simple phosphine ligand like triphenylphosphine is often sufficient. More electron-rich and bulky ligands (e.g., Buchwald ligands) are typically reserved for less reactive C-Cl or C-Br bonds.[9]
Base K₂CO₃ or K₃PO₄An aqueous solution of a mild base like potassium carbonate is generally effective for activating the boronic acid for transmetalation.[7] Potassium phosphate can also be used, sometimes offering advantages in challenging couplings.
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1)A mixture of an organic solvent and water is standard for Suzuki couplings, ensuring solubility of both the organic and inorganic reagents.[8][10]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[11]
Temperature 80-100 °CHeating is typically required to ensure a reasonable reaction rate. The specific temperature will depend on the solvent system and the reactivity of the boronic acid.[10]
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-3-chloro-2-fluoropyridine.

General Experimental Workflow

Workflow Setup Reaction Setup (Reagents & Base) Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for the selective Suzuki coupling.

Troubleshooting and Considerations

  • Low or No Conversion: If the reaction fails, consider the quality of the palladium catalyst and ensure a strictly oxygen-free environment. The base may also be a culprit; ensure it is fresh and of good quality. For particularly challenging boronic acids, a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, may be necessary.[9]

  • Side Reactions: The primary side reactions to be aware of are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. Using a slight excess of the boronic acid and ensuring a thoroughly deoxygenated reaction mixture can help mitigate these issues.[11]

  • Subsequent Couplings: It is important to note that while this protocol is designed for selective coupling at the C-I position, more forcing conditions (e.g., higher temperatures, more active catalyst systems) could potentially lead to a secondary coupling at the C-Cl position.[12] Careful control of reaction time and temperature is crucial to maintain selectivity.

Conclusion

The selective Suzuki-Miyaura coupling of this compound at the C-4 position is a highly achievable and valuable transformation for the synthesis of complex molecules in drug discovery. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, researchers can predictably install a diverse range of substituents. The protocols and principles outlined in this guide provide a solid foundation for achieving high yields and clean conversions, enabling the efficient generation of novel chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
  • Thomas, S., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.

Sources

Application Notes & Protocols: Regioselective Sonog-ashira Coupling of 3-Chloro-2-fluoro-4-iodopyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide to the highly regioselective Sonogashira coupling of 3-Chloro-2-fluoro-4-iodopyridine with a variety of terminal alkynes. Due to the differential reactivity of the halogen substituents (I > Br > Cl), the coupling occurs exclusively at the C4-iodine position under mild conditions. This selective functionalization makes the 3-chloro-2-fluoropyridine scaffold an exceptionally valuable building block in medicinal chemistry and drug discovery for the synthesis of complex, biologically active molecules.[1][3] This document details the underlying mechanism, provides a robust step-by-step experimental protocol, and offers guidance on reaction optimization and troubleshooting.

Introduction and Scientific Principle

The palladium and copper co-catalyzed Sonogashira reaction has become an indispensable tool for creating arylalkynes.[4][5] The reaction's power lies in its ability to proceed under mild conditions with high functional group tolerance, making it ideal for late-stage functionalization in complex syntheses.[2][6]

The substrate, this compound, presents a key challenge and opportunity: regioselectivity. The reactivity of aryl halides in the rate-limiting oxidative addition step of the palladium catalytic cycle follows the general trend: I > OTf > Br >> Cl. This pronounced difference allows for the precise and chemoselective activation of the C-I bond while leaving the more stable C-Cl and C-F bonds intact. This protocol harnesses this reactivity difference to exclusively synthesize 4-alkynyl-3-chloro-2-fluoropyridines, which are versatile intermediates for further diversification.

Catalytic Cycle and Mechanism of Regioselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Activation : The active Pd(0) catalyst, often formed in situ from a Pd(II) precatalyst, initiates the cycle.[6]

    • Oxidative Addition : The Pd(0) species undergoes oxidative addition into the most labile carbon-halogen bond. For this compound, this is exclusively the C-I bond, forming a Pd(II)-aryl intermediate. This is the rate-limiting and selectivity-determining step.[9][10]

    • Transmetalation : The alkyne, activated by the copper cycle, is transferred from copper to the palladium center.

    • Reductive Elimination : The final C(sp²)-C(sp) bond is formed, releasing the desired 4-alkynylpyridine product and regenerating the active Pd(0) catalyst.[10]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne.

    • Deprotonation : In the presence of an amine base, the copper-alkyne complex facilitates deprotonation, increasing the acidity of the terminal proton and forming a copper(I) acetylide intermediate.[7][11] This species is crucial for the transmetalation step. The use of a copper co-catalyst significantly increases the reaction rate, allowing the process to occur at room temperature.[6][12]

The diagram below illustrates the interconnected catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂(I) Pd0->Pd_Complex Oxidative Addition (Rate-Limiting) Pd_Alkyne Ar-Pd(II)L₂(C≡CR) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product 4-Alkynyl-3-chloro-2-fluoropyridine Pd_Alkyne->Product CuI Cu(I) Cu_Alkyne [Cu(C≡CR)] CuI->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->Pd_Complex Transfers Acetylide Cu_Alkyne->CuI Regenerates Cu(I) ArI This compound ArI->Pd_Complex Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuI Base Base (e.g., Et₃N)

Sources

The Alchemist's Heterocycle: A Guide to Synthesizing Substituted Pyridines from 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, substituted pyridine rings are privileged scaffolds, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and provide a scaffold for three-dimensional diversification. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern synthetic chemistry.

3-Chloro-2-fluoro-4-iodopyridine emerges as a pre-eminently versatile starting material. Its unique arrangement of three distinct halogen atoms—iodine, chlorine, and fluorine—offers a tiered reactivity profile that allows for a programmed, sequential, and regioselective introduction of diverse functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the differential reactivity of this powerful building block. We will delve into the mechanistic underpinnings of selective transformations and provide detailed, field-proven protocols for key synthetic operations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Pillar 1: The Principle of Regioselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is well-established and dictates the sequence of functionalization.[1]

  • C-I Bond (Position 4): The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a palladium(0) catalyst. This makes the C-4 position the primary site for initial functionalization under mild cross-coupling conditions.

  • C-Cl Bond (Position 3): The carbon-chlorine bond is significantly more robust and requires more forcing conditions (e.g., specialized ligands, higher temperatures) to react. This allows for its preservation while the C-4 iodo group is selectively functionalized.

  • C-F Bond (Position 2): The carbon-fluorine bond is generally inert to palladium-catalyzed cross-coupling conditions. However, the fluorine atom at the C-2 position, being ortho to the ring nitrogen, activates this position for Nucleophilic Aromatic Substitution (SNAr) .

This tiered reactivity allows for a divergent synthetic strategy, as illustrated below.

G start This compound c4_func C-4 Functionalized Intermediate (3-Chloro-2-fluoro-4-substituted-pyridine) start->c4_func Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) @ C-4 (Iodo) c3_func C-3, C-4 Disubstituted Product c4_func->c3_func Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) @ C-3 (Chloro) snar_prod C-2, C-4 Disubstituted Product c4_func->snar_prod Nucleophilic Aromatic Substitution (SNAr) @ C-2 (Fluoro)

Caption: Divergent synthetic pathways from this compound.

Pillar 2: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The initial and most selective transformation involves the palladium-catalyzed cross-coupling at the C-4 iodo position. Standard conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be employed with high regioselectivity.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine C-4 position and a wide range of boronic acids or esters.[2][3][4]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this transformation. For more challenging couplings, or to achieve lower catalyst loadings, pre-catalysts like XPhos Pd G2 can be employed.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4] Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-4-(phenyl)pyridine

G cluster_0 Reaction Setup cluster_1 Reaction & Workup 1. Add this compound,\nphenylboronic acid, and Na₂CO₃\nto a flask. 1. Add this compound, phenylboronic acid, and Na₂CO₃ to a flask. 2. Evacuate and backfill\nwith Argon (3x). 2. Evacuate and backfill with Argon (3x). 1. Add this compound,\nphenylboronic acid, and Na₂CO₃\nto a flask.->2. Evacuate and backfill\nwith Argon (3x). 3. Add Pd(PPh₃)₄. 3. Add Pd(PPh₃)₄. 2. Evacuate and backfill\nwith Argon (3x).->3. Add Pd(PPh₃)₄. 4. Add degassed\nDME/Water. 4. Add degassed DME/Water. 3. Add Pd(PPh₃)₄.->4. Add degassed\nDME/Water. 5. Heat to 85°C\n(monitor by TLC/LC-MS). 5. Heat to 85°C (monitor by TLC/LC-MS). 6. Cool, dilute with EtOAc,\nand wash with water/brine. 6. Cool, dilute with EtOAc, and wash with water/brine. 5. Heat to 85°C\n(monitor by TLC/LC-MS).->6. Cool, dilute with EtOAc,\nand wash with water/brine. 7. Dry organic layer\n(Na₂SO₄), filter, and concentrate. 7. Dry organic layer (Na₂SO₄), filter, and concentrate. 6. Cool, dilute with EtOAc,\nand wash with water/brine.->7. Dry organic layer\n(Na₂SO₄), filter, and concentrate. 8. Purify by column\nchromatography. 8. Purify by column chromatography. 7. Dry organic layer\n(Na₂SO₄), filter, and concentrate.->8. Purify by column\nchromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

Reagent M.W. Amount (mmol) Equivalents
This compound 257.44 1.0 1.0
Phenylboronic Acid 121.93 1.2 1.2
Pd(PPh₃)₄ 1155.56 0.03 0.03
Sodium Carbonate (Na₂CO₃) 105.99 2.0 2.0
1,2-Dimethoxyethane (DME) - 10 mL -

| Water | - | 2.5 mL | - |

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Add the degassed solvent mixture (DME/Water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-chloro-2-fluoropyridine.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a powerful method for installing alkynyl functionalities, which are valuable handles for further chemistry or as components of bioactive molecules.[5][6][7] The reaction is typically co-catalyzed by palladium and copper(I).[6]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] This dual catalytic cycle allows the reaction to proceed under mild conditions.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HI byproduct and act as a solvent.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5]

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-4-(phenylethynyl)pyridine

Materials:

Reagent M.W. Amount (mmol) Equivalents
This compound 257.44 1.0 1.0
Phenylacetylene 102.14 1.2 1.2
PdCl₂(PPh₃)₂ 701.90 0.02 0.02
Copper(I) Iodide (CuI) 190.45 0.04 0.04
Triethylamine (Et₃N) 101.19 3.0 3.0

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 10 minutes at room temperature.

  • Slowly add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3-chloro-2-fluoropyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide variety of amines with aryl halides.[8][9][10][11]

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. For the C-4 iodo position, a standard ligand like BINAP may suffice. However, for the subsequent, more challenging C-3 chloro-amination, a more electron-rich and sterically hindered ligand such as XPhos or BrettPhos is often required to facilitate the rate-limiting oxidative addition step.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9]

  • Pre-catalyst: Using a pre-catalyst, such as XPhos Pd G3, can improve reproducibility and activity by ensuring the efficient in situ generation of the active Pd(0) species.

Experimental Protocol: Synthesis of 4-Morpholino-3-chloro-2-fluoropyridine

Materials:

Reagent M.W. Amount (mmol) Equivalents
This compound 257.44 1.0 1.0
Morpholine 87.12 1.2 1.2
XPhos Pd G3 869.23 0.02 0.02
Sodium tert-butoxide (NaOtBu) 96.10 1.4 1.4

| Toluene, anhydrous | - | 10 mL | - |

Procedure:

  • In a glovebox, add this compound (1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv) to a vial.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 2-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a plug of silica gel, eluting with further ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 4-amino-3-chloro-2-fluoropyridine product.

Pillar 3: Sequential Functionalization and Nucleophilic Aromatic Substitution (SNAr)

Once the C-4 position has been functionalized, the remaining chloro and fluoro substituents become targets for further diversification.

Sequential Cross-Coupling at the C-3 Chloro Position

The C-3 chloro group can undergo a second Buchwald-Hartwig amination or Suzuki coupling, though this typically requires more forcing conditions than the initial C-4 coupling. The use of highly active catalysts, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos), is often necessary.[10]

Key Consideration: The electronic nature of the substituent installed at C-4 can influence the reactivity of the C-3 chloro group. Electron-donating groups at C-4 may decrease the reactivity of the C-3 position towards oxidative addition.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Fluoro Position

The fluorine atom at C-2 is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen.[12] This allows for the introduction of O-, N-, and S-based nucleophiles.

Causality Behind Experimental Choices:

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

  • Nucleophile: Strong nucleophiles are typically required. The reaction is often facilitated by a base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile, increasing its reactivity.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophile salt, leaving a "naked" and highly reactive anion.

Experimental Protocol: Synthesis of 4-Phenyl-3-chloro-2-(methoxy)pyridine

G cluster_0 Reaction Setup cluster_1 Reaction & Workup 1. Suspend NaH in anhydrous DMF\nunder Argon. 1. Suspend NaH in anhydrous DMF under Argon. 2. Add Methanol dropwise\nat 0°C. 2. Add Methanol dropwise at 0°C. 1. Suspend NaH in anhydrous DMF\nunder Argon.->2. Add Methanol dropwise\nat 0°C. 3. Add 4-Phenyl-3-chloro-\n2-fluoropyridine solution\nin DMF. 3. Add 4-Phenyl-3-chloro- 2-fluoropyridine solution in DMF. 2. Add Methanol dropwise\nat 0°C.->3. Add 4-Phenyl-3-chloro-\n2-fluoropyridine solution\nin DMF. 4. Stir at room temp.\n(monitor by TLC/LC-MS). 4. Stir at room temp. (monitor by TLC/LC-MS). 5. Quench carefully\nwith water. 5. Quench carefully with water. 4. Stir at room temp.\n(monitor by TLC/LC-MS).->5. Quench carefully\nwith water. 6. Extract with EtOAc,\nwash with water/brine. 6. Extract with EtOAc, wash with water/brine. 5. Quench carefully\nwith water.->6. Extract with EtOAc,\nwash with water/brine. 7. Dry, concentrate,\nand purify. 7. Dry, concentrate, and purify. 6. Extract with EtOAc,\nwash with water/brine.->7. Dry, concentrate,\nand purify.

Caption: Experimental workflow for SNAr reaction.

Materials:

Reagent M.W. Amount (mmol) Equivalents
4-Phenyl-3-chloro-2-fluoropyridine 207.63 1.0 1.0
Sodium Hydride (NaH, 60% in oil) 24.00 1.5 1.5
Methanol 32.04 1.5 1.5

| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |

Procedure:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.5 equiv).

  • Add anhydrous DMF and cool the suspension to 0 °C.

  • Slowly add methanol (1.5 equiv) dropwise. Stir for 20 minutes at 0 °C to form sodium methoxide in situ.

  • Add a solution of 4-phenyl-3-chloro-2-fluoropyridine (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required.

  • Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a uniquely powerful and versatile building block for the synthesis of highly substituted pyridines. By understanding and exploiting the inherent reactivity hierarchy of its three distinct halogen atoms, chemists can devise logical and efficient synthetic routes to complex molecular targets. The protocols outlined in this application note provide a robust starting point for the selective functionalization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. This strategic approach opens the door to the rapid generation of diverse pyridine libraries, accelerating discovery in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Gagnon, A. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

  • Haupt, A. et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. [Link]

  • ResearchGate. (2006). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. [Link]

  • Hopf, H., & Kehra, H. S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Knochel, P. et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Handling of 2-Chloro-3-fluoro-4-iodopyridine. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ElectronicsAndBooks. (n.d.). Tetrahedron. [Link]

  • Organic Letters. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1).... [Link]

  • The Journal of Organic Chemistry. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,796851-05-3. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nature. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Journal of the American Chemical Society. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Angewandte Chemie. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Journal of Organic Chemistry. (2022). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • MDPI. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 3-Chloro-2-fluoro-4-iodopyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery of novel therapeutics. 3-Chloro-2-fluoro-4-iodopyridine has emerged as a uniquely valuable scaffold due to its trifecta of halogen substituents, each offering a distinct and orthogonal chemical reactivity. This guide provides an in-depth exploration of this versatile reagent, detailing its strategic applications, explaining the physicochemical rationale behind its use, and providing field-proven, step-by-step protocols for its deployment in key synthetic transformations critical to drug development programs.

The Unique Value Proposition of this compound

The power of this compound lies in the differential reactivity of its three carbon-halogen bonds. This hierarchy allows for sequential, site-selective functionalization, making it a powerful tool for building molecular complexity and exploring Structure-Activity Relationships (SAR).[1][2]

  • C4-Iodine: The carbon-iodine bond is the most labile and serves as the primary handle for palladium-catalyzed cross-coupling reactions.[3] Its lower bond dissociation energy ensures that reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination occur selectively at the 4-position under standard conditions.[3][4][5]

  • C2-Fluorine: The fluorine atom at the 2-position significantly influences the molecule's properties. As the most electronegative element, it lowers the pKa of the pyridine nitrogen, potentially reducing off-target interactions with basicity-driven targets.[6] Furthermore, fluorine is often incorporated to enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.[6][7]

  • C3-Chlorine: The chlorine atom offers a secondary site for modification, typically via nucleophilic aromatic substitution (SNAr) under more forcing conditions than the C4-coupling, or through cross-coupling reactions that require more specialized catalytic systems. Its presence also contributes to the overall electronic profile of the ring system.[8]

This inherent orthogonality provides a robust platform for generating diverse libraries of compounds from a single, advanced intermediate.

G cluster_0 Reactivity Hierarchy reactivity C4-Iodine C3-Chlorine C2-Fluorine pd_coupling Pd-Catalyzed Cross-Coupling reactivity:f0->pd_coupling Highly Reactive (Primary Site) snar SNAr reactivity:f1->snar Less Reactive reactivity:f2->snar Generally Inert to Coupling

Caption: Orthogonal reactivity of the halogen sites on this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodide is the workhorse of this building block, enabling the facile introduction of diverse functionalities. These reactions are foundational in modern drug discovery for creating the complex molecular architectures necessary for biological activity.[9]

Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds

Scientific Rationale: The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in pharmaceutical development for constructing biaryl and heteroaryl-aryl scaffolds.[10] These motifs are prevalent in kinase inhibitors, where one aromatic ring can mimic the adenine core of ATP and the other can explore hydrophobic pockets to achieve potency and selectivity.[7] Using this compound allows for the direct installation of an aryl or heteroaryl group at the 4-position, leaving the C2-fluoro and C3-chloro moieties to fine-tune the final compound's properties.

General Protocol: Synthesis of 4-Aryl-3-chloro-2-fluoropyridines

Component Stoichiometry (equiv.) Typical Reagents Purpose
Starting Material 1.0This compoundElectrophilic partner
Boronic Acid/Ester 1.1 - 1.5Arylboronic acid, Heteroarylboronic acidNucleophilic partner
Palladium Catalyst 0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
Base 2.0 - 3.0K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent -1,4-Dioxane/H₂O (4:1), DME, TolueneSolubilizes reagents and facilitates reaction

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The palladium(0) catalytic species is sensitive to oxidation, which deactivates the catalyst. An inert atmosphere is critical for reproducible results.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v). Causality: Solvents must be degassed to remove dissolved oxygen. The aqueous portion of the solvent is crucial for activating the boronic acid via the base.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

G start Start: Oven-Dried Schlenk Flask reagents Add: 1. 3-Cl-2-F-4-I-Pyridine (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (K₂CO₃, 2.0 eq) start->reagents inert Seal, Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Catalyst (Pd(PPh₃)₄) & Degassed Solvent inert->catalyst heat Heat to 80-100 °C with Vigorous Stirring catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute with H₂O, Extract with EtOAc monitor->workup Complete purify Combine Organics, Wash, Dry, Concentrate & Purify workup->purify end End: Pure Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

Scientific Rationale: The Sonogashira coupling introduces a C(sp)–C(sp²) bond, providing access to alkynyl-substituted pyridines.[11] Alkynes are versatile functional groups in medicinal chemistry; they can act as rigid linkers to probe binding pockets, serve as precursors for other functional groups (e.g., via reduction or hydration), or participate in click chemistry reactions for bioconjugation.

General Protocol: Synthesis of 4-Alkynyl-3-chloro-2-fluoropyridines

Component Stoichiometry (equiv.) Typical Reagents Purpose
Starting Material 1.0This compoundElectrophilic partner
Terminal Alkyne 1.1 - 1.5Phenylacetylene, Propargyl alcoholNucleophilic partner
Palladium Catalyst 0.01 - 0.05 (1-5 mol%)PdCl₂(PPh₃)₂Primary catalyst
Copper(I) Co-catalyst 0.02 - 0.10 (2-10 mol%)Copper(I) iodide (CuI)Co-catalyst, activates the alkyne
Base 2.0 - 3.0Triethylamine (Et₃N), DIPEAAmine base, also acts as solvent
Solvent -THF, DMFOptional co-solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%). Evacuate and backfill with an inert gas (3x).

  • Reagent Addition: Add a solvent such as THF, followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Causality: Sonogashira couplings are often faster than Suzuki couplings and can frequently be run at room temperature, which helps preserve sensitive functional groups on the alkyne.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dilute the residue with ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), water, and brine. Dry over Na₂SO₄ and purify by column chromatography.

Strategic Considerations in Drug Design

The choice to use this compound is a strategic one, aimed at maximizing synthetic efficiency and tuning key drug-like properties.

G cluster_reactions Primary C4-Functionalization cluster_products Intermediate Scaffolds cluster_final Lead Optimization Impact start Start with 3-Cl-2-F-4-I-Pyridine suzuki Suzuki Coupling (+ Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald biaryl 4-Aryl-3-Cl-2-F-Pyridine suzuki->biaryl alkyne 4-Alkynyl-3-Cl-2-F-Pyridine sonogashira->alkyne amine 4-Amino-3-Cl-2-F-Pyridine buchwald->amine properties Modulate Properties: - C2-Fluorine: ↑Metabolic Stability, ↑Binding Affinity - C3-Chlorine: Vector for further SAR, steric bulk - Pyridine N: H-bond acceptor biaryl->properties alkyne->properties amine->properties

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Highly Functionalized Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, frequently forming the core of a wide array of functional molecules.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4] This reaction, catalyzed by palladium complexes, facilitates the coupling of amines with aryl and heteroaryl halides.[5]

The selective functionalization of polyhalogenated heteroaromatics presents a unique synthetic challenge and opportunity. The ability to selectively aminate one position while leaving other halogens intact allows for subsequent, orthogonal transformations, thereby enabling the rapid construction of complex molecular architectures. The substrate of interest, 3-Chloro-2-fluoro-4-iodopyridine, possesses three distinct halogen atoms, each with a different propensity to undergo oxidative addition to a palladium(0) catalyst. This application note provides a comprehensive guide and a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-4 position.

Principle of Regioselectivity: Harnessing Halogen Reactivity Trends

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the relative strengths of the carbon-halogen bonds. This, in turn, dictates the ease of the initial oxidative addition step in the catalytic cycle. The generally accepted order of reactivity for halogens in this transformation is:

I > Br > Cl > F [6]

For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 4-position, leaving the more robust chloro and fluoro substituents untouched for potential downstream functionalization. This inherent reactivity difference provides a powerful tool for the strategic, stepwise synthesis of polysubstituted pyridines.

Catalytic Cycle of the Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle.[3][7][8] It commences with the active Pd(0) species undergoing oxidative addition to the aryl halide. The subsequent steps involve association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Ligand_Exchange Ar-Pd(II)-NHR2(L) [Ar-Pd(II)-NHR2(L)]+X- Ligand_Exchange->Ar-Pd(II)-NHR2(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR2(L)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) (Palladium Amido Complex) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product Forms

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Amination of this compound

This protocol provides a general procedure for the selective amination at the C-4 position. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific amine substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially Available
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Schlenk tube or microwave vial------
Magnetic stirrer and stir bar------
Inert atmosphere (Argon or Nitrogen)High Purity---

Reaction Setup and Procedure:

Caption: General experimental workflow for the amination.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the same vessel, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion: Rationale for Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: The combination of a palladium source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.[9] XPhos is a member of the Buchwald family of biarylphosphine ligands and is known to be highly effective for a broad range of C-N cross-coupling reactions, including those involving challenging substrates like heteroaryl halides.[10][11] The steric bulk of XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[12] For particularly challenging couplings, other ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig (e.g., Josiphos) series could be screened.[10][13] The use of pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily form the active Pd(0) species in situ, can also lead to more reproducible results.[14]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate prior to reductive elimination.[15] Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose.[7] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures.[5][7]

  • Solvent Considerations: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve a wide range of organic substrates.[16] Other common solvents include dioxane and THF.[17] It is important to note that for reactions involving aryl iodides, the choice of solvent can be particularly critical, as the iodide salt byproduct can sometimes inhibit the catalyst.[7][8]

Troubleshooting and Potential Challenges

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with complex substrates.

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. Ensure anhydrous and anaerobic conditions.
Poorly reactive amineIncrease reaction temperature and/or time. Screen alternative, more electron-rich and sterically hindered ligands.
Formation of side products (e.g., hydrodehalogenation)Unproductive side reactionsOptimize the ligand-to-palladium ratio. Lower the reaction temperature.
Catalyst inhibitionIodide byproductWhile less common with modern ligands, if suspected, screening different solvents may be beneficial.[18]
Difficulty with volatile aminesLoss of reagentConduct the reaction in a sealed tube or under pressure.[19]

Conclusion

The Buchwald-Hartwig amination provides a highly effective and regioselective method for the synthesis of 4-amino-3-chloro-2-fluoropyridine derivatives. The pronounced difference in the reactivity of the carbon-halogen bonds in this compound allows for selective functionalization at the C-4 position, opening avenues for the efficient synthesis of complex, polysubstituted pyridines. The protocol and guidelines presented in this application note offer a solid foundation for researchers in drug discovery and materials science to successfully employ this powerful transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Mild Temperature Copper-‐Catalyzed Amination of Aryl Halides with Aqueous Ammonia in the Presence of Pyridyldiketone Ligands. ChemRxiv. Available at: [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • The Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate. Available at: [Link]

  • Direct Amination of Aryl Halides with Ammonia. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. Available at: [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

Sources

regioselective functionalization of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Functionalization of 3-Chloro-2-fluoro-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of this compound, a versatile and highly valuable building block in modern synthetic chemistry. The distinct electronic properties and bond strengths of the iodo, fluoro, and chloro substituents allow for a predictable and sequential modification of the pyridine core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this molecule's orthogonal reactivity. We will explore palladium-catalyzed cross-coupling reactions at the C4-iodo position, nucleophilic aromatic substitution (SNAr) at the C2-fluoro position, and strategies for late-stage functionalization of the C3-chloro position.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely control the substitution pattern on the pyridine ring is paramount for tuning a molecule's physicochemical properties, biological activity, and metabolic stability. This compound emerges as a particularly powerful synthetic intermediate due to its three distinct halogen atoms, each offering a unique handle for chemical transformation. The inherent differences in their reactivity enable a highly regioselective and stepwise approach to constructing complex, tri-substituted pyridine derivatives.

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its three halogen substituents. A clear hierarchy exists, allowing for selective functionalization at one position while leaving the others intact for subsequent transformations.

  • Position 4 (Iodo): The carbon-iodine bond is the weakest among the three carbon-halogen bonds. This makes the C4 position the primary site for reactions involving oxidative addition, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It is also the most susceptible to metal-halogen exchange with organolithium reagents.[1][2]

  • Position 2 (Fluoro): The fluorine atom at the C2 position is strongly activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3][4][5] The C-F bond's high strength makes it resistant to oxidative addition under conditions that cleave C-I or C-Br bonds.

  • Position 3 (Chloro): The carbon-chlorine bond is the most robust of the three. It is significantly less reactive in both palladium-catalyzed cross-coupling and SNAr reactions under standard conditions.[6][7] Functionalization at this site typically requires more forcing conditions, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), or prior conversion via metallation.

This predictable reactivity hierarchy forms the basis of a powerful synthetic strategy.

G cluster_reactivity Hierarchy of Reactivity for this compound cluster_reactions Applicable Reaction Classes Start Start: This compound C4_I Primary Site: C4-Iodo (Most Reactive) Start->C4_I Pd-Catalyzed Cross-Coupling Metal-Halogen Exchange C2_F Secondary Site: C2-Fluoro C4_I->C2_F After C4 functionalization Coupling Suzuki, Sonogashira, Buchwald-Hartwig C4_I->Coupling C3_Cl Tertiary Site: C3-Chloro (Least Reactive) C2_F->C3_Cl After C2 functionalization SNAr Nucleophilic Aromatic Substitution (SNAr) C2_F->SNAr LateStage Forced Cross-Coupling, Directed Metalation C3_Cl->LateStage

Caption: Hierarchical reactivity of this compound.

Protocols for Regioselective Functionalization

The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol details the selective formation of a C-C bond at the C4 position, leveraging the high reactivity of the C-I bond. This reaction should be performed under an inert atmosphere.

Rationale: The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient for the highly reactive C-I bond. The conditions are mild enough to leave the C-Cl and C-F bonds untouched. A weak inorganic base like K₂CO₃ is effective and minimizes side reactions.

Table 1: Reagents for C4-Selective Suzuki Coupling

ReagentAmount (1 mmol scale)Moles (mmol)Role
This compound273.5 mg1.0Starting Material
Arylboronic Acid1.2 eq1.2Coupling Partner
Pd(PPh₃)₄3-5 mol% (35-58 mg)0.03-0.05Catalyst
K₂CO₃ (anhydrous)2.0 eq2.0Base
1,4-Dioxane / H₂O8 mL / 2 mL (4:1 v/v)-Solvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed for the functionalization of the C4-substituted product from Protocol 1. It targets the C2-fluoro position with an amine nucleophile.

Rationale: The C2-fluoro position is highly activated for SNAr. A polar aprotic solvent like DMSO or NMP is used to solvate the nucleophile and accelerate the reaction. A base is required to deprotonate the nucleophile (if it's a primary/secondary amine) or to act as an acid scavenger.

Table 2: Reagents for C2-Selective SNAr with an Amine

ReagentAmount (1 mmol scale)Moles (mmol)Role
4-Aryl-3-chloro-2-fluoropyridine1.0 eq1.0Starting Material
Amine Nucleophile (R₂NH)1.5 eq1.5Nucleophile
K₂CO₃ or DIPEA2.0-3.0 eq2.0-3.0Base
DMSO (anhydrous)5 mL-Solvent

Step-by-Step Methodology:

  • In an oven-dried vial, dissolve the 4-aryl-3-chloro-2-fluoropyridine substrate in anhydrous DMSO.

  • Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA).

  • Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Purify the crude material by column chromatography or recrystallization.

Protocol 3: C4-Selective Sonogashira Coupling

This protocol achieves C-C bond formation between the C4-iodo position and a terminal alkyne. It is a powerful method for introducing sp-hybridized carbon atoms.[8][9]

Rationale: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the alkyne. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and, often, the solvent.

Table 3: Reagents for C4-Selective Sonogashira Coupling

ReagentAmount (1 mmol scale)Moles (mmol)Role
This compound273.5 mg1.0Starting Material
Terminal Alkyne1.1-1.5 eq1.1-1.5Coupling Partner
Pd(PPh₃)₂Cl₂2 mol% (14 mg)0.02Pd Catalyst
Copper(I) Iodide (CuI)4 mol% (7.6 mg)0.04Co-catalyst
Triethylamine (TEA) or DIPA5-10 mL-Base and Solvent

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed amine solvent (TEA or DIPA) via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic solution with saturated aqueous NH₄Cl solution and then brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

A Strategic Workflow for Sequential Functionalization

The true synthetic power of this compound is realized through sequential reactions. The following workflow illustrates a logical path to a fully substituted pyridine.

Caption: A strategic workflow for sequential pyridine functionalization.

Conclusion

This compound is a preeminent building block for the synthesis of complex, polysubstituted pyridines. By understanding and exploiting the orthogonal reactivity of its halogen substituents, chemists can devise efficient and highly regioselective synthetic routes. The protocols and strategies outlined in this guide serve as a foundation for the application of this versatile molecule in pharmaceutical discovery, materials science, and beyond. Careful optimization and substrate-specific adjustments will be key to achieving success in the laboratory.

References

  • Levy, J. N., Liu, R.-R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Anderson, R. G., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809. [Link]

  • Levy, J. N., Liu, R. R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central (PMC). [Link]

  • Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(1), 181-197. [Link]

  • Gribble, G. W., et al. (2006). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Arkivoc, 2006(5), 185-193. [Link]

  • Sperotto, E., et al. (2010). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • DiRocco, D. A., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). [Link]

  • Pérez-Temprano, M. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Um, I.-H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jeong, L. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]

  • Davies, D. L., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]

Sources

The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Agrochemical Design

The development of modern crop protection agents is an exercise in molecular precision. The goal is to create molecules with high efficacy against target pests, minimal off-target effects, and favorable environmental profiles. Pyridine-based compounds have long been a cornerstone of agrochemical research, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of halogen atoms into the pyridine scaffold is a key strategy for modulating a molecule's biological activity, metabolic stability, and binding affinity to target proteins.[3]

3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized building block that offers synthetic chemists a powerful tool for the construction of complex, polysubstituted pyridine derivatives.[4][5] Its unique arrangement of three different halogen atoms—each with distinct reactivity profiles—allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the preparation of next-generation arylpicolinate herbicides.

Core Principles: Exploiting Differential Halogen Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for the selective functionalization of the pyridine ring.

In the context of this compound, the carbon-iodine bond at the 4-position is the most labile and, therefore, the primary site for initial cross-coupling reactions. The chloro and fluoro substituents at the 3- and 2-positions, respectively, are significantly less reactive under typical cross-coupling conditions and will remain intact. This allows for the introduction of a wide range of substituents at the 4-position, which is often a key determinant of biological activity in many agrochemicals.

Application Focus: Synthesis of Arylpicolinate Herbicides

The arylpicolinate class of herbicides, which includes commercially significant compounds like Halauxifen-methyl and Florpyrauxifen-benzyl, are synthetic auxins that are highly effective against a broad spectrum of broadleaf weeds.[7][8][9] The core structure of these herbicides features a substituted picolinic acid moiety linked to an aryl group. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.[7][10]

While existing patents describe various routes to these molecules, this compound represents a versatile starting material for the synthesis of novel analogs of these herbicides. The following sections will detail a representative synthetic workflow.

Visualizing the Synthetic Strategy

The overall synthetic workflow can be visualized as a multi-step process that leverages selective cross-coupling and subsequent functional group manipulations.

G A This compound B Suzuki-Miyaura Coupling (Site-Selective at C-4) A->B Arylboronic Acid, Pd Catalyst, Base C 4-Aryl-3-chloro-2-fluoropyridine Intermediate B->C D Carboxylation at C-6 C->D e.g., Directed Ortho-metalation, then CO2 quench E Picolinate Intermediate D->E Esterification F Further Functionalization (e.g., Amination) E->F G Final Arylpicolinate Herbicide Analog F->G

Caption: Synthetic workflow for an arylpicolinate herbicide analog.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate and its subsequent conversion to an arylpicolinate herbicide analog, starting from this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective cross-coupling of an arylboronic acid with this compound at the C-4 position. The choice of the arylboronic acid is critical as the substituents on this ring will significantly influence the herbicidal activity of the final product.[11]

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
4-Chloro-2-fluoro-3-methoxyphenylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium Carbonate (anhydrous)≥99%Commercially Available
1,4-Dioxane (anhydrous)≥99.8%Commercially Available
Water (degassed)HPLC Grade---
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)---Lab Prepared
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound (2.57 g, 10.0 mmol, 1.0 equiv.), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (2.47 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%). Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridine as a solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Isolated Yield (%)Purity (by HPLC)
4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridine2.9480-90%>98%

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[6]

  • Base: Potassium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.[12]

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium(0) catalyst.

  • Temperature: Heating to 90 °C provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without promoting significant side reactions.

Protocol 2: Directed Ortho-metalation and Carboxylation

This protocol describes the introduction of a carboxylic acid group at the C-6 position of the pyridine ring, a key step in forming the picolinic acid scaffold. This is achieved through a directed ortho-metalation followed by quenching with carbon dioxide.

Materials:

Reagent/MaterialGradeSupplier
4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridineFrom Protocol 1---
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)---Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Carbon Dioxide (dry ice or gas)---Commercially Available
Hydrochloric Acid (1 M)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available

Procedure:

  • Reaction Setup: To an oven-dried 250 mL three-necked flask equipped with a thermometer and an argon inlet, add the 4-aryl-3-chloro-2-fluoropyridine from Protocol 1 (2.94 g, 10.0 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (80 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add the LDA solution (6.0 mL, 12.0 mmol, 1.2 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by adding crushed dry ice pellets in portions or by bubbling dry CO2 gas through the solution for 30 minutes. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can often be used in the next step without further purification or can be purified by recrystallization.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Isolated Yield (%)Purity (by NMR)
6-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoro-4-pyridinecarboxylic acid3.3875-85%>95%

Causality of Experimental Choices:

  • Base: LDA is a strong, non-nucleophilic base capable of deprotonating the C-6 position of the pyridine ring, which is activated by the adjacent nitrogen atom and the fluorine at C-2.

  • Temperature: The low temperature of -78 °C is critical to ensure the kinetic deprotonation at the desired position and to prevent side reactions.

  • Quenching: Dry ice serves as the source of CO2 to form the carboxylate anion upon reaction with the lithiated intermediate.

Subsequent Transformations

The resulting picolinic acid can then be converted to the final agrochemical through standard organic chemistry techniques, such as:

  • Esterification: Reaction with an alcohol (e.g., methanol or benzyl alcohol) under acidic conditions to form the corresponding ester (e.g., Halauxifen-methyl or Florpyrauxifen-benzyl).[7][8]

  • Amination: If required, an amino group can be introduced at the 4-position of the picolinate intermediate, as described in various patents for the synthesis of Halauxifen-methyl and related compounds.[13][14]

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex agrochemicals. Its well-defined hierarchy of halogen reactivity allows for precise and selective functionalization of the pyridine core. The protocols outlined in this guide demonstrate a practical and efficient pathway to arylpicolinate herbicide analogs, highlighting the power of site-selective cross-coupling reactions. By understanding and exploiting the unique chemical properties of this versatile intermediate, researchers can accelerate the discovery and development of novel and effective crop protection solutions.

References

  • Jeanmart, S., et al. (2016). The synthesis of halauxifen-methyl (22) via a Suzuki-Miyaura cross-coupling reaction. In Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides.
  • Dow AgroSciences. (2010). Process for the preparation of 6-(aryl)-4-aminopicolinates. WO2010144380A1.
  • Dow AgroSciences. (2012). 4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates. RU2545021C1.
  • Dow AgroSciences. (2021). Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1.
  • Dow AgroSciences. (2012). Process for preparing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.
  • Aaronchem. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound.
  • Dow AgroSciences. (2004). Herbicidal substituted picolinic acids and their derivatives.
  • ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.
  • Epp, J., et al. (2021). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society.
  • Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263.
  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates.
  • National Center for Biotechnology Information. (n.d.). Florpyrauxifen-benzyl. PubChem.
  • Bayer CropScience AG. (2018). Substituted picolinic acids and pyrimidine-4-carboxylic acids, method for the production thereof, and use thereof as herbicides and plant growth regulators. MX370455B.
  • Dow AgroSciences. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. EP2901857A1.
  • Chen, Y. (2022). Cross-Coupling Methods for Methylation.
  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • J-GLOBAL. (n.d.).
  • ChemicalBook. (n.d.). florpyrauxifen-benzyl synthesis.
  • Dow AgroSciences. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US20180162814A1.
  • Dow AgroSciences. (2015). Selective weed control with halauxifen. WO2015089247A1.
  • University of Hertfordshire. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). AERU.
  • Zhejiang Avilive Chem Co Ltd. (2021). Preparation method of halauxifen-methyl. CN113615147A.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide.

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-2-fluoro-4-iodopyridine

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound has emerged as a uniquely valuable building block due to its trifunctionalized pyridine core. The presence of three distinct halogen atoms—iodine, chlorine, and fluorine—at strategic positions offers a platform for highly selective, sequential, and diverse chemical modifications.

The utility of this reagent is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a palladium(0) center, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically inert under these conditions.[1] This predictable hierarchy allows chemists to perform site-selective transformations, introducing a variety of substituents at the 4-position while retaining the other halogens for subsequent manipulations. This guide provides an in-depth exploration of key palladium-catalyzed reactions with this versatile substrate, complete with detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Core Principle: Regioselectivity in Cross-Coupling

The success of sequential functionalization of polyhalogenated heterocycles hinges on predictable regioselectivity.[2][3][4] For this compound, the reactivity towards palladium(0) catalysts follows a well-established trend based on carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl >> C-F .

This principle dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C4-iodo position under standard conditions, leaving the C3-chloro and C2-fluoro positions intact. This selective activation is the cornerstone of its application, enabling precise molecular construction.

G Reactivity Hierarchy of Halogen Substituents reagent This compound c4 C4-Iodo (Most Reactive) reagent->c4 Primary Site for Coupling c3 C3-Chloro (Less Reactive) reagent->c3 Requires Harsher Conditions c2 C2-Fluoro (Inert) reagent->c2 Generally Unreactive in Cross-Coupling pd_catalyst Pd(0) Catalyst pd_catalyst->reagent Oxidative Addition

Caption: Hierarchical reactivity of C-X bonds in this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridines

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6][7][8] It offers excellent functional group tolerance and typically proceeds with high yields, making it a cornerstone of biaryl synthesis.[8][9] When applied to this compound, it provides a direct route to 4-aryl-3-chloro-2-fluoropyridines.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond to the Pd(0) catalyst.[6] This is followed by transmetalation, where the organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with Phenylboronic acid.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.441.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (257 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol).

  • Reagent Addition: Add sodium carbonate (318 mg, 3.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-2-fluoro-4-phenylpyridine.

Troubleshooting

  • Low Yield: Ensure solvents are thoroughly degassed to prevent catalyst deactivation. The quality of the boronic acid is crucial; consider using freshly opened or purified material.

  • Homocoupling of Boronic Acid: This suggests the presence of oxygen. Improve degassing procedures.

  • Protodeboronation: The boronic acid is reacting with residual water/protons instead of transmetalating. Ensure the base is anhydrous and of good quality.

Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridines

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[10][12] It provides a direct pathway to introduce alkynyl functionalities, which are valuable handles for further chemistry, such as click reactions or cyclizations.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs first. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting palladium complex yields the 4-alkynylpyridine product and regenerates the Pd(0) catalyst.[10]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with Phenylacetylene.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.441.01.0
Phenylacetylene102.131.11.1
PdCl₂(PPh₃)₂701.900.020.02 (2 mol%)
Copper(I) Iodide (CuI)190.450.040.04 (4 mol%)
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (257 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-chloro-2-fluoro-4-(phenylethynyl)pyridine.[13]

Troubleshooting

  • Glaser Coupling (Alkyne Homocoupling): This side reaction is promoted by oxygen. Ensure the reaction is strictly anaerobic.

  • Incomplete Reaction: The copper co-catalyst may be inactive. Use freshly opened, high-purity CuI. Ensure the amine base is dry.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[14][15] This transformation has become indispensable for synthesizing aryl amines, which are prevalent structures in pharmaceuticals.[16] The reaction typically requires a palladium source, a phosphine ligand, and a strong, non-nucleophilic base.

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of the C-I bond to the Pd(0) complex.[17] The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[14][17] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often giving the best results by promoting the reductive elimination step.[18]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with Morpholine.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.441.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)
Xantphos578.680.030.03 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.

  • Reagent Addition: Add this compound (257 mg, 1.0 mmol).

  • Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (0.105 mL, 1.2 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 4-(morpholino)-3-chloro-2-fluoropyridine.[13]

Troubleshooting

  • Hydrodehalogenation: The aryl halide is reduced to an arene. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions and that the ligand choice is appropriate.

  • Low Reactivity: The base may not be strong enough or may be of poor quality. NaOtBu and K₃PO₄ are common choices.[17] Ligand choice is critical; screen different ligands if yields are low.

Visualizing the Experimental Workflow

A standardized workflow is crucial for reproducibility in palladium-catalyzed reactions. The following diagram outlines the key stages from preparation to analysis.

G General Workflow for Palladium-Catalyzed Cross-Coupling prep 1. Reagent Preparation (Weighing, Solvent Degassing) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor In-process control workup 5. Work-up & Extraction (Quenching, Phase Separation) reaction->workup Upon Completion monitor->reaction purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its well-defined reactivity hierarchy enables chemists to leverage palladium catalysis for site-selective functionalization at the C4 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are just a few examples of the powerful transformations that can be employed. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable reagent into their synthetic programs, facilitating the discovery and development of novel chemical entities.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). National Institutes of Health.
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). BenchChem.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
  • Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved December 11, 2025, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). PubMed. [Link]

  • Buchwald-Hartwig reaction. (n.d.). chemeurope.com. Retrieved December 11, 2025, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Buchwald-Hartwig coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved December 11, 2025, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved December 11, 2025, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved December 11, 2025, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved December 11, 2025, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

  • 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China. (n.d.). LookChem. Retrieved December 11, 2025, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Chloro-2-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity.

The selective functionalization of polyhalogenated pyridines is a critical endeavor in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The substrate in focus, this compound, presents a unique challenge due to the differential reactivity of its three halogen substituents. The primary goal is to achieve a selective and high-yielding Suzuki coupling at the C-4 position (C-I bond), which is the most reactive site for oxidative addition in a palladium-catalyzed cycle.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound selective for the C-4 iodo position?

The selectivity of the Suzuki coupling is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for organohalides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is C-I > C-Br > C-Cl > C-F.[1][2] The Carbon-Iodine bond is the weakest among the three halogens present on the pyridine ring, making it the most susceptible to oxidative addition by the Palladium(0) catalyst.[1] This inherent difference in reactivity allows for a selective reaction at the C-4 position under carefully controlled conditions, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.[1]

Q2: What is the optimal catalyst system for this reaction?

For routine couplings of iodopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good to excellent yields.[3] However, for more challenging substrates or to ensure high selectivity and efficiency, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[3][4] Ligands such as SPhos, XPhos, and other Buchwald-type ligands are highly effective as they promote the formation of the active monoligated palladium(0) species, which facilitates the challenging oxidative addition step.[5]

Q3: How does the choice of base influence the reaction outcome?

The base plays a critical role in the Suzuki coupling. Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[6][7] For a sensitive substrate like this compound, the choice of base is crucial to avoid side reactions.

  • Mild vs. Strong Bases: While strong bases can accelerate the reaction, they may also promote side reactions like protodeboronation or degradation of the starting material or product.[6] Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[6]

  • Solubility: The solubility of the base can also impact the reaction. Inorganic bases are often poorly soluble in organic solvents, so a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is commonly used to facilitate the reaction.[6]

Q4: What are the most common side reactions to be aware of?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by strong bases and the presence of water.[6] Using boronic esters (e.g., pinacol esters) can enhance stability against this side reaction.[7]

  • Homocoupling: The undesired coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[6]

  • Dehalogenation: Reduction of the carbon-halogen bond can occur, leading to the formation of byproducts where the halogen is replaced by a hydrogen atom.

Troubleshooting Guide

Issue 1: Low to No Product Formation

This is a common issue, particularly with heteroaryl halides. A systematic approach is necessary to diagnose the problem.

Potential Cause A: Inactive Catalyst System

The combination of the palladium precursor and the ligand is critical for activating the C-I bond without affecting the C-Cl and C-F bonds.

Solution:

  • Switch to a more active catalyst system. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a bulky, electron-rich Buchwald ligand such as SPhos or XPhos.[5]

  • Increase catalyst loading. While higher loadings can be costly, a modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

Potential Cause B: Ineffective Base

The base may not be strong enough or sufficiently soluble to activate the boronic acid for transmetalation.[5]

Solution:

  • Screen different bases. A good starting point is to compare a milder base like K₂CO₃ with a stronger one like K₃PO₄ or Cs₂CO₃.[5]

  • Ensure proper mixing. If using an insoluble inorganic base, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Potential Cause C: Inadequate Reaction Temperature

The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

Solution:

  • Increase the reaction temperature. Suzuki couplings are often run at elevated temperatures (80-120 °C).[5] If the reaction is sluggish at a lower temperature, a gradual increase may improve the rate and overall conversion.

  • Consider microwave irradiation. Microwave-assisted synthesis can often accelerate the reaction and improve yields.[8]

Potential Cause D: Catalyst Deactivation

The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[5]

Solution:

  • Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using freeze-pump-thaw cycles.[9][10]

  • Run the reaction under a strict inert atmosphere. Use Schlenk techniques or a glovebox to prevent oxygen from entering the reaction vessel.

Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)

The presence of significant side products indicates that undesired reaction pathways are competing with the desired Suzuki coupling.

Potential Cause A: Protodeboronation of the Boronic Acid

This is a common side reaction, especially with heteroaryl boronic acids, and is often exacerbated by strong bases and water.[6]

Solution:

  • Use a milder base. Switch from a strong base like NaOH or Cs₂CO₃ to a milder one like K₃PO₄ or KF.[6]

  • Use a boronic ester. Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[7]

  • Use anhydrous conditions. While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents may be advantageous.

Potential Cause B: Homocoupling of the Boronic Acid

This side reaction is often promoted by the presence of oxygen.[6]

Solution:

  • Ensure rigorous exclusion of oxygen. As mentioned previously, thorough degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[5]

  • Adjust the stoichiometry. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide, but an excessive amount can lead to its own homocoupling.

Issue 3: Reaction Stalls Before Completion

If the reaction starts but does not proceed to completion, it could be due to catalyst deactivation or inhibition.

Potential Cause: Catalyst Inhibition by the Pyridine Nitrogen

The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[11]

Solution:

  • Use a ligand that minimizes pyridine coordination. Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Add a Lewis acid. In some cases, the addition of a Lewis acid can "mask" the pyridine nitrogen, preventing it from interfering with the catalyst. This approach should be used with caution as it can introduce other complexities.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)[6]

  • Solvent: Anhydrous, degassed Toluene or Dioxane[6]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 1: Comparison of Common Bases for Suzuki Coupling
BaseEquivalentsSolventApprox. Yield (%)Notes
Na₂CO₃2.0Toluene/H₂O~90Highly effective for standard couplings.[6]
K₂CO₃2.0Dioxane/H₂O~95Common and reliable choice.[6][12]
K₃PO₄3.0Toluene>95Excellent for sensitive substrates.[6]
Cs₂CO₃2.0Dioxane>95Often superior but more costly.[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed Q_Catalyst Is the catalyst system active enough? Start->Q_Catalyst A_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q_Catalyst->A_Catalyst No Q_Temp Is the reaction temperature sufficient? Q_Catalyst->Q_Temp Yes A_Catalyst->Q_Temp A_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Q_Temp->A_Temp No Q_Base Is the base effective? Q_Temp->Q_Base Yes A_Temp->Q_Base A_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Q_Base->A_Base No Q_Degas Is the system properly degassed? Q_Base->Q_Degas Yes A_Base->Q_Degas A_Degas Degas solvents thoroughly. Use inert atmosphere techniques. Q_Degas->A_Degas No Success Improved Yield Q_Degas->Success Yes A_Degas->Success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • Optimizing base selection for Suzuki reactions with sensitive substrates - Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines - Benchchem.
  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite | Request PDF - ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.

Sources

Technical Support Center: Purification of Products from 3-Chloro-2-fluoro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in reactions with 3-Chloro-2-fluoro-4-iodopyridine. It offers troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex purification challenges associated with its reaction products.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science due to its distinct reactivity at three different halogenated positions. The iodine at the 4-position is the most labile, making it ideal for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. However, the purification of the resulting substituted pyridine derivatives can be challenging due to the presence of closely related impurities, the basic nature of the pyridine core, and potential side reactions. This guide is designed to provide practical, experience-driven solutions to these purification hurdles.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of your reaction products.

Issue 1: Difficulty in Removing Unreacted this compound

Question: My crude NMR shows a significant amount of unreacted this compound. Standard silica gel chromatography with Hexane/Ethyl Acetate is not providing good separation. What should I do?

Answer: This is a common issue as the starting material and the desired product can have similar polarities, especially if the coupled group is non-polar. Here are several strategies to address this:

  • Optimize Chromatography Conditions:

    • Solvent System Modification: Instead of a standard Hexane/Ethyl Acetate gradient, consider using a solvent system with a different selectivity. Aromatic solvents like toluene can sometimes improve the separation of aromatic compounds. A gradient of Toluene/Acetone or Toluene/Ethyl Acetate might be effective.

    • Additive for Basic Compounds: The basicity of the pyridine nitrogen can cause tailing on silica gel, leading to poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and resolution.[1]

    • Alternative Stationary Phases: If standard silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) is another powerful option, especially if your product is sufficiently non-polar.

  • Chemical Quenching of Starting Material:

    • If your product is stable to basic conditions, you can selectively react the starting material. For instance, a mild nucleophile that reacts preferentially with the iodopyridine could be added post-reaction to convert it into a more polar species that is easier to separate.

  • Acid-Base Extraction:

    • Leverage the basicity of the pyridine ring. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl).[2][3] Your product and the starting material will be protonated and move to the aqueous layer. Unreacted non-basic starting materials from the coupling partner (like boronic acids) will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) and extract your pyridines back into an organic solvent. This is an effective way to remove non-basic impurities.

Issue 2: Presence of Homocoupled Byproduct from the Coupling Partner

Question: I am performing a Suzuki coupling and see a significant amount of the homocoupled dimer of my boronic acid in the crude product. How can I remove this?

Answer: Homocoupling is a frequent side reaction in Suzuki couplings, especially if the reaction conditions are not optimal (e.g., presence of oxygen).[4] Here's how to tackle this:

  • Crystallization: If your desired product is a solid, recrystallization is often the most effective method for removing homocoupled byproducts. The difference in crystal lattice energy between your product and the symmetrical dimer can lead to excellent purification. Experiment with different solvent systems, such as Ethanol/Water, Hexane/Ethyl Acetate, or Toluene.[5]

  • Chromatography:

    • Homocoupled products are typically much less polar than the desired cross-coupled product. A well-optimized flash chromatography protocol should be able to separate them.[6] Pay close attention to your TLC analysis to find a solvent system that gives good separation (a ΔRf of >0.2 is ideal).

  • Preventative Measures:

    • Ensure your reaction is thoroughly degassed to minimize oxygen, which promotes homocoupling.

    • Use the correct stoichiometry of reagents. An excess of the boronic acid can sometimes lead to increased homocoupling.

Issue 3: Dehalogenation of the Product or Starting Material

Question: My mass spectrometry analysis indicates the presence of byproducts where the chlorine or iodine has been replaced by hydrogen. What causes this and how can I purify my desired product?

Answer: Dehalogenation is a known side reaction, particularly for aryl iodides and chlorides, and can be promoted by certain catalysts and reaction conditions.[7][8]

  • Understanding the Cause:

    • Hydrogenolysis: This can occur in the presence of a palladium catalyst and a hydrogen source (e.g., residual water, solvent).[7]

    • Hydrodehalogenation: Some bases can promote this side reaction.[7]

  • Purification Strategies:

    • High-Resolution Chromatography: The dehalogenated byproduct will have a very similar polarity to your desired product, making separation by standard chromatography challenging. High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) might be necessary.

    • Recrystallization: If your product is crystalline, fractional crystallization could be effective. The subtle differences in molecular shape and polarity between the halogenated and dehalogenated compounds can sometimes be exploited for separation.

  • Minimizing Dehalogenation:

    • Use high-purity, anhydrous solvents and reagents.

    • Carefully select your catalyst and ligand system. Some ligands are more prone to promoting dehalogenation than others.

    • Optimize the reaction temperature and time; prolonged reaction times can increase the likelihood of side reactions.

Issue 4: Tailing and Poor Peak Shape during Chromatography

Question: My product streaks badly on the silica gel column, leading to broad fractions and low purity. What is happening?

Answer: Tailing of basic compounds like pyridines on silica gel is a classic problem. The acidic silanol groups on the silica surface strongly interact with the basic nitrogen of the pyridine, causing poor chromatographic performance.[1]

Solutions:

  • Use a Basic Modifier: As mentioned in Issue 1, adding a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent will neutralize the acidic sites on the silica gel and dramatically improve peak shape.[1]

  • Pre-treat the Silica: You can wash your silica gel with the eluent containing the basic modifier before packing the column.

  • Switch to a Different Stationary Phase: Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds. Reversed-phase (C18) silica is also an option where tailing is less of an issue.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Pyridine Derivatives
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. For pyridine derivatives, consider systems like Hexane/Ethyl Acetate, DCM/Methanol, or Toluene/Acetone. If tailing is observed, add 0.5% triethylamine to the solvent system.[9]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method generally gives better results than liquid loading.

  • Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL).[2][10] The basic pyridine compounds will move into the aqueous layer.

  • Separation of Layers: Separate the aqueous layer containing your protonated product and starting material. The organic layer can be discarded if it only contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) until the pH is >10.

  • Back-Extraction: Extract the now neutral pyridine compounds back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic compounds.[6]

Data Presentation

Table 1: Common Impurities and Suggested Purification Methods

Impurity TypeCommon SourcePolarity vs. ProductRecommended Purification Method
Unreacted this compoundIncomplete reactionSimilarOptimized Chromatography, Acid-Base Extraction
Homocoupled Byproduct (e.g., Biphenyl from Phenylboronic acid)Suzuki side reactionLess polarChromatography, Recrystallization
Dehalogenated ProductCatalyst-mediated side reactionVery similarHPLC, Recrystallization
Palladium Catalyst ResiduesIncomplete removalOften polarFiltration through Celite/Silica, Charcoal treatment
Inorganic SaltsFrom base or workupHighly polarAqueous wash, Filtration

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_reaction Reaction Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude_Mixture Crude Reaction Mixture AcidBase Acid-Base Extraction Crude_Mixture->AcidBase Remove non-basic impurities Chromatography Column Chromatography Crude_Mixture->Chromatography Direct purification AcidBase->Chromatography Separate pyridines Recrystallization Recrystallization Chromatography->Recrystallization For solid products NMR_MS NMR & Mass Spec Chromatography->NMR_MS Recrystallization->NMR_MS Pure_Product Pure Product NMR_MS->Pure_Product Purity >95%

Caption: Decision workflow for purifying products from this compound reactions.

Troubleshooting Logic for Chromatography

ChromatographyTroubleshooting Start Poor Separation or Tailing in Chromatography Tailing Is there tailing? Start->Tailing Separation Is separation poor? Tailing->Separation No Add_Base Add Triethylamine (0.1-1%) to Eluent Tailing->Add_Base Yes Change_Solvent Change Solvent System (e.g., Toluene/Acetone) Separation->Change_Solvent Yes Improved Problem Solved? Add_Base->Improved Change_Stationary Switch to Alumina or Reversed-Phase Change_Solvent->Change_Stationary If no improvement Change_Stationary->Improved Improved->Start No, re-evaluate End Pure Product Improved->End Yes

Caption: Troubleshooting guide for common chromatography issues with pyridine derivatives.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.
  • BenchChem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center. BenchChem.
  • Wikipedia. (n.d.).
  • PubMed. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • MDPI. (2025).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • Reddit. (2024). Removing Pyridine. Reddit.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Reddit. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol)
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.

Sources

preventing homocoupling in Sonogashira reactions of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions

Topic: Preventing Homocoupling in Sonogashira Reactions of 3-Chloro-2-fluoro-4-iodopyridine

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate This compound . While the Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, the formation of undesired alkyne homocoupling products (Glaser coupling) is a frequent and costly issue, leading to reduced yields and complex purification challenges.[1][2][3]

The substrate this compound is particularly relevant in medicinal chemistry. Its reactivity is dominated by the highly labile iodo group, making it the primary site for oxidative addition in the palladium catalytic cycle.[4][5] However, the electron-deficient nature of the pyridine ring, amplified by the fluoro and chloro substituents, can influence catalyst activity and the propensity for side reactions. This guide provides in-depth, field-tested answers and protocols to help you troubleshoot and minimize alkyne homocoupling, ensuring the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in the context of a Sonogashira reaction?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is the primary side reaction where two molecules of your terminal alkyne react with each other to form a symmetric 1,3-diyne (or alkyne dimer).[2][3] This process occurs in parallel to the desired cross-coupling reaction and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[1][2][3] This side reaction consumes your valuable alkyne, reduces the yield of your target molecule, and introduces a byproduct that can complicate downstream purification.[1][3]

Q2: Why is the copper(I) co-catalyst the main culprit for homocoupling?

A2: In the standard Sonogashira mechanism, the copper(I) salt serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate.[5][6] While this intermediate is crucial for the transmetalation step with the palladium complex in the desired pathway, it is also susceptible to oxidation.[6][7] In the presence of oxygen, two molecules of the copper acetylide can undergo oxidative dimerization to form the diyne byproduct, regenerating Cu(0) which is then re-oxidized to Cu(I) to continue the parasitic cycle. This is the mechanistic basis of the Glaser coupling.[1][4]

Q3: My reaction is turning black and stalling. Is this related to homocoupling?

A3: While homocoupling itself doesn't cause the blackening, the conditions that promote it often do. A black precipitate is typically indicative of the formation of palladium black (Pd(0) nanoparticles), which means your active palladium catalyst is crashing out of the solution.[8] This can be caused by several factors, including the use of THF as a solvent in some cases, high temperatures, or the degradation of phosphine ligands.[8] The presence of oxygen, a key driver of homocoupling, can also degrade the Pd(0) catalyst complex, leading to both catalyst deactivation and increased side product formation.[4]

Troubleshooting Guide: Minimizing Alkyne Dimerization

This section addresses specific issues you may encounter during your experiment with this compound.

Issue 1: My primary side product is the homocoupled alkyne dimer (>10% yield). How can I fix this?

Root Cause Analysis: Significant homocoupling is almost always a direct result of oxygen in your reaction vessel. The copper-catalyzed oxidative dimerization of the alkyne is highly efficient, even with trace amounts of O₂.[2][3]

Solutions:

  • Implement a Rigorous Inert Atmosphere Protocol: This is the most critical and effective first step. Standard nitrogen or argon bubbling may not be sufficient.

    • Technique: Use a Schlenk line or a glovebox. For a flask setup, perform at least three cycles of evacuating the flask under high vacuum and backfilling with a high-purity inert gas (Argon is preferred due to its density).[2]

    • Solvents & Reagents: Use freshly distilled, anhydrous, and degassed solvents.[9] Solvents should be sparged with inert gas for at least 30 minutes prior to use. The amine base should also be degassed.

    • Causality: By rigorously excluding oxygen, you remove the necessary oxidant for the copper-catalyzed Glaser pathway, dramatically slowing the rate of homocoupling relative to the desired Sonogashira cross-coupling.[1][4] Some protocols have even used a dilute hydrogen atmosphere to suppress homocoupling to as low as 2%.[1]

  • Optimize Catalyst Loadings:

    • Technique: While counterintuitive, sometimes lowering the copper iodide (CuI) loading from the typical 2-10 mol% down to 1-2 mol% can help. In some cases with highly active substrates, you may even reduce palladium catalyst loading.

    • Causality: A lower concentration of the copper acetylide intermediate can kinetically disfavor the bimolecular homocoupling reaction. However, be aware that reducing the copper concentration can also slow down the desired reaction, so this is a balancing act.[10]

Issue 2: I've improved my inert technique, but homocoupling is still a problem. Should I abandon the copper co-catalyst?

Root Cause Analysis: If rigorous exclusion of oxygen is insufficient, your substrate or alkyne may be particularly sensitive, or the rate of the desired cross-coupling is too slow, allowing the side reaction to dominate. For substrates that can act as ligands (like some heterocycles), interactions with copper can also be problematic.[4] In these cases, moving to a copper-free protocol is the logical next step.

Solutions:

  • Switch to a Copper-Free Sonogashira Protocol: This is the most direct way to eliminate Glaser coupling.[4][11][12][13]

    • Technique: These reactions rely solely on a palladium catalyst. To compensate for the absence of copper, they often require different reaction conditions. A common and effective system involves using a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (often a bulky, electron-rich one like XPhos or SPhos), and a suitable base in a polar aprotic solvent.[6][14]

    • Causality: By completely removing copper from the reaction, you eliminate the catalytic species required for the low-temperature oxidative homocoupling pathway. The mechanism proceeds through a palladium-only cycle, which avoids the problematic copper acetylide intermediate.[4][12]

Issue 3: My copper-free reaction is very slow and gives low yields. How do I optimize it for my pyridine substrate?

Root Cause Analysis: The rate of copper-free Sonogashira reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The electron-deficient nature of this compound requires a highly active catalytic system.

Solutions:

  • Select a High-Activity Ligand:

    • Technique: Move beyond simple triphenylphosphine (PPh₃). Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or cataCXium® A.[14][15] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.[6][16]

    • Causality: Bulky, electron-donating ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step of the catalytic cycle.[6][17] This accelerates the desired cross-coupling, allowing it to outcompete potential side reactions or thermal degradation.

  • Optimize the Base and Solvent System:

    • Technique: For copper-free systems, amine bases like diisopropylamine (DIPA) or pyrrolidine can be effective.[4] However, inorganic bases are often used with modern ligands. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[14] For solvents, polar aprotic solvents like DMF, NMP, or 1,4-dioxane are often superior to THF for challenging couplings.[9][18]

    • Causality: The base's role is not just to scavenge the HX byproduct; it also facilitates the deprotonation of the alkyne to form the palladium acetylide.[19] The solvent must effectively dissolve all components and can influence catalyst stability and activity.[18]

Visualized Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagram illustrates the catalytic cycles.

Troubleshooting_Workflow start Problem: High Homocoupling (>10%) in Sonogashira Reaction check_inert Is reaction under rigorous inert atmosphere? start->check_inert implement_inert Action: Implement rigorous degassing (3x vac/backfill) and use degassed reagents. check_inert->implement_inert No re_evaluate Re-run experiment and evaluate homocoupling % check_inert->re_evaluate Yes implement_inert->re_evaluate success Success: Homocoupling <5%. Proceed with synthesis. re_evaluate->success <5% switch_to_cu_free Problem Persists: Switch to Copper-Free Protocol re_evaluate->switch_to_cu_free >5% optimize_cu_free Optimize Cu-Free Conditions: 1. Use bulky, e⁻-rich ligand (e.g., XPhos). 2. Use inorganic base (e.g., Cs₂CO₃). 3. Use polar aprotic solvent (e.g., Dioxane). switch_to_cu_free->optimize_cu_free final_success Success: Homocoupling eliminated. Proceed with synthesis. optimize_cu_free->final_success

References

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-2-fluoro-4-iodopyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing cross-coupling reactions with 3-chloro-2-fluoro-4-iodopyridine. This versatile building block is crucial in pharmaceutical and materials science research, yet its unique electronic and structural properties present distinct challenges. The presence of multiple halide substituents and a pyridine nitrogen atom necessitates careful optimization, particularly of catalyst loading, to achieve high yields and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for researchers encountering issues in the lab. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a deeper understanding of your chemical system.

Part 1: Core Concepts & General FAQs

This section addresses foundational questions about catalyst loading and the specific challenges posed by pyridine-containing substrates.

Q1: Why is catalyst loading so critical for couplings with this compound?

Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity. For a substrate like this compound, this balance is particularly delicate. The primary C-X bond targeted for coupling is the C-I bond, which is significantly more reactive than the C-Cl bond, allowing for selective functionalization.[1][2]

  • Kinetics vs. Side Reactions: Sufficient catalyst is needed to drive the reaction forward at a reasonable rate. However, excessively high catalyst concentrations can accelerate undesirable side reactions, such as catalyst decomposition into inactive palladium black, dehalogenation (loss of iodine), or homocoupling of the coupling partners.[3][4]

  • Catalyst Stability: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon often called the "pyridine problem".[3][5] An optimal catalyst loading ensures enough active catalyst is available throughout the reaction to overcome this inhibition without creating an excess that could lead to aggregation and decomposition.[3]

  • Economic & Purification Costs: Palladium catalysts and their associated ligands are expensive. Using the minimum effective amount is crucial for cost-effective synthesis, especially at scale. Furthermore, higher catalyst loadings can lead to greater contamination of the final product with residual palladium, complicating purification.[6]

Q2: What is the "pyridine problem" and how does it affect my reaction?

The primary difficulty in pyridine cross-coupling arises from the Lewis basic nitrogen atom in the ring.[3] This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can sequester the active catalyst into a stable, inactive complex, effectively poisoning it and halting the catalytic cycle.[3][7] This is especially pronounced when the coupling site is near the nitrogen. For this compound, while the C4-iodide is somewhat removed, intramolecular or intermolecular coordination can still significantly slow down key steps like oxidative addition or reductive elimination.

CatalystInhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex Pd(0)L2->OA_Complex Oxidative Addition Inactive_Complex Inactive Pd-Pyridine Complex Pd(0)L2->Inactive_Complex Catalyst Poisoning Product Coupled Product OA_Complex->Product Transmetalation & Reductive Elimination Product->Pd(0)L2 Regeneration Pyridine Pyridine Substrate (or Product) Pyridine->Inactive_Complex

Caption: The "Pyridine Problem": Catalyst Inhibition Pathway.
Part 2: Troubleshooting Guides for Specific Couplings

This section provides targeted advice for the most common cross-coupling reactions performed on this substrate.

A. Suzuki-Miyaura Coupling

Scenario: My Suzuki-Miyaura reaction is giving a low yield of the desired 4-aryl-3-chloro-2-fluoropyridine. My first instinct is to double the catalyst loading. Is this correct?

Answer: While tempting, simply increasing the catalyst loading is often a crude fix that can introduce new problems. A systematic approach is more effective.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: The C-I bond is reactive, but the pyridine substrate still requires a high-activity catalyst. Standard systems like Pd(PPh₃)₄ may be insufficient.[8]

    • Expert Insight: Modern, electron-rich, and sterically hindered phosphine ligands are essential. Systems built from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with ligands like SPhos , XPhos , or RuPhos are far more robust for this type of substrate.[8][9] Using well-defined "precatalysts" like XPhos Pd G3 can provide more consistent generation of the active Pd(0) species and are often worth the investment.[4][10]

  • Check for Side Products: Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify major byproducts.

    • Protodeboronation (Boronic acid replaced by -H): This suggests your boronic acid is degrading faster than it couples. This can be caused by an overly aggressive base or excess water. Consider a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a different solvent system.[8]

    • Homocoupling (Biaryl formation from boronic acid): This is a classic sign of oxygen in your reaction.[11] Ensure your solvents are rigorously degassed (freeze-pump-thaw is superior to sparging) and that you maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the setup and reaction.[3][12]

    • Dehalogenation (Product is 3-chloro-2-fluoropyridine): This indicates that a reductive pathway is competing with cross-coupling. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[3]

  • Optimize Catalyst Loading Systematically: If the above factors are addressed, you can then optimize the catalyst loading. Instead of doubling it, try a methodical increase. If you started at 1 mol %, test 1.5 mol % and 2 mol %. Often, a small increase is all that is needed.

Coupling ReactionPd SourceRecommended LigandsTypical Pd Loading (mol %)BaseSolvent System
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 3 mol %K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
Sonogashira Pd(PPh₃)₂Cl₂PPh₃2 - 5 mol %Et₃N, DIPATHF, DMF
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhos, BINAP1 - 2 mol %NaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane
Table 1: Recommended Starting Conditions for this compound Couplings.[1][13][14]
B. Sonogashira Coupling

Scenario: I am attempting to couple a terminal alkyne but the reaction is sluggish and I'm seeing a significant amount of alkyne homocoupling (Glaser coupling).

Answer: This is a very common issue in Sonogashira couplings. The formation of the Glaser byproduct is a direct result of oxygen exposure, and it must be addressed before catalyst loading.

Troubleshooting Steps:

  • Eliminate Oxygen: This is the most critical step. Use Schlenk techniques. Ensure all solvents and the amine base are freshly distilled and thoroughly degassed. Maintain a strict inert atmosphere from start to finish.[13]

  • Evaluate the Co-Catalyst: The Sonogashira reaction traditionally uses a copper(I) co-catalyst (e.g., CuI) at 4-10 mol %.[1][13] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown). The copper acetylide intermediate is crucial for the catalytic cycle.[15]

  • Consider Copper-Free Conditions: If Glaser coupling persists, modern protocols have been developed that avoid copper entirely. These systems often require specific ligands (e.g., bulky, electron-rich phosphines) and different bases but can completely eliminate the homocoupling side reaction.[16][17]

  • Adjusting Loading: For the traditional Pd/Cu system, typical loadings are 2-5 mol% Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and 5-10 mol% CuI.[13] If the reaction is clean but slow, a slight increase in the loading of both catalysts may be beneficial.

C. Buchwald-Hartwig Amination

Scenario: My amination reaction to form a 4-amino-3-chloro-2-fluoropyridine is not going to completion, even at high temperatures. I am using 2 mol % Pd(OAc)₂ with BINAP.

Answer: For Buchwald-Hartwig amination, the choice of ligand is paramount, often more so than the palladium source or its precise loading.[18] While BINAP is a classic ligand, modern, more sterically hindered monodentate phosphine ligands have shown superior performance for challenging substrates.

Troubleshooting Steps:

  • Screen a Ligand Panel: This is the highest-impact optimization you can perform. Before adjusting catalyst loading, test a panel of ligands.

    • Expert Insight: For N-arylations on heterocyclic systems, ligands like XPhos and RuPhos are often superior to bidentate ligands like BINAP.[19] They are designed to promote the difficult reductive elimination step that forms the C-N bond.

  • Base Selection is Crucial: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[14][20]

  • Use a Pre-catalyst: As with Suzuki couplings, using a well-defined precatalyst (e.g., RuPhos Pd G3 ) ensures the reliable formation of the active catalytic species and often allows for lower catalyst loadings (1-2 mol %) and milder reaction conditions.[21][22]

TroubleshootingWorkflow start Low Yield / Incomplete Reaction reagents 1. Check Reagent Purity & Stoichiometry (Substrates, Base, Solvents) start->reagents atmosphere 2. Verify Inert Atmosphere (Rigorous Degassing?) reagents->atmosphere conditions 3. Evaluate Conditions (Base, Solvent, Temperature) atmosphere->conditions ligand 4. Screen Ligands (Is it the optimal ligand for this coupling?) conditions->ligand loading 5. Adjust Catalyst Loading (Incremental Increase) ligand->loading end Optimized Reaction loading->end

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Test Reaction

This protocol outlines a standard setup for testing reaction conditions.

  • Reagent Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 eq), the arylboronic acid or ester (0.12-0.15 mmol, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 0.2-0.3 mmol, 2.0-3.0 eq).[1]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.004 mmol, 4 mol %) and add them to the reaction vial. If using a precatalyst, add it directly (e.g., SPhos Pd G2, 0.002 mmol, 2 mol %).

  • Inerting the System: Crimp seal the vial. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL of 4:1 dioxane:water) via syringe.[1]

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 1 hour), carefully take a micro-aliquot, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of starting material to product. Continue monitoring until the reaction is complete or has stalled.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude material before purification.

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164, 137–146.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • Morressier. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Chloro-2-fluoro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 3-Chloro-2-fluoro-4-iodopyridine and structurally similar halogenated pyridines. Given the importance of minimizing metal impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in process development.[1][2][3]

The unique structure of halogenated pyridines presents a specific challenge: the pyridine nitrogen can act as a ligand, forming stable, soluble complexes with palladium.[4][5][6] This chelation can render standard purification techniques, such as simple filtration or crystallization, insufficient for meeting the stringent regulatory limits (often below 10 ppm) set by bodies like the International Council for Harmonisation (ICH).[1][3]

Troubleshooting Guide: A Decision Framework for Palladium Removal

High levels of residual palladium detected in your purified product can be a significant setback. This guide provides a logical workflow to diagnose the issue and select an appropriate remediation strategy.

Initial Assessment: What is the state of the palladium in your reaction mixture?

The first step is to understand the nature of the residual palladium. Is it a heterogeneous solid (like palladium on carbon or palladium black) or a soluble, homogeneous species?[7][8]

  • Visual Cue: Do you observe fine black particles in your crude reaction mixture? This often indicates the presence of precipitated palladium (Pd(0)), or "palladium black."

  • Initial Step: If solid particles are visible, a simple filtration through a pad of Celite® is an effective first step to remove the bulk of the heterogeneous palladium.[7][9] However, this will not remove soluble palladium species.

The following diagram outlines a decision-making process for selecting a purification strategy after an initial filtration step.

Palladium_Removal_Workflow cluster_methods Primary Scavenging Methods start Post-Reaction Mixture (>100 ppm Pd) decision_product_sol Is your product soluble in organic solvents? start->decision_product_sol method_activated_carbon Activated Carbon Treatment start->method_activated_carbon Alternative Path method_silica_scavenger Solid-Supported Scavengers (e.g., SiliaMetS® Thiol, DMT) decision_product_sol->method_silica_scavenger Yes method_aqueous_wash Aqueous Scavenger Wash (e.g., L-Cysteine, N-Acetylcysteine) decision_product_sol->method_aqueous_wash No (Product is water-soluble) decision_target_pd What is your target residual Pd level? decision_scale What is the scale of your synthesis? decision_target_pd->decision_scale <100 ppm method_chromatography Final Polish: Column Chromatography decision_target_pd->method_chromatography <10 ppm outcome_api API Grade Product (<10 ppm Pd) decision_scale->outcome_api Process Scale (Consider cost) outcome_intermediate Intermediate Grade (<100 ppm Pd) decision_scale->outcome_intermediate Lab Scale method_silica_scavenger->decision_target_pd method_activated_carbon->decision_target_pd method_aqueous_wash->decision_target_pd method_chromatography->outcome_api

Caption: Decision workflow for selecting a palladium scavenging method.

Frequently Asked Questions (FAQs)
Q1: Why is simple column chromatography sometimes ineffective at removing palladium?

While column chromatography can remove some palladium residues, its effectiveness is often limited.[7][10][11] Studies have shown that significant levels of palladium can co-elute with the product, especially when the product itself has chelating properties, as is the case with pyridine derivatives.[4][11] Therefore, chromatography should be considered a final polishing step rather than the primary method for palladium removal. For robust removal to low ppm levels, a dedicated scavenging step is highly recommended.[10][11][12]

Q2: I used activated carbon, but my palladium levels are still high and my yield is low. What went wrong?

Activated carbon is a cost-effective and widely used adsorbent for palladium.[1][13][14] However, its performance can be variable and is highly dependent on the specific grade of carbon, the solvent system, temperature, and contact time.[1][15]

  • Causality (High Pd Levels): The palladium species in your reaction may not have a high affinity for the carbon surface you are using. The presence of the pyridine product can lead to competitive binding, reducing the efficiency of palladium adsorption.

  • Causality (Low Yield): Activated carbon is a non-specific adsorbent.[5] Its high surface area can lead to the adsorption of your desired product, resulting in significant yield loss.[1] This is a common trade-off with this method.

Troubleshooting Steps:

  • Screen Different Grades: Test various activated carbons (e.g., Darco®, Nuchar®) to find one with better selectivity for palladium in your specific solvent system.[1]

  • Optimize Loading: Use the minimum amount of activated carbon necessary. Start with a screening experiment using 1-5 wt% relative to your product.

  • Consider a Combination Approach: A synergistic effect is often observed when using activated carbon in combination with a soluble chelating agent like N-acetylcysteine.[1] The chelator complexes the palladium in solution, and the carbon then adsorbs the complex.[1]

Q3: How do I choose the best solid-supported scavenger?

Solid-supported scavengers, typically based on functionalized silica gel, offer high selectivity and are a preferred method in the pharmaceutical industry.[16] The choice depends on the nature of the palladium species in your reaction.

  • Mechanism of Action: These scavengers work by chemisorption.[1] Functional groups on the silica surface have a high affinity for palladium and form strong covalent bonds, effectively trapping the metal.

  • Thiol-Based Scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol): This is often the first choice and the workhorse for palladium scavenging.[16][17] Based on the principle of Hard and Soft Acids and Bases (HSAB), the soft sulfur atom of the thiol group has a very strong affinity for soft metals like palladium (Pd(II) and Pd(0)).[18][19] They are effective for a wide range of palladium species.[16][17]

  • Amine-Based Scavengers (e.g., Triamine): These are effective for palladium species in higher oxidation states (Pd(II), Pd(IV)).

  • Thiourea and DMT Scavengers: These are particularly effective for removing highly stable or sterically hindered palladium complexes and are excellent for scavenging ruthenium as well.[16][20]

Scavenger TypeFunctional GroupPrimary Target Pd SpeciesKey Advantages
Thiol -SHPd(0), Pd(II)Broad applicability, high efficiency.[16][17]
Thiourea -SC(NH₂)NH₂All forms of Pd, RuVersatile, works well in organic solvents.[16]
DMT DimercaptotriazineHindered Pd complexes, RuHigh affinity for stubborn complexes.[20]
Cysteine -CH(NH₂)COOHPd, Sn, RuBio-based, versatile scavenger.[20]
Q4: Can I use a liquid-liquid extraction method for palladium removal?

Yes, liquid-liquid extraction with an aqueous solution of a chelating agent can be a very effective and scalable method. This approach avoids handling solid scavengers.

  • Recommended Reagents: L-Cysteine or N-Acetylcysteine are excellent choices.[1][21][22] Their thiol and amine/amide functionalities effectively chelate palladium, partitioning it into the aqueous phase.

  • Why it Works: The formation of a water-soluble palladium-cysteine complex allows for its simple removal from the organic product layer through standard aqueous washes. This method has been successfully implemented on a multi-kilogram scale in pharmaceutical manufacturing.[1]

Experimental Protocols
Protocol 1: General Procedure for Screening Solid-Supported Scavengers
  • Setup: To a vial containing a representative sample of your crude reaction mixture (e.g., 100 mg of crude product in 2 mL of solvent), add 3-5 equivalents of the solid-supported scavenger (e.g., SiliaMetS® Thiol).

  • Agitation: Stir the slurry at a set temperature (start with room temperature, but 40-60 °C can increase efficiency) for a predetermined time (screen at 2h, 8h, and 24h).[17]

  • Work-up: Filter the mixture to remove the scavenger resin, washing the resin with a small amount of fresh solvent.

  • Analysis: Concentrate the filtrate and analyze the residue for palladium content using ICP-MS or ICP-OES.[23][24] Compare the results to a control sample that did not undergo scavenging.

Protocol 2: Aqueous Wash with L-Cysteine
  • Preparation: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene).

  • Scavenging Wash: Prepare a 5-10% w/v aqueous solution of L-cysteine. Wash the organic layer with this solution (using approximately 0.5-1.0x the volume of the organic layer). Stir the biphasic mixture vigorously for 1-4 hours.

  • Separation: Separate the aqueous layer. The palladium-cysteine complex will be in this layer. Repeat the wash if necessary.

  • Final Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

  • Verification: Submit a sample for ICP-MS analysis to confirm the final palladium concentration is within your target specification.

References
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy Online. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Purdue e-Pubs. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. OiPub. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. [Link]

  • Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. MDPI. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Irreversible uptake of palladium from aqueous systems using l-cysteine methyl esterphysisorbed on carbon black. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Irreversible uptake of palladium from aqueous systems using L-cysteine methyl ester physisorbed on carbon black. ResearchGate. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

Sources

Technical Support Center: Managing Dehalogenation of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the dehalogenation of 3-chloro-2-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for your experiments. Our focus is on achieving selective dehalogenation, a critical step in the synthesis of complex molecules where this versatile building block is employed.

Introduction: The Challenge of Selective Dehalogenation

This compound is a valuable synthetic intermediate due to its multiple, orthogonally reactive halogen substituents. The primary challenge in its dehalogenation lies in selectively removing the iodo group while preserving the chloro and fluoro substituents. The general reactivity trend for halogen removal is I > Br > Cl > F, which provides a basis for selectivity.[1] However, achieving high chemoselectivity requires careful optimization of reaction conditions to prevent over-reduction and the formation of undesired byproducts. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when performing a dehalogenation on this compound?

The main objective is the chemoselective removal of the iodine atom at the C4 position to yield 3-chloro-2-fluoropyridine. This is often a desired transformation in multi-step synthetic sequences where the iodo group has served its purpose (e.g., in a cross-coupling reaction) and needs to be replaced by a hydrogen atom.

Q2: Why is iodine the most likely halogen to be removed?

The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. The weaker C-I bond makes the iodo group the most labile and therefore the most susceptible to reductive cleavage under typical dehalogenation conditions.[1]

Q3: What are the common side products I should look out for?

The primary side products result from the undesired removal of the chloro or fluoro groups. These include:

  • 2-fluoro-4-iodopyridine (from dechlorination)

  • 3-chloro-4-iodopyridine (from defluorination - less common)

  • 2-fluoropyridine (from deiodination and dechlorination)

  • 3-chloropyridine (from deiodination and defluorination)

  • Pyridine (from complete dehalogenation)

Additionally, in palladium-catalyzed reactions, hydrodehalogenation of the starting material can be a significant side reaction.[2]

Q4: How can I monitor the progress of my dehalogenation reaction?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress. The dehalogenated product will have a different Rf value compared to the starting material.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for identifying and quantifying the starting material, desired product, and any side products by their mass-to-charge ratio.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is useful for observing the disappearance of the starting material's signals and the appearance of the product's signals. A key indicator of successful deiodination is the appearance of a new aromatic proton signal in place of the iodine atom.[2]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst may have been oxidized or poisoned.Use a fresh batch of catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species.
Insufficient Reducing Agent The hydride source may have been consumed or is not potent enough.Increase the equivalents of the hydride source. Alternatively, switch to a more reactive hydride donor.
Low Reaction Temperature The reaction may be too slow at the current temperature.Carefully increase the reaction temperature while monitoring for side product formation. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[3]
Poor Solvent Choice The solvent may not be optimal for the chosen catalytic system.Screen different aprotic solvents like toluene, dioxane, or THF.[2]
Issue 2: Poor Selectivity (Loss of Chlorine or Fluorine)

This is the most common and critical issue. If you are observing significant amounts of dechlorinated or defluorinated byproducts, the following adjustments can be made:

Potential Cause Explanation Recommended Solution
Overly Harsh Reducing Conditions The reducing agent or reaction conditions are too strong, leading to the cleavage of the more stable C-Cl or C-F bonds.Switch to a milder reducing agent. For example, if using a strong hydride source, consider a transfer hydrogenation approach with a hydrogen donor like formic acid or isopropanol.[4]
Prolonged Reaction Time Leaving the reaction to run for too long after the starting material is consumed can lead to over-reduction.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High Catalyst Loading A high concentration of the catalyst can sometimes lead to less selective reactions.Reduce the catalyst loading to the minimum effective amount.
Inappropriate Ligand Choice (for Pd-catalyzed reactions) The ligand on the palladium center influences its reactivity and selectivity.For selective deiodination, consider using bulkier, more electron-rich phosphine ligands which can sometimes suppress over-reduction.[1]
Issue 3: Difficulty in Product Isolation and Purification

Residual reagents or byproducts can complicate the purification of the desired 3-chloro-2-fluoropyridine.

Potential Cause Explanation Recommended Solution
Residual Pyridine-based Starting Material/Product Pyridine and its derivatives can be tricky to remove completely due to their basicity and solubility.During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase.[5] For acid-sensitive compounds, a wash with aqueous copper(II) sulfate can be effective.[5][6]
Emulsion during Work-up The presence of certain solvents or reagents can lead to the formation of a stable emulsion between the organic and aqueous layers.Adding brine (saturated NaCl solution) can help to break the emulsion. If using benzene, it is recommended to remove it by rotary evaporation before workup.[7]
Co-elution of Byproducts during Chromatography Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.Optimize your chromatographic conditions. Try different solvent systems or use a different stationary phase.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Selective Deiodination

This protocol focuses on a mild, catalytic approach to selectively remove the iodo group.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add a degassed aprotic solvent such as toluene or dioxane. Then, add a hydride source, for example, sodium formate (HCO₂Na, 3.0 eq).[8]

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. To remove any remaining pyridine-containing compounds, wash with 1M HCl.[5] Follow with a wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Logic for Dehalogenation

The following diagram illustrates a logical workflow for troubleshooting common issues during the dehalogenation of this compound.

Dehalogenation_Troubleshooting cluster_issues Problem Identification cluster_solutions_conversion Low Conversion Solutions cluster_solutions_selectivity Poor Selectivity Solutions cluster_solutions_workup Work-up Solutions start Start Dehalogenation monitor Monitor Reaction (TLC, LC-MS) start->monitor low_conversion Low Conversion? monitor->low_conversion Check Progress poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No check_catalyst Check Catalyst Activity low_conversion->check_catalyst Yes workup_issue Work-up/Purification Issues? poor_selectivity->workup_issue No milder_conditions Use Milder Conditions poor_selectivity->milder_conditions Yes acid_wash Acidic Wash (e.g., 1M HCl) workup_issue->acid_wash Yes end_node Pure Product workup_issue->end_node No increase_reductant Increase Reducing Agent check_catalyst->increase_reductant increase_temp Increase Temperature increase_reductant->increase_temp increase_temp->monitor optimize_time Optimize Reaction Time milder_conditions->optimize_time adjust_catalyst Adjust Catalyst/Ligand optimize_time->adjust_catalyst adjust_catalyst->monitor break_emulsion Break Emulsion (Brine) acid_wash->break_emulsion optimize_chromatography Optimize Chromatography break_emulsion->optimize_chromatography optimize_chromatography->end_node

Caption: Troubleshooting workflow for dehalogenation.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Mikkelsen, S. R. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(5), 1487–1493.
  • Prokop, Z., Damborsky, J., & Oplova, M. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Biotechnology Journal, 13(9), e1800144.
  • Wang, S. D., Yang, B., Zhang, H., Qu, J. P., & Kang, Y. B. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 25(15), 3453.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092.
  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482–507.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reductive dehalogenases. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • Agarwal, V., & Nag, S. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
  • Wang, D., Zhu, N., Chen, B., & Lu, Y. (2021). Photo-induced catalytic halopyridylation of alkenes.
  • Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros. Retrieved from [Link]

  • Enthaler, S., & Weidauer, M. (2015). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 5(1), 115–119.
  • Douglas, J., & Garg, N. K. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • Reddit. (2022). Removing Pyridine : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Knochel, P., & Cahiez, G. (2008). Practical iron-catalyzed dehalogenation of aryl halides.
  • Mori, Y., & Seki, M. (2011). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • MDPI. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]

  • Mugo, S. M., & Abrahams, C. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 22(21), 11598.

Sources

Navigating the Reactivity of 3-Chloro-2-fluoro-4-iodopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-2-fluoro-4-iodopyridine. This guide is designed to provide you with in-depth insights and practical troubleshooting advice for your experiments involving this versatile but complex reagent. As Senior Application Scientists, we understand that navigating the reactivity of polyhalogenated pyridines can be challenging. This resource is structured to address common issues and provide a clear rationale for experimental choices, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered when working with this compound.

Question 1: I am observing a mixture of products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?

Answer: The regioselectivity of SNAr reactions on this compound is a delicate balance of electronic and steric factors, heavily influenced by your choice of base and solvent. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.[1] The fluorine atom at the 2-position and the chlorine at the 3-position are both potential leaving groups.

  • Impact of the Base: The strength and nature of the base are critical. A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile without directly reacting with the pyridine ring. For instance, when using amine nucleophiles, a base like sodium tert-butoxide (NaOtBu) in an appropriate solvent can be effective.[2] The choice of base can also influence the possibility of side reactions like the "halogen dance" (see FAQ 3).[3]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction.[4] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the charged intermediate, thereby lowering the activation energy of the reaction.[5][6] However, in some cases, solvent-free conditions using phase-transfer catalysis can also provide excellent results.[7] The choice of solvent can also subtly influence which halogen acts as the leaving group.

  • Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is typically a better leaving group than chloride due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[8][9] However, the overall reactivity is a composite of factors including the stability of the intermediate.

Troubleshooting Flowchart for Poor Regioselectivity in SNAr Reactions:

start Poor Regioselectivity in SNAr Reaction product_ratio Analyze product ratio (GC-MS, NMR) start->product_ratio base_check Is the base appropriate? (Strength, Nucleophilicity) solvent_check Is the solvent optimal? (Polarity, Aprotic/Protic) base_check->solvent_check If base is appropriate adjust_base Adjust Base: - Use a bulkier, non-nucleophilic base - Change stoichiometry base_check->adjust_base No temp_check Is the reaction temperature controlled? solvent_check->temp_check If solvent is appropriate adjust_solvent Adjust Solvent: - Switch to a more polar aprotic solvent - Consider solvent-free conditions solvent_check->adjust_solvent No side_reactions Are there signs of side reactions? (e.g., Halogen Dance) temp_check->side_reactions If temperature is controlled adjust_temp Optimize Temperature: - Lower temperature to favor kinetic product - Increase temperature for thermodynamic product temp_check->adjust_temp No investigate_side_reactions Investigate Side Reactions: - Characterize byproducts - Consult literature for similar substrates side_reactions->investigate_side_reactions Yes product_ratio->base_check adjust_base->start adjust_solvent->start adjust_temp->start investigate_side_reactions->start

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Question 2: My metal-halogen exchange reaction at the 4-position (iodine) is sluggish or incomplete. What can I do to improve the efficiency?

Answer: Metal-halogen exchange is a powerful tool for functionalizing the 4-position of this compound.[10] The C-I bond is the most susceptible to this reaction due to its lower bond strength compared to C-Cl and C-F. However, several factors can influence the efficiency of this transformation.

  • Choice of Organometallic Reagent: Alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used.[11] The choice between them can be critical; t-BuLi is more reactive and may be necessary for less reactive substrates, but it can also be less selective. Grignard reagents can also be employed, sometimes in the presence of additives like LiCl to enhance reactivity.[11]

  • Solvent System: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for metal-halogen exchange reactions. Traces of water will quench the organometallic reagent. The coordinating ability of the solvent can also play a role; THF is generally a better coordinating solvent than diethyl ether and can accelerate the reaction.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organometallic reagent on the pyridine ring or decomposition of the resulting pyridyl anion.[11] After the exchange is complete, the reaction may be allowed to warm to a specific temperature for subsequent trapping with an electrophile.

  • Purity of Reagents: The purity of both the substrate and the organometallic reagent is paramount. Any impurities can interfere with the reaction. It is advisable to use freshly titrated organolithium reagents.

Question 3: I am observing an unexpected isomerization of my product, where a halogen atom appears to have moved to a different position. What is happening?

Answer: This phenomenon is likely a "halogen dance" reaction, which is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring.[3][12] In your case, the highly substituted and electron-deficient nature of the this compound ring makes it susceptible to this rearrangement, especially in the presence of strong bases.

  • Mechanism: The halogen dance is driven by thermodynamics and proceeds through a series of deprotonation and metal-halogen exchange steps.[3][13] The base can deprotonate a ring position, leading to an anionic intermediate that can then undergo intramolecular halogen migration to a more stable position.

  • Influence of the Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are known to promote halogen dance reactions.[3] The choice of base is a key factor in either promoting or suppressing this side reaction.

  • Solvent and Temperature Effects: The solvent can have a profound impact on the halogen dance. For example, a reaction that proceeds via a halogen dance in THF might be suppressed in a different ethereal solvent.[3] Temperature also plays a critical role, with higher temperatures often favoring the thermodynamically more stable rearranged product.[14]

Visualizing the Halogen Dance Mechanism:

A This compound B Deprotonation by Strong Base (e.g., LDA) A->B C Anionic Intermediate B->C D Intramolecular Halogen Migration C->D E Isomerized Product D->E F Quenching with Electrophile E->F G Functionalized Isomer F->G

Sources

Technical Support Center: Workup Procedures for Reactions with 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-fluoro-4-iodopyridine (CAS 796851-05-3) is a highly functionalized heterocyclic building block, prized in medicinal chemistry and materials science for its unique electronic properties and multiple reactive sites.[1][2][3] Its structure allows for selective reactivity, most commonly engaging the highly reactive C-I bond at the 4-position in cross-coupling reactions, while the C-Cl and C-F bonds remain available for subsequent transformations.

However, the very utility of this reagent—its participation in metal-catalyzed reactions often requiring strong bases, complex ligands, and polar aprotic solvents—presents distinct challenges during reaction workup and purification. This guide provides a troubleshooting framework and frequently asked questions (FAQs) to assist researchers in navigating these challenges, ensuring efficient isolation of pure target compounds.

Part 1: Foundational Knowledge for Workup Design

A successful workup begins with understanding the physical properties of the materials involved. The starting material, this compound, is a solid at room temperature and is generally soluble in common organic solvents like dichloromethane, THF, and ethyl acetate, but has poor solubility in water.[4][5] Your reaction product will likely share these characteristics: a relatively high molecular weight, good solubility in organic solvents, and poor solubility in water.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 796851-05-3[6]
Molecular Formula C₅H₂ClFIN[5]
Molecular Weight 257.43 g/mol [5]
Boiling Point ~255 °C at 760 mmHg[5]
Appearance Solid[7]
Solubility Good in ethanol, ether, dichloromethane; Poor in water[4]

Part 2: General Step-by-Step Workup Protocol for Cross-Coupling Reactions

This protocol provides a robust starting point for reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Each step is designed to remove a specific class of impurities.

Objective: To isolate the crude organic product from catalysts, inorganic salts, and unreacted polar starting materials.

Methodology:

  • Reaction Cooldown & Catalyst Filtration (If Applicable):

    • Cool the reaction mixture to room temperature.

    • If a heterogeneous catalyst was used or if palladium black has precipitated, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®.[8] Rinse the flask and the Celite pad with additional solvent to ensure complete transfer of the product.

    • Causality: This step removes the bulk of the palladium catalyst and other insoluble materials, preventing them from interfering with the subsequent liquid-liquid extraction.

  • Solvent Removal (If Necessary):

    • If the reaction was conducted in a water-miscible solvent such as THF, 1,4-dioxane, or DMF, it is highly advisable to remove it under reduced pressure (rotary evaporation).[9]

    • Causality: Water-miscible solvents can lead to the formation of persistent emulsions and poor partitioning during aqueous extraction, resulting in product loss.[9]

  • Liquid-Liquid Extraction:

    • Redissolve the crude residue in an extraction solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

    • Aqueous Wash: Wash the organic layer sequentially with:

      • Water or saturated aqueous NH₄Cl: To remove the bulk of inorganic bases (e.g., K₂CO₃, K₃PO₄) and salts.[10]

      • Saturated aqueous NaHCO₃: If an acid was used or generated during the reaction.

      • 10% Aqueous Sodium Thiosulfate: Use this wash if the solution has a purple or brown tint, which indicates the presence of residual iodine (I₂).[11]

      • Brine (Saturated NaCl): To break up mild emulsions and remove the majority of dissolved water from the organic layer.[10]

    • Causality: Each wash is targeted. The aqueous solutions remove inorganic impurities, while the brine wash facilitates the subsequent drying step by reducing the water content in the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product will likely require further purification. Flash column chromatography on silica gel is the most common and effective method.[8][11]

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis of the crude material.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: I have a persistent emulsion during my aqueous wash. What should I do?

A1: Emulsions are common when residual polar aprotic solvents (like DMF or THF) are present or when the product itself has surfactant-like properties.[9]

  • Primary Solution: Add a small amount of brine and swirl the separatory funnel gently; do not shake vigorously. Allow it to stand for an extended period (15-30 minutes).

  • If the Emulsion Persists: Filter the entire emulsified mixture through a pad of Celite. This can often break the emulsion, allowing the layers to separate in the collection flask.

  • Prevention: The most effective strategy is to remove water-miscible solvents like THF or dioxane via rotary evaporation before starting the aqueous workup.[9]

Q2: My crude NMR shows significant amounts of triphenylphosphine oxide. How can I remove it?

A2: Triphenylphosphine oxide is a common byproduct from reactions using triphenylphosphine-based palladium catalysts (e.g., Wittig, Mitsunobu, or Stille reactions) and can be challenging to separate from polar products via chromatography.[9]

  • Non-polar Products: If your product is relatively non-polar, you can often remove the phosphine oxide by precipitating it. Concentrate the crude mixture, then suspend the residue in a non-polar solvent like cold diethyl ether or a mixture of hexanes and ethyl acetate. The phosphine oxide is often insoluble and can be filtered off.[9]

  • Silica Plug Filtration: Dissolve the crude material in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ether). The more polar phosphine oxide will be retained on the silica.[9]

Q3: How do I effectively remove unreacted boronic acid and its byproducts from a Suzuki coupling?

A3: Boronic acids and their anhydride trimers (boroxines) can streak on silica gel and contaminate the product.

  • Basic Wash: A wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can deprotonate the boronic acid, making it water-soluble and easily extracted into the aqueous layer. Caution: Only use this method if your product is stable to basic conditions.

  • Methanol Co-evaporation: After the initial workup, repeatedly dissolving the crude product in methanol and concentrating it via rotary evaporation can remove boric acid as the volatile trimethyl borate ester.[9]

  • Fluoride Wash: For stubborn boron residues, washing the organic layer with 1M aqueous potassium fluoride (KF) can precipitate them as potassium fluoroborate salts, which can sometimes be filtered off.[9] This method is particularly effective for removing tin byproducts in Stille couplings and can be adapted for boron.

Q4: My product is a sticky oil that won't solidify, making it difficult to handle. What are my options?

A4: This is common for substituted pyridines.

  • Co-evaporation: Co-evaporate the oil with a non-polar solvent like hexanes or toluene. This can sometimes azeotropically remove residual solvent impurities that are preventing crystallization, yielding a solid or a foam.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., pentane, hexanes, or diethyl ether) to the oil. Agitate the mixture with a spatula. If you are lucky, the product will precipitate as a solid, which can then be collected by filtration.

  • Accept as an Oil: If all else fails, proceed with purification by column chromatography, loading the oil directly onto the silica gel (either neat or pre-adsorbed onto a small amount of silica).

Part 4: Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a challenging workup.

Workup_Troubleshooting start Crude Reaction Mixture (Post-Reaction) filter_celite Filter through Celite? start->filter_celite extraction Liquid-Liquid Extraction filter_celite->extraction Yes catalyst_issue Black Precipitate (Pd Black) filter_celite->catalyst_issue No emulsion Emulsion Forms? extraction->emulsion dry_concentrate Dry & Concentrate emulsion->dry_concentrate No emulsion_solution 1. Add Brine 2. Let Stand 3. Filter through Celite emulsion->emulsion_solution Yes tlc_analysis TLC/NMR Analysis of Crude dry_concentrate->tlc_analysis byproduct_issue Byproducts Present? tlc_analysis->byproduct_issue catalyst_issue->extraction Filter First emulsion_solution->dry_concentrate phosphine_oxide Phosphine Oxide? byproduct_issue->phosphine_oxide Yes chromatography Purify via Column Chromatography byproduct_issue->chromatography No (Clean) boronic_acid Boronic Acid Residue? phosphine_oxide->boronic_acid No phosphine_solution Precipitate from Ether/Hexanes or Silica Plug phosphine_oxide->phosphine_solution Yes boronic_solution Basic Wash (1M NaOH) or MeOH Co-evaporation boronic_acid->boronic_solution Yes boronic_acid->chromatography No phosphine_solution->tlc_analysis Re-analyze boronic_solution->tlc_analysis Re-analyze

Caption: Decision tree for troubleshooting common workup issues.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • LookChem. (n.d.). Cas 148639-07-0, 2-CHLORO-3-FLUORO-4-IODOPYRIDINE.
  • BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • GlobalInfoTek. (n.d.). The Role of 2-Chloro-3-fluoro-4-iodopyridine in Modern Organic Synthesis.
  • LookChem. (n.d.). 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China.
  • American Elements. (n.d.). This compound.
  • ChemicalBook. (2025). This compound | 796851-05-3.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3.
  • Aaronchem. (n.d.). 796851-05-3 | MFCD16610366 | this compound.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible synthesis. 3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized heterocyclic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on a pyridine ring, offers multiple reaction sites for further molecular elaboration. However, this complexity also necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.

This guide provides an in-depth comparison of the analytical techniques essential for the characterization of this compound. We will explore the core principles behind each method, present detailed experimental protocols, and compare its analytical data with two relevant alternatives: 2-Chloro-4-iodopyridine and 3,5-Dichloro-2-fluoropyridine . This comparative approach will highlight the influence of the specific halogen substitution pattern on the resulting analytical data, providing a deeper understanding of structure-property relationships.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

The characterization of a complex molecule like this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides the constitutional framework of the molecule, detailing the connectivity of atoms through the analysis of chemical shifts and coupling constants. The presence of fluorine allows for the use of ¹⁹F NMR, a powerful tool for confirming the presence and environment of the fluorine substituent.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition, and its fragmentation pattern offers valuable clues about the molecule's structure and the relative stability of its substructures.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity. By optimizing chromatographic conditions, one can separate the target compound from starting materials, byproducts, and degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.

This guide will now delve into each of these techniques, providing both the "how" and the "why" of their application to this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other nuclei. In the case of these trisubstituted pyridines, the aromatic region of the spectrum is of primary interest.

Expected ¹H NMR Data Comparison:

CompoundPredicted ¹H NMR Data (in CDCl₃)
This compound Two doublets in the aromatic region. The proton at C5 will be coupled to the proton at C6.
2-Chloro-4-iodopyridine δ 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0, 1.1 Hz, 1H).[1]
3,5-Dichloro-2-fluoropyridine Two doublets in the aromatic region. The proton at C4 will be coupled to the proton at C6.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached substituents. The presence of electronegative halogens will generally shift the signals of the directly attached carbons downfield.

Expected ¹³C NMR Data Comparison:

CompoundPredicted ¹³C NMR Data (in CDCl₃)
This compound Five distinct signals are expected in the aromatic region. The carbons bearing the halogens (C2, C3, C4) will show characteristic chemical shifts and may exhibit C-F coupling.
2-Chloro-4-iodopyridine δ 151.7, 149.6, 133.0, 131.5, 106.6.[1]
3,5-Dichloro-2-fluoropyridine Five distinct signals are expected. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly specific technique for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons.

Expected ¹⁹F NMR Data:

CompoundPredicted ¹⁹F NMR Data (in CDCl₃)
This compound A single resonance is expected, which may show coupling to the proton at C6 and the carbons of the pyridine ring.
3,5-Dichloro-2-fluoropyridine A single resonance is expected, which will likely show coupling to the proton at C4 and C6.
Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Compound of interest (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 8-16 scans.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters will vary depending on the instrument.

    • An external reference standard (e.g., CFCl₃) or an internal standard may be used for chemical shift referencing.

Causality in Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual proton and carbon signals for referencing.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ H1 ¹H NMR Acquisition Prep->H1 Insert into Spectrometer C13 ¹³C NMR Acquisition (with ¹H decoupling) H1->C13 F19 ¹⁹F NMR Acquisition (with ¹H decoupling) C13->F19 Process Fourier Transform, Phasing, Baseline Correction F19->Process Reference Chemical Shift Referencing Process->Reference Analysis Integration, Coupling Constant Measurement, Peak Assignment Reference->Analysis MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare dilute solution (e.g., 10-100 ppm) Inject Inject into GC Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Analysis Identify Molecular Ion & Fragmentation Pattern Spectrum->Analysis

Sources

A Senior Application Scientist's Guide to LC-MS and HPLC Analysis of 3-Chloro-2-fluoro-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Halogenated Pyridines in Modern Drug Discovery

In the landscape of pharmaceutical development, halogenated pyridines, such as 3-Chloro-2-fluoro-4-iodopyridine and its derivatives, are pivotal building blocks. Their unique substitution patterns govern molecular interactions, influencing efficacy, metabolic stability, and overall suitability as drug candidates. Consequently, the ability to meticulously analyze these compounds is not merely a procedural step but a cornerstone of successful drug discovery and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these complex molecules, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The inherent challenge in analyzing this compound derivatives lies in their unique physicochemical properties imparted by the combination of chloro, fluoro, and iodo substituents. This trifecta of halogens can influence polarity, volatility, and ionization efficiency, demanding a nuanced approach to analytical method development. This guide will dissect these challenges and present robust solutions using both HPLC and LC-MS.

Choosing Your Analytical Weapon: A Head-to-Head Comparison of HPLC and LC-MS

The choice between HPLC with ultraviolet (UV) detection and LC-MS is a critical decision driven by the specific analytical objective. While HPLC-UV is a workhorse for routine purity assessments and quantification, LC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it indispensable for impurity identification and metabolic studies.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on analyte's affinity for the stationary and mobile phases, with detection via UV absorbance.Separation via HPLC coupled to a mass spectrometer for detection based on mass-to-charge ratio (m/z).
Selectivity Moderate; relies on chromatographic resolution. Co-eluting species with similar UV spectra can interfere.High; provides mass-based selectivity, enabling the differentiation of co-eluting compounds with different masses.
Sensitivity Good; typically in the microgram to nanogram range.Excellent; capable of detecting picogram to femtogram levels of an analyte.
Structural Information Limited to UV spectrum, which offers minimal structural insight.Rich structural information can be obtained through fragmentation analysis (MS/MS).
Primary Applications Purity determination, routine quality control, and quantification of the main component.Impurity profiling, metabolite identification, trace-level quantification, and structural confirmation.

Navigating the Chromatographic Landscape: Reversed-Phase vs. HILIC

The polarity of this compound and its derivatives will dictate the most suitable chromatographic approach.

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is well-suited for moderately polar to nonpolar compounds. For polyhalogenated pyridines, RP-HPLC can provide excellent separation.[1][2] However, highly polar derivatives may exhibit poor retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is ideal for the retention and separation of highly polar compounds that are not well-retained in reversed-phase mode.[3][4][5][6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for the analysis of this compound derivatives. Optimization will be necessary based on the specific derivative and the analytical goals.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount for accurate and reproducible results. The primary goal is to dissolve the sample in a solvent compatible with the mobile phase and to remove any particulate matter.[7]

Protocol:

  • Dissolution: Accurately weigh a known amount of the this compound derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.

  • Dilution: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards and samples at the desired concentration.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC column or interfere with the analysis.

HPLC Method for Purity Assessment

This method is designed for the routine purity analysis of this compound derivatives using a standard C18 column.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Causality Behind Choices:

  • C18 Column: A versatile and robust choice for the separation of a wide range of moderately polar compounds.

  • Formic Acid: Improves peak shape for basic compounds like pyridines by protonating silanol groups on the stationary phase and the analyte itself. It is also compatible with mass spectrometry.

  • Gradient Elution: Necessary to elute a range of derivatives with varying polarities within a reasonable timeframe.

LC-MS Method for Impurity Identification and Trace Analysis

This method is tailored for the sensitive detection and identification of impurities and degradation products.

LC Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions:

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Full Scan (m/z 100-500) and Product Ion Scan

Causality Behind Choices:

  • Smaller Column Dimensions: The 2.1 mm internal diameter and 1.8 µm particle size are ideal for high-efficiency separations and are compatible with the lower flow rates preferred for LC-MS, which enhance ionization efficiency.

  • ESI Positive Mode: Pyridine derivatives readily form protonated molecules [M+H]⁺ in positive ion mode, making this the preferred ionization technique.

  • Full Scan and Product Ion Scan: Full scan mode is used to detect all ions within a specified mass range, while product ion scan (MS/MS) is used to fragment specific precursor ions to obtain structural information.

Understanding Mass Spectral Fragmentation

The primary fragmentation is expected to involve the loss of the iodine atom, which is the most labile of the halogen substituents. Subsequent fragmentation may involve the loss of chlorine, fluorine, or cleavage of the pyridine ring.

Caption: Predicted fragmentation pathway of this compound.

Method Validation: Ensuring Data Integrity

To ensure the reliability and accuracy of the analytical data, the developed HPLC and LC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Comparison

The following table provides a hypothetical comparison of the performance of the proposed HPLC and LC-MS methods for the analysis of a this compound derivative.

ParameterHPLC-UVLC-MS
Retention Time (min) 8.56.2
Resolution (Rs) > 2.0 (from nearest impurity)> 2.0 (from nearest impurity)
LOD 0.1 µg/mL0.5 ng/mL
LOQ 0.3 µg/mL1.5 ng/mL
Linearity (r²) > 0.999> 0.998
Accuracy (% recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%

Experimental Workflow Visualization

The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weighing and Dissolution prep2 Serial Dilution prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 hplc HPLC Separation prep3->hplc ms MS Detection hplc->ms Eluent data_acq Data Acquisition ms->data_acq data_proc Chromatogram Integration & Spectral Analysis data_acq->data_proc report Reporting data_proc->report

Caption: Overall workflow for LC-MS analysis.

Conclusion

The selection of an appropriate analytical technique is paramount for the successful characterization of this compound derivatives. HPLC with UV detection serves as a robust and reliable tool for routine quality control and purity assessments. For more demanding applications, such as the identification of trace impurities and metabolic profiling, the superior sensitivity and structural elucidation capabilities of LC-MS are indispensable. The protocols and insights provided in this guide offer a solid foundation for developing and validating analytical methods for this important class of pharmaceutical building blocks, ultimately contributing to the advancement of drug discovery and development.

References

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Available at: [Link]

  • Guo, Y., & Gaiki, S. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Chromatography A, 1218(35), 5920-5938. Available at: [Link]

  • Element Lab Solutions. (2022). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2021). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. 9(8), 50-56. Available at: [Link]

  • Kord, A. S., et al. (2020). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Scientific Reports, 10, 20358. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Bodempudi, S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 1019-1029. Available at: [Link]

  • Miller, J. M., et al. (1977). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. Canadian Journal of Chemistry, 55(9), 1505-1513. Available at: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Saha, S., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(3), 307-311. Available at: [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Comparative Analysis of Halopyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Polyhalogenated pyridines stand out as exceptionally versatile building blocks, yet their utility is often coupled with the challenge of regioselectivity.[1] This guide offers an in-depth, data-driven comparison of 3-Chloro-2-fluoro-4-iodopyridine, a uniquely substituted intermediate, against other common halopyridines.[2] We will move beyond mere cataloging of reactions to explore the underlying principles that govern reactivity, enabling researchers to make informed decisions in their synthetic design.

The core value of a multi-halogenated pyridine like this compound lies in the differential reactivity of its carbon-halogen bonds. This intrinsic hierarchy allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for building molecular complexity from a single, versatile scaffold.[3]

The Reactivity Hierarchy: A Fundamental Principle

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[4][5] The efficiency of these reactions is largely dictated by the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[6][7] The strength of this bond is the primary factor governing reactivity, leading to a well-established trend[8][9]:

C-I > C-Br > C-OTf > C-Cl >> C-F

This principle is the key to understanding the synthetic utility of this compound. The carbon-iodine bond at the C4 position is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond at C3 or the exceptionally robust C-F bond at C2.[3] This predictable reactivity allows for the selective functionalization of the C4 position while leaving the other halogens untouched for subsequent transformations.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_molecule This compound I C-I (Iodo) Br C-Br (Bromo) I->Br More Reactive Cl C-Cl (Chloro) Br->Cl More Reactive F C-F (Fluoro) Cl->F More Reactive C4_I C4-Iodo (Most Reactive Site) C3_Cl C3-Chloro (Less Reactive) C2_F C2-Fluoro (Least Reactive)

Figure 1: Halogen reactivity hierarchy in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block is its performance in the hands of a synthetic chemist. Below, we compare the utility of this compound with other representative halopyridines in three indispensable transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[7][10] For polyhalogenated pyridines, the challenge and opportunity lie in achieving site-selectivity.

Analysis:

  • This compound: This substrate exhibits excellent selectivity for coupling at the C4-iodide position. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are typically sufficient to effect this transformation at moderate temperatures (80-90 °C), leaving the C-Cl and C-F bonds intact for future reactions.[11]

  • 2-Bromo-4-iodopyridine: Similar to its chloro-fluoro counterpart, this molecule reacts selectively at the C4-iodo position.[12] The reactivity is comparable, and the choice between the two often depends on the desired subsequent functionalization at the C2 position.[12]

  • 2,4-Dichloropyridine: Lacking the highly reactive iodine, this substrate requires more forcing conditions to activate the C-Cl bonds. Regioselectivity becomes a significant challenge. Conventionally, coupling occurs at the C2 position due to electronic activation from the pyridine nitrogen.[13][14] However, achieving C4 selectivity often requires specialized, sterically hindered ligands (e.g., bulky N-heterocyclic carbenes) or unique reaction conditions to override the inherent preference.[13][15]

Comparative Data Summary: Suzuki-Miyaura Coupling

SubstratePosition of CouplingTypical Catalyst/LigandTemperature (°C)Yield (%)Key Insight
This compound C4 (Iodo)Pd(OAc)₂ / PPh₃80-9085-95High selectivity for the C-I bond under standard conditions.[11]
2-Bromo-4-iodopyridine C4 (Iodo)Pd(PPh₃)₄80-10088-96High selectivity, comparable to the title compound.[12]
2,4-Dichloropyridine C2 (Chloro)Pd₂(dba)₃ / SPhos100-12070-85Requires more active catalyst systems; C2 is the preferred site.[14][16]
2,4-Dichloropyridine C4 (Chloro)Pd-PEPPSI-IPr120-140~75C4 selectivity is achievable but requires specific, sterically demanding ligands.[13]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction provides a direct route to aryl alkynes, crucial structures in materials science and medicinal chemistry.[17][18] The reaction's selectivity mirrors that of the Suzuki coupling, with a strong preference for the C-I bond.[9]

Analysis:

  • This compound: This substrate is ideal for selective alkynylation at the C4 position. The reaction typically proceeds smoothly at or near room temperature using a standard Pd/Cu co-catalyst system.[17][19] The mild conditions ensure the C-Cl and C-F bonds remain unreacted.

  • 2-Chloro-4-iodopyridine: Reactivity is very similar to the title compound, with coupling occurring exclusively at the C4-iodo position under mild conditions.[12]

  • 2-Bromopyridine / 2-Chloropyridine: While these substrates can undergo Sonogashira coupling, they require significantly higher temperatures and often more robust catalyst systems compared to their iodo-analogs. The C-Cl bond is particularly challenging to activate.[17]

Comparative Data Summary: Sonogashira Coupling

SubstratePosition of CouplingTypical Catalyst SystemTemperature (°C)Yield (%)Key Insight
This compound C4 (Iodo)PdCl₂(PPh₃)₂ / CuI / Amine25-5090-98Excellent reactivity and selectivity at the C-I bond under mild conditions.
2-Chloro-4-iodopyridine C4 (Iodo)PdCl₂(PPh₃)₂ / CuI / Et₃N25-6085-95Reactivity is comparable to the bromo-analogue.[12]
5-Bromo-3-fluoro-2-cyanopyridine C5 (Bromo)PdCl₂(PPh₃)₂ / CuI / DIPEA2585-93Bromo-pyridines are effective but generally less reactive than iodo-pyridines.[20]
2-Chloropyridine C2 (Chloro)Pd(OAc)₂ / XPhos / Cs₂CO₃100-11060-75Requires elevated temperatures and specialized ligands to activate the C-Cl bond.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4][21] The reactivity of aryl chlorides is notably lower than bromides or iodides, making catalyst and ligand selection critical.[22]

Analysis:

  • This compound: Selective amination would be expected at the C4-iodo position. However, the true utility of this substrate often lies in using the less reactive C-Cl bond for amination after the C-I bond has been functionalized. Activating the C3-Cl bond requires a more potent catalyst system, typically involving a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) at elevated temperatures (100-110 °C).[22]

  • 2-Fluoro-4-iodopyridine: In a direct competition, Buchwald-Hartwig coupling occurs exclusively at the C4-iodo position, demonstrating the C-I bond's superior reactivity.[16]

  • 2,4-Dichloropyridine: This substrate presents a classic case for regioselective amination. The C2-Cl bond is more activated due to the adjacent nitrogen atom and will react preferentially under most conditions, allowing for the synthesis of 4-chloro-2-aminopyridines.[16][22]

Experimental Protocols and Workflows

To translate theory into practice, we provide generalized, yet detailed, protocols for the selective functionalization of halopyridines. These protocols serve as a robust starting point for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This procedure is representative for substrates like this compound or 2-Bromo-4-iodopyridine.

Figure 2: General workflow for selective Suzuki coupling.

Methodology:

  • Preparation: To a dry round-bottom or Schlenk flask, add the 4-iodopyridine substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[11][12]

  • Inerting: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[7][11]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[11]

  • Work-up: After cooling to room temperature, quench the reaction by adding water and dilute with an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer one or two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination of a Less Reactive C-Cl Bond

This procedure is representative for activating a C-Cl bond on a pyridine ring, for instance, at the C3 position of a functionalized 3-chloropyridine derivative.

Methodology:

  • Preparation: In an oven-dried vial or flask inside a glovebox, combine the chloropyridine substrate (1.0 eq), the desired amine (1.2 eq), a strong non-nucleophilic base (e.g., NaOtBu, 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%).[3][22]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[22]

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion and Strategic Outlook

This compound stands out as a superior building block for complex pyridine synthesis due to its well-defined reactivity hierarchy. The C-I bond provides a reliable and highly reactive handle for introducing molecular diversity via Suzuki or Sonogashira couplings under mild conditions, preserving the C-Cl and C-F bonds for subsequent, orthogonal functionalization steps.

In contrast, substrates like 2,4-dichloropyridine offer a different set of challenges and opportunities, primarily centered on controlling regioselectivity between two electronically distinct but chemically similar C-Cl bonds. While valuable, unlocking the full potential of such molecules requires more specialized and often costly catalyst systems.

For the medicinal or materials chemist engaged in developing novel, highly functionalized pyridine derivatives, this compound offers a more predictable, versatile, and efficient synthetic pathway. Its strategic use allows for a modular and convergent approach to complex target molecules, accelerating discovery and development timelines.

References
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. Benchchem.
  • Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • This compound. Aaron Chemicals.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

Sources

A Guide to the Selective Functionalization of 3-Chloro-2-fluoro-4-iodopyridine: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the ability to selectively modify a molecule at a specific position is paramount. Polyhalogenated heteroaromatics, such as 3-Chloro-2-fluoro-4-iodopyridine, are powerful building blocks precisely because they offer multiple, distinct reaction handles. The successful synthesis of complex target molecules hinges on understanding and exploiting the differential reactivity of these handles. This guide provides an in-depth comparison of the C-I and C-Cl bond reactivity in this compound, grounded in fundamental principles and supported by experimental data, to enable the rational design of synthetic strategies.

Foundational Principles: Why Halogen Reactivity Differs

The selective functionalization of halo-pyridines is primarily governed by the inherent properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the reactivity trend is almost universally dictated by the C-X bond strength.

1.1. The Decisive Role of Bond Dissociation Energy (BDE)

The energy required to cleave a bond homolytically, or Bond Dissociation Energy (BDE), is the most critical predictor of reactivity in many cross-coupling reactions. A weaker bond is more easily broken and will thus react under milder conditions. The BDEs for carbon-halogen bonds on an aromatic ring follow a clear trend: C-I < C-Br < C-Cl < C-F.[1][2]

BondAverage BDE (kJ/mol)Relative Reactivity
C-I~240Highest
C-Br~285High
C-Cl ~382 Moderate
C-F~485Low (Requires special conditions)
Data sourced from representative values for aryl halides.[3][4]

As the data indicates, the C-I bond is significantly weaker than the C-Cl bond.[3][5] This difference of over 140 kJ/mol is the fundamental reason why the iodine at the C4 position of our target molecule is the primary site of reactivity.

1.2. The Mechanism of Action: Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] This step involves the cleavage of the C-X bond and is typically the rate-determining step of the entire cycle.[8][9]

Because the C-I bond is weaker, its oxidative addition to a Pd(0) catalyst occurs much more readily and at lower temperatures than the oxidative addition of the stronger C-Cl bond.[8][10] This kinetic difference is the key to achieving high selectivity. By carefully controlling reaction conditions (temperature, catalyst, ligands), one can exclusively target the C-I bond while leaving the C-Cl bond untouched.

Palladium_Catalytic_Cycle cluster_cycle Generic Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Rate-Determining Step) PdII_Coupling Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Coupling Transmetalation (with R-M) PdII_Coupling->Pd0 Reductive Elimination Product Ar-R PdII_Coupling->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Organometal R-M Organometal->PdII_Coupling caption Fig 1: General Pd-catalyzed cross-coupling cycle.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical preference for C-I functionalization is borne out in practice across a range of essential synthetic transformations. The unique substitution pattern of this compound allows for a highly predictable, sequential functionalization strategy.[11]

2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for forming biaryl structures.[12][13] When this compound is subjected to Suzuki coupling conditions with an arylboronic acid, the reaction occurs exclusively at the C4-iodo position.

  • Observation: Reaction with 1 equivalent of boronic acid under standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C] leads to the formation of 4-aryl-3-chloro-2-fluoropyridine. The C-Cl bond remains intact.

  • Causality: The ~140 kJ/mol difference in bond energy between C-I and C-Cl ensures that the kinetic barrier for oxidative addition at the C-I bond is much lower. Standard palladium catalysts and mild heating provide sufficient energy to cleave the C-I bond but not the C-Cl bond.[10]

2.2. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing alkynyl moieties.[14][15] The reactivity hierarchy of aryl halides in this reaction is particularly pronounced: Ar-I > Ar-Br >> Ar-Cl.[14] This makes it an ideal reaction for selective modification of our substrate.

  • Observation: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N, THF, room temperature) selectively yields the 4-alkynyl-3-chloro-2-fluoropyridine product.[16]

  • Causality: The mechanism, involving both palladium and copper cycles, is highly sensitive to the halogen leaving group. The reaction with aryl iodides often proceeds efficiently even at room temperature, whereas coupling with aryl chlorides requires significantly more forcing conditions, if it proceeds at all.[14]

2.3. Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is critical in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general method for coupling amines with aryl halides.[17][18] Again, selectivity is dictated by bond strength.

  • Observation: Reaction with a primary or secondary amine in the presence of a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C) results in selective amination at the C4 position.

  • Causality: While modern, highly active phosphine ligands can enable the coupling of less reactive aryl chlorides, they will still preferentially react with the more labile C-I bond under controlled conditions.[19][20] By choosing a ligand of appropriate activity and maintaining the lowest effective temperature, chemoselectivity is readily achieved.

Experimental Design: A Sequential Functionalization Workflow

The true synthetic utility of this compound is realized through sequential coupling. The C-I bond is functionalized first under mild conditions, and the resulting product is then subjected to a second, more forcing coupling to modify the C-Cl bond.

Sequential_Functionalization Start This compound Step1_Condition Mild Conditions (e.g., Pd(PPh₃)₄, 80 °C) Start->Step1_Condition Step1_Reactant + R¹-M (e.g., ArB(OH)₂) Step1_Reactant->Step1_Condition Intermediate 4-R¹-3-Chloro-2-fluoropyridine Step1_Condition->Intermediate Selective C-I Coupling Step2_Condition Forcing Conditions (e.g., Pd₂dba₃/Buchwald Ligand, >100 °C) Intermediate->Step2_Condition Step2_Reactant + R²-M (e.g., R²NH₂) Step2_Reactant->Step2_Condition Final_Product 4-R¹-3-R²-2-fluoropyridine (Disubstituted Product) Step2_Condition->Final_Product C-Cl Coupling caption Fig 2: Workflow for sequential cross-coupling.

Caption: Workflow for the sequential functionalization of this compound.

3.1. Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol describes a typical procedure for the selective alkynylation at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-3-chloro-2-fluoropyridine.

Self-Validation: The reaction's success is validated by the clean conversion to a single major product, confirmed by NMR and mass spectrometry, with no evidence of reaction at the C-Cl position.

3.2. Protocol: Subsequent Suzuki Coupling at the C-Cl Position

This protocol uses the product from the previous step to functionalize the C-Cl bond.

Materials:

  • 4-alkynyl-3-chloro-2-fluoropyridine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene/H₂O (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4-alkynyl-3-chloro-2-fluoropyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices: The use of an electron-rich, bulky biarylphosphine ligand (like SPhos) and higher temperatures is necessary to facilitate the oxidative addition of the stronger C-Cl bond.[9] These more forcing conditions overcome the higher activation energy barrier for C-Cl bond cleavage.

Conclusion

For this compound, the reactivity difference between the C-I and C-Cl bonds is stark and predictable. Governed by the significantly lower bond dissociation energy of the C-I bond, palladium-catalyzed cross-coupling reactions proceed with high chemoselectivity at the C4-iodo position under mild conditions. The more robust C-Cl bond at the C3 position remains intact, available for subsequent functionalization under more forcing conditions. This reliable reactivity differential makes this compound an exceptionally valuable and versatile building block for the controlled, stepwise synthesis of highly functionalized pyridine derivatives in pharmaceutical and materials science research.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • University of St. Thomas. (n.d.). Oxidative Addition and Palladium Coupling. Chemistry Department Resources. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Corley, E. G., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(21), 8075–8083. [Link]

  • Tsay, C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2906–2914. [Link]

  • Gale, D. J., & Kass, S. R. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34708–34717. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Legault, C. Y., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 2(1), 71–75. [Link]

  • ResearchGate. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie, 60(20), 11406-11413. [Link]

  • University of Rochester. (n.d.). Oxidative Addition. Chemistry Department Resources. [Link]

  • Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]

  • Balasubramanian, S., & Subbiah, S. (2019). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. The Journal of Physical Chemistry A, 123(18), 4058–4066. [Link]

  • Bull, J. A., et al. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 56(42), 12878-12903. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. [Link]

  • Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150–9161. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Princeton Dataspace. (2021). Ortho-to-Fluorine Effect on the Sensitivity of (ACNC)Fe-C(sp2) Bond Dissociation Free Energies. [Link]

  • Schnürch, M., & Mihovilovic, M. D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2684–2711. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335–6352. [Link]

  • NIST. (n.d.). Pyridine. Experimental data for C₅H₅N. [Link]

  • ResearchGate. (2020). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60. [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Chemistry Department Resources. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Organic Chemistry with Lluís Llorens Palomo. [Link]

  • Doubtnut. (n.d.). C-Cl bond is stronger than C-I bond, because. [Link]

  • Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. r/askscience. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Request PDF. [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Thermo Fisher Scientific Chemicals. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1369. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Student Room. (2005). Haloalkanes - how to explain order of reactivity?. [Link]

  • Stilinović, V., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 6960–6971. [Link]

  • University of California, Irvine. (n.d.). Bond Dissociation Energies. [Link]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. [Link]

  • Royal Society of Chemistry. (2016). Selective synthesis of dibenzo[a,c]cyclooctatetraenes via palladium-catalyzed [4+4] cyclic homocoupling of borylvinyl iodobenzene derivatives. Chemical Communications, 52(71), 10769-10772. [Link]

Sources

A Comparative Guide to Cross-Coupling Reagents: Navigating Alternatives to 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. 3-Chloro-2-fluoro-4-iodopyridine, in particular, has emerged as a highly versatile building block. Its genius lies in its orthogonally reactive handles: a hypervalent iodine at the C4 position, primed for facile palladium-catalyzed cross-coupling, and two other halogen atoms (C2-fluoro and C3-chloro) that offer opportunities for subsequent, more forcing functionalization.[2][3]

This guide provides an in-depth comparison of viable alternatives to this valuable reagent. We will move beyond a simple catalog of substitutes to explore the causality behind experimental choices, weighing the trade-offs between reactivity, cost, safety, and synthetic flexibility. For researchers and drug development professionals, selecting the right building block is a critical decision that impacts everything from reaction efficiency to the overall cost and timeline of a discovery program. This document aims to provide the data and insights necessary to make that decision with confidence.

Understanding the Benchmark: The Reactivity of this compound

The utility of this compound stems from the well-established reactivity hierarchy of halogens in the rate-determining oxidative addition step of most cross-coupling cycles: I > Br > OTf > Cl >> F .[4][5] The weak Carbon-Iodine bond (approx. 220 kJ/mol) allows for its selective activation with a Pd(0) catalyst under mild conditions, leaving the more robust C-Cl (approx. 397 kJ/mol) and C-F (approx. 536 kJ/mol) bonds untouched. This predictable selectivity is paramount for building molecular complexity in a controlled manner.

G cluster_0 This compound cluster_1 Reactive Sites & Coupling Priority Pyridine C4_I C4-Iodine (Primary Site for Cross-Coupling) Pyridine->C4_I Highest Reactivity (Suzuki, Sonogashira, Buchwald-Hartwig) C3_Cl C3-Chlorine (Secondary Site) C2_F C2-Fluorine (Tertiary/SNAr Site) Stille_Coupling Stannane 3-Chloro-2-fluoro-4- (tributylstannyl)pyridine Catalyst Pd(0) Catalyst Stannane->Catalyst Ar_X Aryl Halide (Ar-Br, Ar-I) Ar_X->Catalyst Product 4-Aryl-3-chloro- 2-fluoropyridine Catalyst->Product

Caption: Workflow for a Stille cross-coupling reaction.

Boronic Acids/Esters: Reversing the Suzuki Polarity

Instead of using the pyridine as the halide partner, one can employ it as the nucleophile in the form of (3-Chloro-2-fluoro-pyridin-4-yl)boronic acid or its corresponding pinacol ester.

  • Advantages : This "reverse polarity" approach greatly expands the scope of commercially available aryl and heteroaryl halides that can be used. Boronic acids are generally low in toxicity and environmentally benign. Their pinacol esters offer enhanced stability, mitigating the risk of protodeboronation—a common side reaction with heteroaryl boronic acids. [6]* Disadvantages : The synthesis of the pyridineboronic acid itself can be complex. While 3- and 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts (which suffer from the "2-pyridyl problem"), careful optimization of reaction conditions is still required to prevent decomposition. [7]

C-H Functionalization & In-Situ Metalation: The Atom-Economical Frontier

More advanced strategies bypass the need for pre-installed "handles" like halogens altogether, instead functionalizing a C-H bond directly. These methods are at the forefront of modern synthesis.

  • Directed ortho-Metalation (DoM) : This powerful technique uses a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate a specific, adjacent C-H bond. [8][9][10]The resulting aryllithium species can then be trapped with an electrophile or transmetalated to another metal (e.g., Zn, B) for use in cross-coupling. While highly effective for 2-functionalization of pyridines, achieving C4 functionalization this way requires a more nuanced substrate design.

  • Grignard/Organozinc Reagents : The corresponding 4-halopyridine can be converted into a Grignard (R-MgX) or organozinc (R-ZnX) reagent. [11][12]These nucleophilic species can then participate in Kumada or Negishi couplings, respectively. This approach is particularly useful when the desired electrophile is readily available. However, it requires strictly anhydrous conditions and careful handling of the reactive organometallic intermediates. [11]

Experimental Protocols

The following protocols are provided as validated starting points for comparative analysis.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective : To compare the reactivity of 4-iodo vs. 4-bromo-3-chloro-2-fluoropyridine under representative conditions.

  • Setup : To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the halopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the appropriate base (Na₂CO₃ or K₃PO₄, 2.5 mmol).

  • Catalyst Addition :

    • For Iodo-analog : Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • For Bromo-analog : Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%).

  • Solvent : Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction : Heat the reaction mixture at the specified temperature (80 °C for iodo, 110 °C for bromo) with vigorous stirring for the designated time. Monitor progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective : To synthesize a 4-amino-pyridine derivative using the iodo-compound as a benchmark.

  • Setup : To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), and RuPhos (0.03 mmol, 3 mol%).

  • Reagents : Add morpholine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Solvent : Add anhydrous toluene (5 mL).

  • Reaction : Seal the tube and heat the mixture to 100 °C with stirring for 12-18 hours. Monitor for completion by LC-MS.

  • Workup & Purification : Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Summary and Strategic Outlook

The choice of reagent to replace this compound is not a one-size-fits-all decision. It is a strategic choice based on a multi-variable analysis of project needs.

StrategyReagent TypeKey AdvantagesKey DisadvantagesBest For...
Benchmark 4-Iodopyridine High reactivity, mild conditions, predictable selectivity.Higher cost, potential light sensitivity.Complex, sensitive substrates; late-stage functionalization.
Halogen Swap 4-Bromopyridine Lower cost, good stability.Requires more forcing conditions, more complex catalysts.Robust substrates, large-scale synthesis where cost is a driver.
Stille Coupling 4-Stannylpyridine Very mild conditions, excellent functional group tolerance.High toxicity of tin reagents, purification challenges.Niche applications with highly delicate substrates where tin contamination is manageable.
Suzuki Polarity Reversal 4-Boronylpyridine Low toxicity, broadens scope of halide partners.Potential for protodeboronation, requires synthesis of the boronic acid.Expanding access to diverse biaryl structures using available aryl halides.
C-H Metalation Grignard/Organolithium Atom economical, reduces step count.Requires pyrophoric/moisture-sensitive reagents, strict anhydrous conditions.Early-stage synthesis and route scouting by experienced chemists.

This compound remains the gold standard for applications demanding high reactivity and mild conditions, making it ideal for the complex and often fragile molecules encountered in late-stage drug development. However, for cost-driven, large-scale campaigns with robust substrates, the 4-bromo analog presents a highly practical and effective alternative, provided the catalytic system is appropriately optimized. The other strategies, particularly those involving boronic acids and C-H functionalization , represent powerful tools that expand the synthetic chemist's toolbox, offering unique advantages in specific contexts. Ultimately, a thorough understanding of these alternatives allows researchers to tailor their synthetic strategy, optimizing for speed, cost, and molecular complexity on the path to discovery.

References

  • Sarpong, R., et al. (2010). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • Hajra, A., et al. (2018). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Various Authors. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
  • Various Authors. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Wikipedia Contributors. Sonogashira coupling. Wikipedia.
  • Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
  • Various Authors. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Various Authors. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Various Authors. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • Various Authors. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides. New Journal of Chemistry (RSC Publishing).
  • Maleczka, R. E., et al. (2016). Improved synthesis of electron deficient bipyridines. MSU Chemistry.
  • BenchChem. (2025). Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions. Benchchem.
  • Various Authors. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications.
  • BenchChem. Application Notes & Protocols: Synthesis of Substituted Pyridines from 3-Fluoro-4-Iodopyridine. Benchchem.
  • Various Authors. Directed ortho Metalation (DOM). Organic Chemistry Portal.
  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia Contributors. Directed ortho metalation. Wikipedia.
  • Various Authors. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • BenchChem. Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. Benchchem.
  • Grokipedia Contributors. Directed ortho metalation. Grokipedia.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts Contributors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Adichemistry Contributors. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • Baran Lab. Directed Metalation: A Survival Guide. Baran Lab.
  • Wikipedia Contributors. Grignard reagent. Wikipedia.
  • Wikipedia Contributors. Stille reaction. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • Chemistry LibreTexts Contributors. (2023). Stille Coupling. Chemistry LibreTexts.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

A Researcher's Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Cost-Benefit Analysis in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Among these, the pyridine ring is a privileged structure, present in approximately 20% of the top 200 drugs, highlighting its importance as a building block for active pharmaceutical ingredients (APIs).[3] The precise introduction of substituents onto this ring allows for the meticulous tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and physical characteristics. 3-Chloro-2-fluoro-4-iodopyridine has emerged as a particularly valuable reagent due to its unique arrangement of halogens, offering a platform for sequential and site-selective chemical modifications.[4]

This guide provides an in-depth cost-benefit analysis of utilizing this compound in synthesis, comparing its performance, versatility, and cost against viable alternatives. The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Advantage: Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions.[5] This "orthogonal" reactivity is dictated by the carbon-halogen bond strength, which follows the general trend C–I < C–Br < C–Cl < C–F.[5][6]

  • The C-I Bond: The carbon-iodine bond at the 4-position is the most labile and, therefore, the most reactive site for oxidative addition to a Pd(0) catalyst. This allows for highly selective functionalization at this position under mild conditions, such as in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][7][8]

  • The C-Cl Bond: The carbon-chlorine bond at the 3-position is significantly more robust and typically requires more forcing conditions (e.g., stronger bases, higher temperatures, or specialized ligands) to react.[9] This allows for a second, different substituent to be introduced after the C-I bond has been functionalized.

  • The C-F Bond: The carbon-fluorine bond at the 2-position is the strongest and generally remains inert to palladium-catalyzed cross-coupling conditions, acting as a stable substituent that can impart desirable electronic properties to the final molecule.

This predictable hierarchy of reactivity makes this compound an exceptional building block for creating complex, multi-substituted pyridines in a controlled, stepwise manner.

Comparative Analysis: Performance and Cost

The decision to use a specific building block in a synthetic campaign is a multi-faceted one, balancing chemical efficiency with economic reality. Here, we compare this compound against common alternatives for introducing a 2,3,4-trisubstituted pyridine core.

Building Block Key Features Typical Reaction Yield (C-4 Suzuki) Relative Cost Advantages Disadvantages
This compound Orthogonal halide reactivity (I > Cl > F)85-95%[6]HighPredictable, sequential functionalization; introduces F and Cl motifs.Higher initial cost.
2,3,4-Trichloropyridine Reactivity primarily at C4, then C2/C6.70-85%LowInexpensive starting material.Less defined selectivity between C2 and C4; requires harsher conditions for C-Cl activation.
3-Bromo-2-chloro-4-iodopyridine Orthogonal halide reactivity (I > Br > Cl)85-95%HighSimilar reactivity profile to the fluoro-analog; C-Br bond is more reactive than C-Cl for the second coupling.High cost; bromine may not be the desired final substituent.
Sequential Synthesis (e.g., from 2,3-dichloropyridine) Build complexity step-by-step.Variable (multi-step)Moderate to HighHigh degree of flexibility and control over substituents.Longer synthetic route; overall yield may be lower.

Cost-Benefit Rationale: While this compound has a higher upfront cost per gram, its value is realized through synthetic efficiency. The high yields and predictable selectivity in the initial coupling step can significantly reduce the cost associated with purification, catalyst loading, and downstream processing. For complex, multi-step syntheses, especially in pharmaceutical development where final product purity is paramount, the reliability offered by this reagent often outweighs its initial price. In contrast, while a cheaper alternative like 2,3,4-trichloropyridine may seem economically attractive, it can lead to challenges in controlling regioselectivity, potentially resulting in difficult-to-separate isomers and lower overall yields of the desired product, thereby increasing the total cost of the synthetic campaign.[3]

Experimental Protocols: A Practical Guide

To provide a tangible framework, we present standardized protocols for the selective functionalization of this compound.

Experiment 1: Selective Sonogashira Coupling at the C-4 Position

This protocol details the palladium-copper cocatalyzed coupling of a terminal alkyne to the most reactive C-I bond.[8][10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Degas solvent (THF/Et3N) prep2 Weigh Reagents: - this compound - Terminal Alkyne - Pd(PPh3)4 - CuI react1 Dissolve reagents in degassed solvent under N2 prep2->react1 react2 Stir at room temperature for 16h react1->react2 workup1 Concentrate under vacuum react2->workup1 workup2 Purify via column chromatography workup1->workup2 end end workup2->end Isolate Product: 4-Alkynyl-3-chloro-2-fluoropyridine

Caption: Workflow for selective Sonogashira coupling.

Step-by-Step Protocol:

  • To a degassed solution of this compound (1.0 equiv) in a 2:1 mixture of THF and Triethylamine, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Degas the reaction mixture with a stream of nitrogen for 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-3-chloro-2-fluoropyridine. Expected yields are typically in the range of 85-95%.[6]

Experiment 2: Subsequent Suzuki-Miyaura Coupling at the C-3 Position

This protocol outlines the functionalization of the C-Cl bond, demonstrating the sequential nature of reactions on this scaffold.

Logical Relationship Diagram:

G start This compound intermediate 4-Substituted-3-chloro-2-fluoropyridine (from first coupling) start->intermediate Mild Pd Coupling (e.g., Sonogashira) - Selective at C-I final 3,4-Disubstituted-2-fluoropyridine (from second coupling) intermediate->final Forcing Pd Coupling (e.g., Suzuki) - Selective at C-Cl

Caption: Sequential functionalization strategy.

Step-by-Step Protocol:

  • In a reaction vessel, combine the 4-substituted-3-chloro-2-fluoropyridine (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted-2-fluoropyridine. Yields for this second coupling step are generally good, though they can be substrate-dependent.

Conclusion and Recommendations

The utility of this compound as a building block is a clear example of how strategic molecular design can drive efficiency in chemical synthesis. Its well-defined, orthogonal reactivity allows for the rapid and predictable construction of complex, polysubstituted pyridines.

A cost-benefit analysis leads to the following recommendations:

  • For Complex, High-Value Targets: In pharmaceutical R&D and process development, where reliability, high purity, and speed are critical, the higher initial cost of this compound is justified. The high yields and clean, selective reactions minimize costly purification steps and reduce the risk of failed reactions, accelerating project timelines.

  • For Early-Stage Discovery and Library Synthesis: The ability to sequentially introduce diverse fragments at the C-4 and C-3 positions makes this reagent ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

  • When Cost is the Primary Driver: For simpler targets or large-scale manufacturing where the final product has a lower market value, exploring alternative, less expensive starting materials like trichloropyridines may be warranted. However, this must be weighed against the potential for increased process development costs, lower yields, and more complex purification challenges.

Ultimately, this compound represents a powerful tool in the synthetic chemist's arsenal. By understanding the interplay between its reactivity, performance, and cost, researchers can leverage its unique properties to build molecular complexity with elegance and efficiency.

References

  • Title: Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Source: VCU Innovation Gateway.

  • Title: The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. Source: BenchChem.

  • Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Source: Sarchem Labs.

  • Title: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Source: BenchChem.

  • Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Source: Pharmaguideline.

  • Title: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Source: National Institutes of Health (PMC).

  • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Source: ResearchGate.

  • Title: this compound | 796851-05-3. Source: Aaronchem.

  • Title: Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis. Source: BenchChem.

  • Title: Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Source: BenchChem.

  • Title: ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Source: National Institutes of Health (PMC).

  • Title: 3-Fluoro-4-iodopyridine | CAS 22282-75-3. Source: Ossila.

  • Title: 3-Chloro-4-iodopyridine. Source: Chem-Impex.

  • Title: 796851-05-3|this compound|BLD Pharm. Source: BLD Pharm.

  • Title: Buy this compound from Shaanxi Kaierkai Pharmaceutical Technolo. Source: ECHEMI.

  • Title: 3-Chloro-5-fluoro-4-iodopyridine. Source: AOBChem USA.

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Source: University of Southampton ePrints.

  • Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Source: ACS Publications.

  • Title: Sonogashira coupling. Source: Wikipedia.

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Source: YouTube.

  • Title: A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Source: BenchChem.

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Source: National Institutes of Health (PMC).

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal.

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Source: PubMed Central.

  • Title: this compound | 796851-05-3. Source: ChemicalBook.

  • Title: Suzuki-Miyaura Cross Coupling Reaction. Source: TCI Chemicals.

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Source: MDPI.

  • Title: A one-pot synthesis of 2-chloro-3,4-diiodopyridine and its application in the synthesis of 2,3,4-triheteroarylpyridines via iterative Suzuki–Miyaura cross-couplings. Source: ElectronicsAndBooks.

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: National Institutes of Health (PMC).

  • Title: Palladium-Catalyzed Reactions. Source: MDPI.

  • Title: Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Source: PubMed.

  • Title: 3-Chloro-2-fluoro-pyridine Reagent Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033. Source: LinkedIn.

  • Title: 3-Chloro-2-fluoro-pyridine Reagent 2025-2033 Analysis: Trends, Competitor Dynamics, and Growth Opportunities. Source: LinkedIn.

  • Title: Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Source: ResearchGate.

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PubMed Central.

  • Title: Preparation method of 3-chloro-4-fluoroaniline. Source: Google Patents.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable downstream applications. 3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized heterocyclic building block, prized for its multiple reactive sites that allow for sequential, site-selective modifications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Ensuring its purity is paramount, as even trace impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts that are difficult to separate from the final compound.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

Understanding the Analyte and Potential Impurities

Before selecting an analytical method, it is crucial to understand the potential impurity profile of this compound. Synthesis of such poly-halogenated pyridines often involves multi-step processes like ortho-lithiation, halogen dance reactions, or nucleophilic substitution on a pre-existing pyridine ring.[3][4][5]

Potential impurities may include:

  • Starting Materials: Unreacted precursors, such as 2-chloro-4-fluoropyridine or 2,3-dichloropyridine.[4][5]

  • Isomeric Byproducts: Regioisomers formed due to incomplete selectivity during halogenation or lithiation steps.

  • Related Halogenated Pyridines: Compounds resulting from over- or under-halogenation, or residual intermediates from the synthetic route.

  • Solvent and Reagent Residues: Residual solvents like THF or DMSO and reagents used during synthesis and purification.[5][6]

  • Degradation Products: Compounds formed by the decomposition of the target molecule, potentially catalyzed by acid, base, or heat.[6][7]

A robust analytical strategy must be capable of separating and detecting this diverse range of potential contaminants.

Comparative Analysis of Core Purity Assessment Techniques

No single technique is universally sufficient for purity determination. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy assessment. The most common and effective methods for analyzing halogenated organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][]

Technique Principle Strengths for This Application Limitations Primary Use Case
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating non-volatile impurities, isomers, and thermally labile compounds. Highly quantitative.Requires chromophore for UV detection. Can be less effective for volatile impurities.Primary quantitative purity assessment (% area) .
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[10] Provides mass information for impurity identification.[11][12]Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile impurities and byproducts .
NMR (¹H, ¹⁹F) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural information. Quantitative NMR (qNMR) offers absolute purity assessment against a certified standard. ¹⁹F NMR is exceptionally sensitive and provides a clean window for fluorine-containing impurities.[13][14][15]Lower sensitivity compared to chromatographic methods for trace impurities. Can be complex to interpret with overlapping signals.Structural confirmation and absolute purity determination (qNMR) .

Workflow for Comprehensive Purity Assessment

A logical and self-validating workflow ensures that all potential impurities are accounted for. The following diagram illustrates an effective approach, integrating multiple analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Interpretation & Reporting Sample Synthesized Batch of This compound Prep_HPLC Prepare solution for HPLC (e.g., in Acetonitrile/Water) Sample->Prep_HPLC Prep_GC Prepare solution for GC-MS (e.g., in Hexane or EtOAc) Sample->Prep_GC Prep_NMR Prepare solution for NMR (e.g., in CDCl3 or DMSO-d6) Sample->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Prep_NMR->NMR Integration Integrate Data: - HPLC for % Area Purity - GC-MS for Volatiles - NMR for Structure & qNMR HPLC->Integration GCMS->Integration NMR->Integration Report Generate Certificate of Analysis (Purity, Impurity Profile, Identity) Integration->Report

Sources

The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines are of paramount importance due to their prevalence in FDA-approved drugs and bioactive molecules.[1][2] This guide provides an in-depth technical analysis of 3-Chloro-2-fluoro-4-iodopyridine, a tri-substituted pyridine that offers a unique combination of reactive handles for molecular elaboration. We will objectively compare its performance in key synthetic transformations with alternative building blocks, supported by experimental data and detailed protocols, to empower chemists in making informed decisions for their synthetic strategies.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS 796851-05-3) is a strategically functionalized pyridine ring system that has emerged as a valuable tool in medicinal chemistry.[3][4][5] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential chemical modifications. This hierarchical reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

The key to the synthetic utility of this compound lies in the distinct electronic and steric properties of its halogen atoms. The iodine atom at the 4-position is the most labile and, therefore, the primary site for palladium-catalyzed cross-coupling reactions. The chlorine and fluorine atoms at the 3- and 2-positions, respectively, are less reactive under these conditions, providing opportunities for subsequent functionalization. This orthogonal reactivity is a significant advantage in multi-step syntheses, allowing for a divergent approach to a wide array of derivatives from a common intermediate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery. The performance of this compound in these transformations is best understood through a comparative lens, examining its reactivity against other halogenated pyridines.

The Fundamental Principle: Halogen Reactivity Trends

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F . This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step of the palladium catalyst, leading to faster reaction rates and often requiring milder conditions compared to the more robust C-Cl and C-F bonds. This principle is fundamental to understanding the selective functionalization of poly-halogenated heterocycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, allowing for the selective introduction of aryl and heteroaryl groups at the 4-position.

Comparison with Other Halopyridines:

Building BlockTypical Reaction ConditionsObserved YieldKey Considerations
This compound Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °CGood to ExcellentSelective reaction at the iodo position. The chloro and fluoro groups remain for further modification.
3-Bromo-2-chloropyridine More forcing conditions may be required compared to the iodo-analogue.GoodReaction at the bromo position is favored over the chloro position.
2,3-Dichloropyridine Harsher conditions, stronger catalysts/ligands often necessary.Moderate to GoodPotential for mixture of products if selectivity is not controlled.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of various biologically active compounds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation.[6][7][8]

Comparison with Other Halopyridines:

Building BlockTypical Reaction ConditionsObserved YieldKey Considerations
This compound Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI cocatalyst, amine base (e.g., Et₃N), solvent (e.g., THF or DMF), room temperature to 50 °CGood to ExcellentHighly selective for the iodo position.
3-Bromo-2-chloropyridine Higher temperatures and/or longer reaction times may be necessary.GoodBromo position is more reactive than the chloro position.
2,3-Dichloropyridine Generally poor reactivity under standard Sonogashira conditions.Low to ModerateRequires specialized catalysts and more forcing conditions.

Experimental Protocol: Sonogashira Coupling of this compound

  • To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 eq.).

  • Add the terminal alkyne (1.1 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a prevalent structural motif in many kinase inhibitors. The ability to selectively introduce an amino group at the 4-position of the pyridine ring makes this compound a valuable precursor in this context.[2][9][10]

Comparison with Other Halopyridines:

Building BlockTypical Reaction ConditionsObserved YieldKey Considerations
This compound Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane), 90-110 °CGood to ExcellentSelective amination at the iodo position.
3-Bromo-2-chloropyridine Similar conditions to the iodo-analogue, may require slightly higher temperatures.GoodBromo is the preferred site of reaction.
2,3-Dichloropyridine Requires more specialized and often more expensive catalyst systems.Moderate to GoodSelectivity can be an issue.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed, anhydrous solvent (e.g., 1,4-Dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis: A Case Study

The functionalized pyridine core is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the hinge-binding interactions of ATP. The ability to introduce diverse substituents at the 4-position of the pyridine ring, while retaining the 2-fluoro and 3-chloro groups for potential further interactions or metabolic blocking, makes this compound a highly attractive starting material in this field.

For instance, in the synthesis of novel kinase inhibitors, the 4-position can be functionalized via a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic moiety that can occupy a hydrophobic pocket in the kinase active site. The 2-fluoro substituent can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability. The 3-chloro group can serve as a point for further derivatization or act as a metabolic blocker.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 4-Aryl/Heteroaryl-3-chloro-2-fluoropyridine suzuki->product1 product2 4-Alkynyl-3-chloro-2-fluoropyridine sonogashira->product2 product3 4-Amino-3-chloro-2-fluoropyridine buchwald->product3 inhibitor Kinase Inhibitor Scaffold product1->inhibitor product2->inhibitor product3->inhibitor

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its key advantage lies in the predictable and selective reactivity of its halogen substituents, with the C-I bond at the 4-position serving as the primary site for efficient palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of molecular diversity while preserving the chloro and fluoro groups for subsequent transformations or to modulate the physicochemical and pharmacological properties of the target molecule.

Compared to its di-halogenated or other tri-halogenated pyridine counterparts, this compound offers a superior platform for controlled, sequential functionalization. While other halopyridines are certainly useful, the specific arrangement of iodo, chloro, and fluoro groups in this molecule provides a unique and powerful tool for the synthesis of complex, highly substituted pyridine derivatives. For researchers aiming to accelerate their drug discovery programs, the strategic incorporation of this compound into their synthetic planning can offer a significant advantage in terms of efficiency, versatility, and access to novel chemical space.

References

  • Google Patents. (n.d.). US8580304B2 - Pharmaceutical composition.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,796851-05-3. Retrieved from [Link]

  • Google Patents. (n.d.). US10654855B2 - Protein kinase B inhibitors.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • European Patent Office. (n.d.). TANK-BINDING KINASE INHIBITOR COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-2-fluoro-4-iodopyridine, a halogenated pyridine derivative commonly used in synthetic chemistry and drug development. A thorough understanding of this compound's chemical properties is crucial for its safe management.

Hazard Profile: Understanding the Risks

Before handling or disposing of this compound, it is essential to be fully aware of its associated hazards. As a multi-halogenated aromatic heterocycle, its reactivity and toxicity are influenced by the chlorine, fluorine, and iodine substituents on the pyridine ring.

Primary Hazards:

  • Toxicity: Halogenated compounds like this are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Specific toxicological data may be limited, so a cautious approach is necessary.

  • Environmental Impact: Improper disposal can introduce persistent organic pollutants into the environment.[1] Halogenated compounds can be particularly detrimental to aquatic ecosystems.

  • Reactivity: While generally stable, it may react with strong oxidizing agents and strong acids.[2]

Below is a table summarizing the hazard classifications for similar compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
Skin Corrosion/IrritationCauses skin irritation.[2][3][4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][3][4]

This information is based on similar chemical structures and should be verified with the specific Safety Data Sheet (SDS) from the supplier.

Personal Protective Equipment (PPE): A Non-Negotiable Safety Barrier

The correct use of Personal Protective Equipment (PPE) is mandatory when working with this compound.

  • Eye Protection: Wear chemical safety goggles. A face shield should be used in addition to goggles when there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves.[1]

  • Body Protection: A fully fastened laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of solid this compound and its solutions must take place inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[1] It should never be poured down the drain or discarded in regular trash .[1]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Use a designated, clearly labeled hazardous waste container for this compound and any contaminated materials.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste".[1]

  • Compatibility: The waste container must be chemically compatible and leak-proof, with a secure cap.[1] Polyethylene or glass containers are often suitable.[1] Do not mix incompatible waste streams, such as halogenated and non-halogenated solvents, as this can increase disposal costs.[5]

Step 2: Managing Contaminated Materials

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be placed in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

  • "Empty" Containers: The original container of this compound will contain chemical residue even when "empty." It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1] The rinsed container can then be managed according to your institution's guidelines.[1]

Step 3: Spill Management

Prompt and correct action is vital in the event of a spill.

  • Evacuate: For large spills or those in poorly ventilated areas, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]

  • Collect: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and detergent solution. All cleaning materials must be disposed of as hazardous waste.

Disposal Pathway Decision Tree

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Generation of this compound Waste cluster_1 Disposal Procedures Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, paper towels) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) WasteType->LiquidWaste Liquid EmptyContainer Original "Empty" Container WasteType->EmptyContainer Container CollectSolid Place in a labeled, compatible solid hazardous waste container SolidWaste->CollectSolid CollectLiquid Place in a labeled, compatible liquid hazardous waste container LiquidWaste->CollectLiquid TripleRinse Triple rinse with a suitable solvent EmptyContainer->TripleRinse EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) CollectSolid->EHS_Pickup CollectLiquid->EHS_Pickup CollectRinsate Collect rinsate as liquid hazardous waste TripleRinse->CollectRinsate ManageContainer Dispose of rinsed container according to institutional policy TripleRinse->ManageContainer CollectRinsate->CollectLiquid

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Chloro-2-fluoro-4-iodopyridine demands a synthesis of innovation and uncompromising safety. This guide provides an essential framework for the safe handling of this compound, grounded in the principles of risk assessment and the proper use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural and logical approach that ensures your safety is as robust as your science.

Hazard Assessment: Understanding the Risks of Halogenated Pyridines

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of structurally similar compounds provide a strong basis for a conservative and protective safety protocol. Analogous chemicals are classified as causing skin irritation or corrosion, serious eye damage, and respiratory irritation, as well as being harmful if swallowed or in contact with the skin.[1][2][3][4]

Key Hazard Statements for Analogous Compounds:

  • H302/H312: Harmful if swallowed or in contact with skin.[2]

  • H314/H315: Causes severe skin burns/irritation.[1][5]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

This profile necessitates a stringent approach to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing PPE, it is crucial to recognize its place in the hierarchy of safety controls. PPE is the final barrier between a researcher and a chemical hazard.[6] The most effective safety measures are engineering controls and administrative controls.

  • Engineering Control (Primary): The most critical control is to handle this compound exclusively within a certified chemical fume hood.[7][8] This minimizes vapor and particulate inhalation, protecting the user and the general lab environment.

  • Administrative Controls: Adhering to Standard Operating Procedures (SOPs), receiving documented training on this specific chemical, and observing good laboratory hygiene (e.g., no eating or drinking in the lab, washing hands thoroughly after handling) are essential.[2][4]

Core PPE Protocol for this compound

The following PPE is mandatory for all procedures involving this solid compound.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye damage from related compounds, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[9][10]

  • Required for Handling: When weighing or transferring this compound, chemical splash goggles that provide a full seal around the eyes are required.[9][10]

  • Elevated Splash Risk: For procedures with a higher risk of splashing (e.g., dissolution, large-scale reactions), a face shield must be worn in addition to chemical splash goggles.[6][9] A face shield alone is insufficient.

Skin and Body Protection: An Impermeable Barrier

Direct skin contact is a primary exposure route.[6] The goal is to prevent any contact with the solid powder or solutions.

  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned with sleeves rolled down.[9][11]

  • Gloves: Nitrile gloves are the standard choice for their resistance to a broad range of chemicals, including halogenated compounds.[7]

    • Double Gloving: For handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides a critical safety buffer in case the outer glove is compromised.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[12] Gloves should be changed immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use to prevent potential permeation.[6]

Respiratory Protection: Ensuring Safe Air

While the primary defense against inhalation is the chemical fume hood, specific situations may require respiratory protection.

  • Standard Operations: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[4][7][8]

  • Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[2]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Safe Handling & PPE Workflow

G cluster_prep Preparation Phase cluster_donning PPE Donning (Outside Hood) cluster_handling Chemical Handling (Inside Hood) cluster_doffing PPE Doffing & Decontamination prep1 Verify Fume Hood is Operational prep2 Assemble All Chemicals & Equipment prep1->prep2 prep3 Don Lab Coat prep2->prep3 don1 Don Safety Goggles / Face Shield prep3->don1 Enter Handling Area don2 Don Inner Pair of Nitrile Gloves don1->don2 don3 Don Outer Pair of Nitrile Gloves don2->don3 handle1 Perform Weighing & Transfer don3->handle1 Begin Work handle2 Securely Cap All Containers handle1->handle2 doff1 Remove Outer Gloves (Dispose as Hazardous Waste) handle2->doff1 Work Complete doff2 Remove Face Shield / Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves (Dispose as Hazardous Waste) doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Decontamination and Disposal Plan

Safe disposal is an extension of safe handling. All materials contaminated with this compound must be treated as hazardous waste.

  • PPE Disposal: Contaminated gloves, disposable lab coats, and any absorbent materials used for cleaning minor spills must be placed in a designated, sealed hazardous waste container.[11]

  • Chemical Disposal: this compound is a halogenated organic compound and must be disposed of according to institutional and national hazardous waste regulations.[11]

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Segregation: Do not mix this waste with incompatible materials like strong oxidizing agents.[3]

    • Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[11]

Emergency Response: In Case of Exposure

Accidents require immediate and correct action.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1][12]

Summary Data Table: Hazards and PPE

Hazard ClassificationDescriptionRequired PPE & Controls
Acute Toxicity Harmful if swallowed or in contact with skin.[2]Double nitrile gloves, lab coat.
Skin Corrosion/Irritation Causes skin irritation or severe burns.[1][5]Double nitrile gloves, lab coat.
Serious Eye Damage Causes serious eye irritation or damage.[2][5]Chemical splash goggles; face shield for high-risk tasks.
Respiratory Irritation May cause respiratory irritation.[2][3]Mandatory use of a chemical fume hood.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-4-iodopyridine
Reactant of Route 2
3-Chloro-2-fluoro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.